4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDPEHJGYVJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481559 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-58-6 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Cancer Cells
Introduction
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold has garnered significant attention as a promising pharmacophore. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound and its derivatives in cancer cells. We will dissect the key molecular targets and signaling pathways modulated by these compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Core Anticancer Mechanisms of this compound Derivatives
The anticancer activity of the this compound scaffold is not mediated by a single, universal mechanism but rather through a constellation of effects on critical cellular processes. These can be broadly categorized into the induction of programmed cell death (apoptosis), inhibition of key enzymatic drivers of cancer progression, and disruption of the tumor microenvironment.
Induction of Apoptosis: The Primary Execution Pathway
A predominant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Pathway:
Many derivatives have been shown to trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the mitochondrial membrane potential.[1] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, including caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[1][2]
Extrinsic Pathway:
Evidence also points to the involvement of the extrinsic pathway, with some derivatives demonstrating an ability to activate caspase-8, a key initiator caspase in this pathway.[1]
The convergence of these pathways on the activation of executioner caspases amplifies the apoptotic signal, ensuring efficient elimination of cancer cells.
Figure 1: Simplified diagram of the intrinsic apoptotic pathway induced by this compound derivatives.
Multi-Targeted Enzyme Inhibition: Crippling Cancer Cell Proliferation and Survival
A significant aspect of the anticancer activity of this class of compounds lies in their ability to inhibit a range of enzymes that are crucial for tumor growth and survival.
a) Kinase Inhibition:
-
Tyrosine Kinases (TKs): Several derivatives have demonstrated potent inhibitory activity against tyrosine kinases.[2] Given the central role of TKs in signal transduction pathways that regulate cell proliferation, differentiation, and survival, their inhibition is a well-established anticancer strategy.
-
VEGFR-2, c-Met, and Pim-1 Kinase: Specific derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as well as c-Met and Pim-1 kinases, which are involved in cell survival and proliferation.[1][3]
b) Metabolic Enzyme Inhibition:
-
Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA): Cancer cells often exhibit reprogrammed glucose metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit PDK1 and LDHA, key enzymes in this metabolic shift.[4][5][6] Inhibition of these enzymes can disrupt the energy supply of cancer cells and increase oxidative stress.
c) Other Enzyme Targets:
-
Tubulin Polymerization: Molecular docking studies suggest that certain derivatives can bind to the colchicine binding site of tubulin, potentially interfering with microtubule dynamics, which is essential for cell division.[4][5]
Figure 2: Overview of key enzymatic targets inhibited by this compound derivatives.
Disruption of the Tumor Microenvironment and Metastasis
The anticancer activity of these compounds extends beyond direct effects on cancer cells to the modulation of the tumor microenvironment.
-
Inhibition of Angiogenesis: By inhibiting VEGFR-2, certain derivatives can suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Additionally, inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression has been observed, further contributing to the anti-angiogenic effect.[7]
-
Inhibition of Metastasis: Some derivatives have been shown to inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 and MMP-9).[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.
Cell Cycle Arrest and DNA Damage
In addition to inducing apoptosis, this compound derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest. Specifically, arrest at the G2/M and S phases of the cell cycle has been reported.[8] Furthermore, some derivatives have been shown to cause DNA damage and fragmentation in cancer cells, which can trigger apoptotic pathways.[9]
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.
| Cancer Cell Line | Derivative/Compound | IC50 (µM) | Reference |
| Colorectal (LoVo) | Carbamate derivative 3b | 81.50 (µg/mL) | [4] |
| Colorectal (HCT-116) | Carbamate derivative 3b | 71.00 (µg/mL) | [4] |
| Hepatocellular (HepG2) | Compound 5 | ~1 µM (for TK inhibition) | [2] |
| Breast (MCF-7) | Acylated ester 4 | 23.2 | [8][10] |
| Melanoma (A375) | MB-D2 | < 100 | [1] |
| Colorectal (HT-29) | MB-D2 | < 100 | [1] |
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment used to assess the apoptotic potential of these compounds.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the this compound derivative for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Four cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its derivatives exhibit a multimodal mechanism of action, targeting key cellular processes including apoptosis, cell cycle regulation, and tumor metabolism, as well as inhibiting critical enzymatic drivers of cancer progression. The ability to engage multiple targets simultaneously may offer a significant advantage in overcoming drug resistance.
Future research should focus on elucidating the precise structure-activity relationships to optimize the potency and selectivity of these compounds for specific cancer-related targets. Further in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
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Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28992–29008. [Link]
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Ghorab, M. M., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761–1769. [Link]
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Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(7), 1014. [Link]
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Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(10), 2432. [Link]
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Kamal, A. M., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. [Link]
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Shams, H. Z., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(9), e2000069. [Link]
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G, S. N., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
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Ghorab, M. M., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(13), 1633–1655. [Link]
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Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2018). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 18(1), 123–132. [Link]
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Deconvoluting the Mechanism: A Technical Guide to Identifying Biological Targets of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives
Introduction: The Therapeutic Potential of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, consistently yielding derivatives with significant biological activity. Primarily recognized for their potential as anticancer agents, these compounds have demonstrated a range of effects from inducing apoptosis to inhibiting key signaling pathways.[1][2] Published research has associated derivatives of this class with the inhibition of various protein families, including protein kinases—such as Pyruvate Dehydrogenase Kinase 1 (PDK1), Lactate Dehydrogenase A (LDHA), tyrosine kinases, and Pim-1 kinase—and modulation of nuclear receptors like the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][3][4][5] Some have also been designed as biomimetics of tubulin inhibitors, mimicking the action of natural products like Combretastatin A-4.[6][7]
Given this chemical diversity and the breadth of potential mechanisms, identifying the specific molecular target(s) of a novel derivative is the most critical step in its development from a bioactive hit to a validated therapeutic lead. This guide provides a comprehensive, field-proven framework for researchers to systematically identify and validate the biological targets of novel this compound derivatives. We will move beyond simple protocols to explain the strategic rationale behind each experimental choice, ensuring a self-validating and robust approach to target deconvolution.
Part 1: The Strategic Framework for Target Identification
A successful target identification campaign does not rely on a single method but rather integrates complementary computational and experimental approaches. This multi-pronged strategy allows for the generation of high-confidence hypotheses, their rigorous experimental testing, and subsequent validation in a biologically relevant context. The workflow is designed to systematically narrow down the vast landscape of the cellular proteome to one or more specific, high-affinity targets.
Caption: Integrated workflow for small molecule target identification.
Part 2: Hypothesis Generation - In Silico and Computational Approaches
Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable starting point, generating a tractable list of potential targets.[8][9] This is particularly useful for the tetrahydrobenzo[b]thiophene scaffold, as its known kinase-modulating activity can guide the search.
The primary causality here is efficiency: by comparing the novel compound's structure to databases of known ligands, we can prioritize protein families that are most likely to interact with it. This "guilt by association" approach narrows the experimental search space significantly.[10]
Key Computational Strategies:
-
Similarity-Based Searching: Utilizes algorithms to compare the 2D or 3D structure of the query compound against databases like ChEMBL or DrugBank.[9] This can reveal known targets of structurally similar molecules.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features of the new derivative that are responsible for its biological activity. This model can then be used to screen virtual libraries of protein structures.
-
Molecular Docking: Simulates the binding of the compound into the active or allosteric sites of known protein structures (e.g., from the Protein Data Bank). This is highly effective for target classes with well-defined binding pockets, such as kinases.[11]
-
Machine Learning & AI: Advanced models can predict drug-target interactions (DTIs) by learning from vast datasets of chemical structures and their known biological activities.[10][11]
These in silico methods do not provide definitive proof but generate a data-driven hypothesis. For instance, if docking studies repeatedly show a high-affinity interaction with the ATP-binding pocket of several tyrosine kinases, this provides a strong rationale to focus subsequent experimental work on this protein family.
Part 3: Experimental Target Identification - Fishing for Partners
Experimental approaches are designed to physically isolate and identify the protein(s) that bind to the small molecule from a complex biological mixture, such as a cell lysate.[12] These methods fall into two main categories: affinity-based and label-free.
Affinity-Based Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)
The most established and widely used method for target identification is affinity chromatography, often referred to as a "pull-down" assay.[13][14] The core principle is to use the small molecule as "bait" to "fish" for its binding partners.[13] This is achieved by immobilizing the compound on a solid support (e.g., agarose beads) and incubating it with a cell lysate.[15]
Causality & Trustworthiness: The logic is straightforward: proteins that specifically bind to the immobilized compound will be retained on the support, while non-binding proteins are washed away.[13] The trustworthiness of this method hinges on the design of the affinity probe and the inclusion of proper controls to distinguish true binders from non-specific interactors.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Step-by-Step Protocol for AC-MS:
-
Probe Design and Synthesis:
-
Rationale: The key is to attach a linker to a position on the this compound core that does not disrupt its biological activity. Structure-Activity Relationship (SAR) data is crucial here. If modifying the carboxamide group abrogates activity, this position must be avoided. The linker should be long enough (e.g., a polyethylene glycol (PEG) chain) to minimize steric hindrance from the solid support.
-
Execution: Synthesize the derivative with a reactive functional group at the end of the linker (e.g., a primary amine or carboxylic acid).
-
-
Immobilization:
-
Rationale: Covalently attach the synthesized probe to a solid matrix. N-hydroxysuccinimide (NHS)-activated agarose beads are a common choice as they readily react with primary amines on the probe's linker to form a stable amide bond.
-
Execution: Incubate the probe with the activated beads according to the manufacturer's protocol. Thoroughly wash the beads to remove any uncoupled probe.
-
-
Control Preparation (Critical for Trustworthiness):
-
Rationale: To distinguish specific binders from proteins that non-specifically adhere to the beads or linker, a negative control is essential.
-
Execution: Prepare control beads by either: a) deactivating the reactive groups on the beads without adding the probe, or b) immobilizing a structurally similar but biologically inactive analogue of your compound.
-
-
Affinity Purification:
-
Rationale: Expose the compound-baited beads to a complex protein mixture.
-
Execution:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Incubate the lysate with the compound-beads and control-beads (typically for 1-4 hours at 4°C).
-
Wash the beads extensively with lysis buffer containing a mild detergent to remove non-specifically bound proteins.
-
-
-
Elution and Analysis:
-
Rationale: Release the specifically bound proteins for identification.
-
Execution:
-
Elute proteins using a competitive agent (high concentration of the free, non-immobilized compound) or by denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain like silver stain or SYPRO Ruby.
-
Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control eluate.
-
Identify the proteins using standard proteomics techniques: in-gel tryptic digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
-
-
Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[15] Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free technique based on a simple biophysical principle.[14]
Causality & Trustworthiness: The binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to degradation by proteases. DARTS leverages this phenomenon. By treating a cell lysate with a protease in the presence or absence of the test compound, target proteins will be selectively protected from digestion. The self-validating aspect comes from the dose-dependent nature of the protection; as the concentration of the compound increases, the protection of its true target should also increase.
Step-by-Step Protocol for DARTS:
-
Lysate Preparation: Prepare a native cell lysate as in the AC-MS protocol.
-
Compound Incubation:
-
Rationale: Allow the compound to bind to its target(s).
-
Execution: Aliquot the lysate into several tubes. Add your tetrahydrobenzo[b]thiophene derivative at various concentrations to different tubes. Include a vehicle-only control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
-
Protease Digestion:
-
Rationale: Digest the proteome. Proteins bound to the compound will be partially or fully protected.
-
Execution: Add a protease, such as thermolysin or pronase, to each tube. The choice and concentration of the protease must be optimized to achieve significant but not complete digestion of the total proteome within a defined time (e.g., 10-30 minutes). Stop the reaction by adding a denaturant and protease inhibitor (e.g., EDTA for metalloproteases).
-
-
Analysis:
-
Rationale: Identify the proteins that resisted digestion in a compound-dependent manner.
-
Execution:
-
Separate the digested lysates on an SDS-PAGE gel.
-
Visualize proteins by Coomassie or silver staining.
-
Look for bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. The intensity of these bands should increase with higher compound concentrations.
-
Excise these protected bands and identify the proteins via LC-MS/MS.[14]
-
-
Part 4: Target Validation and Engagement - From 'Hit' to 'Validated Target'
Identifying a protein via AC-MS or DARTS generates a candidate, not a confirmed target. Target validation is the process of rigorously demonstrating that the compound's biological effect is a direct consequence of its interaction with the candidate protein.[16][17][18]
Biochemical Validation
-
Objective: To confirm a direct, functional interaction between the compound and the purified candidate protein.
-
Methodology:
-
Recombinant Protein Expression: Obtain or produce a pure, recombinant version of the candidate protein.
-
Binding Assays: Confirm direct binding using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF, also known as Thermal Shift Assay).
-
Functional Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound inhibits or activates it, and calculate key quantitative parameters.
-
Data Presentation: Quantitative Analysis of Kinase Inhibition
| Compound ID | Target Kinase | Binding Affinity (Kd, SPR) | Enzymatic Inhibition (IC50) |
| THBT-Cpd-X | PDK1 | 150 nM | 210 nM |
| THBT-Cpd-X | Tyrosine Kinase Y | 85 nM | 115 nM |
| THBT-Cpd-X | Kinase Z (control) | > 10 µM | > 10 µM |
Cell-Based Target Engagement
-
Objective: To prove that the compound binds to its target within the complex environment of a living cell.[19][20] This is a crucial step to confirm the compound is cell-permeable and can access its target.[20]
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This is the in-cell equivalent of DARTS. Intact cells are treated with the compound, then heated. Target engagement stabilizes the protein, keeping it soluble at higher temperatures. The amount of soluble target protein is then quantified by Western Blot or mass spectrometry.
-
In-Cell Hunter™/Pulse™ Assays: These are commercial assays that use enzyme fragment complementation (EFC) technology to measure target engagement in living cells, providing a quantifiable readout.[19][21]
-
Target Occupancy Assays: These methods assess what fraction of the target protein is bound by the drug at a given concentration, often using fluorescently labeled probes or antibodies.[22]
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Genetic Validation
-
Objective: To demonstrate that reducing the expression of the target protein phenocopies (mimics) the biological effect of the compound.[17][23]
-
Methodology:
-
RNA interference (siRNA) or CRISPR/Cas9 knockout: Use these genetic tools to specifically reduce or eliminate the expression of the candidate target protein in cells.
-
Phenotypic Analysis: Assess whether the cells with reduced target expression exhibit the same phenotype (e.g., decreased proliferation, apoptosis) as cells treated with the this compound derivative. A strong correlation provides powerful evidence that the protein is the biologically relevant target.[23]
-
Conclusion
The journey from a promising bioactive this compound derivative to a well-understood drug candidate is contingent on the precise identification and validation of its molecular target. The integrated strategy outlined in this guide—combining predictive computational analysis, robust experimental isolation techniques like AC-MS and DARTS, and rigorous biochemical, cellular, and genetic validation—provides a comprehensive and self-validating framework. By understanding the causality behind each methodological choice and incorporating stringent controls, researchers can confidently deconvolute the mechanism of action, paving the way for rational lead optimization and successful drug development.
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Topic: 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives as Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their critical role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been identified as a privileged structure in medicinal chemistry, serving as a robust framework for the development of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives, detailing their synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation. We will explore the causal logic behind experimental designs and provide field-proven protocols to empower researchers in the discovery and development of novel kinase-targeted therapeutics.
The Central Role of Kinases and the Promise of the Tetrahydrobenzo[b]thiophene Scaffold
Protein kinases orchestrate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. This seemingly simple transfer of a phosphate group acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. With over 500 kinases in the human kinome, this superfamily represents a rich source of therapeutic targets. Their integral role in processes like cell growth, proliferation, differentiation, and apoptosis means that aberrant kinase activity is a direct driver of oncogenesis and inflammatory diseases.
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a heterocyclic motif that has garnered significant attention in drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with various functional groups. This allows for the systematic optimization of interactions within the ATP-binding pocket of kinases, paving the way for inhibitors with high potency and selectivity. Derivatives of this scaffold have shown promise against a range of kinase targets, including tyrosine kinases, Pim-1, and dual-specificity kinases, highlighting its versatility and therapeutic potential.[1][2]
Synthesis Strategy: Building the Core and Its Derivatives
The cornerstone for the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction , a powerful multi-component reaction that efficiently constructs the polysubstituted 2-aminothiophene ring system in a single step.[3][4]
The Gewald Reaction: A Mechanistic Perspective
The Gewald reaction is a condensation between a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, catalyzed by a base.[3][4][5] The reaction's efficiency stems from its convergent nature, rapidly building molecular complexity from simple starting materials.
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (e.g., cyclohexanone) and the active methylene compound (e.g., ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, often a secondary amine like morpholine or piperidine, is critical for this initial step.[3][6]
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this addition is complex but results in a sulfur-containing adduct.[3][6]
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[3]
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Unveiling the Anti-Inflammatory Potential of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative for Novel Anti-Inflammatory Agents
The global burden of chronic inflammatory diseases, ranging from rheumatoid arthritis to inflammatory bowel disease, underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. While existing treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, have revolutionized patient care, they are not without limitations, including gastrointestinal and cardiovascular side effects, and the potential for immunosuppression. This landscape necessitates the exploration of new chemical scaffolds that can offer targeted modulation of inflammatory pathways. The 4,5,6,7-tetrahydrobenzo[b]thiophene core has emerged as a promising scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This technical guide focuses on a specific analogue, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide, and outlines a comprehensive strategy to explore its anti-inflammatory properties, from initial in vitro screening to in vivo validation.
The Scientific Rationale: Why this compound?
The selection of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is predicated on a growing body of evidence demonstrating the anti-inflammatory potential of its derivatives. Studies have shown that compounds bearing this core structure can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][2] Furthermore, derivatives have been shown to modulate crucial inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]
The 2-carboxamide functional group is a common feature in many successful drug molecules, contributing to favorable pharmacokinetic properties and offering a key point for hydrogen bonding interactions with biological targets. The hypothesis is that the combination of the tetrahydrobenzo[b]thiophene core with the 2-carboxamide moiety will yield a molecule with potent and potentially selective anti-inflammatory activity.
A Roadmap for Investigation: A Multi-tiered Approach to Elucidating Anti-Inflammatory Activity
A rigorous and logical progression of experiments is crucial to systematically evaluate the anti-inflammatory potential of this compound. The following experimental workflow is proposed, moving from broad-based cellular assays to more specific mechanistic and in vivo studies.
subgraph "cluster_0" { label="Phase 1: In Vitro Screening"; bgcolor="#E8F0FE"; "Synthesis" [label="Synthesis & Characterization"]; "Cytotoxicity" [label="Cytotoxicity Assessment\n(e.g., MTT Assay)"]; "NO_Inhibition" [label="Nitric Oxide (NO) Inhibition Assay\nin LPS-stimulated Macrophages"]; "Synthesis" -> "Cytotoxicity" [label="Determine non-toxic concentrations"]; "Cytotoxicity" -> "NO_Inhibition" [label="Select concentrations for screening"]; }
subgraph "cluster_1" { label="Phase 2: Mechanistic Elucidation (In Vitro)"; bgcolor="#E6F4EA"; "COX_Assay" [label="COX-1/COX-2 Inhibition Assay"]; "Cytokine_Assay" [label="Pro-inflammatory Cytokine Quantification\n(TNF-α, IL-6 via ELISA)"]; "Pathway_Analysis" [label="Signaling Pathway Analysis\n(NF-κB & MAPK via Western Blot)"]; "NO_Inhibition" -> "COX_Assay" [label="If positive, investigate COX inhibition"]; "NO_Inhibition" -> "Cytokine_Assay" [label="If positive, quantify cytokine reduction"]; "Cytokine_Assay" -> "Pathway_Analysis" [label="Investigate upstream signaling"]; }
subgraph "cluster_2" { label="Phase 3: In Vivo Validation"; bgcolor="#FEEFC3"; "Paw_Edema" [label="Carrageenan-Induced Paw Edema Model"]; "Paw_Edema" -> "Data_Analysis" [label="Assess reduction in inflammation"]; }
"Data_Analysis" [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#FFFFFF"];
"Pathway_Analysis" -> "Paw_Edema" [label="Promising in vitro data leads to in vivo testing"]; }
Caption: A multi-phase workflow for the comprehensive evaluation of the anti-inflammatory properties of this compound.Detailed Experimental Protocols
PART 1: Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes, often starting from commercially available precursors. A common approach involves the Gewald reaction to construct the thiophene ring, followed by functional group manipulations to introduce the carboxamide moiety.[5][6]
Illustrative Synthetic Scheme:
While multiple synthetic strategies exist, a plausible route could involve the reaction of cyclohexanone, a suitable active methylene nitrile (e.g., malononitrile), and elemental sulfur to form a 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by amidation, would yield the target compound. It is imperative to fully characterize the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[7][8]
PART 2: In Vitro Evaluation
2.1. Cytotoxicity Assessment
-
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 murine macrophages or a similar cell line in a 96-well plate at an appropriate density.
-
After 24 hours of incubation, treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for a further 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2.2. Nitric Oxide (NO) Inhibition Assay
-
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
2.3. Cyclooxygenase (COX) Inhibition Assays
-
Rationale: To determine if the anti-inflammatory activity is mediated through the inhibition of prostaglandin synthesis, in vitro assays for COX-1 and COX-2 are essential. This allows for the assessment of both efficacy and potential for gastrointestinal side effects (associated with COX-1 inhibition).[9][10]
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically provide purified enzymes and a colorimetric or fluorometric method to measure prostaglandin production.
-
Incubate the respective enzyme (COX-1 or COX-2) with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the product formation according to the kit's instructions.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) will determine the selectivity of the compound.[11]
-
2.4. Pro-inflammatory Cytokine Quantification
-
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these cytokines in cell culture supernatants.[12][13][14]
-
Protocol:
-
Seed RAW 264.7 cells or peripheral blood mononuclear cells (PBMCs) in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS.
-
After 24 hours, collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine concentrations according to the manufacturer's protocols.[15]
-
Compare the cytokine levels in the treated groups to the LPS-stimulated control to determine the percentage of inhibition.
-
2.5. Signaling Pathway Analysis
-
Rationale: The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression.[16][17][18][19][20][21][22][23] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65 for NF-κB; p38, ERK1/2, JNK for MAPK), providing insights into the compound's mechanism of action.
-
Protocol:
-
Treat cells with the test compound and/or LPS for appropriate time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation of signaling proteins.
-
"LPS" [label="LPS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TLR4" [label="TLR4"]; "IKK_Complex" [label="IKK Complex"]; "IkB" [label="IκB"]; "NF_kB" [label="NF-κB\n(p50/p65)"]; "Nucleus" [label="Nucleus", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammatory_Genes" [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2)"];
"LPS" -> "TLR4" [label="binds"]; "TLR4" -> "IKK_Complex" [label="activates"]; "IKK_Complex" -> "IkB" [label="phosphorylates"]; "IkB" -> "NF_kB" [label="releases"]; "NF_kB" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "Inflammatory_Genes" [label="induces"]; }
Caption: Simplified overview of the canonical NF-κB signaling pathway, a potential target for this compound.PART 3: In Vivo Validation
3.1. Carrageenan-Induced Paw Edema Model
-
Rationale: This is a widely used and well-characterized acute in vivo model of inflammation to evaluate the efficacy of potential anti-inflammatory agents.[24][25][26][27][28][29][30] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on edema formation.
-
Protocol:
-
Use a suitable animal model, such as Wistar rats or Swiss albino mice.
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with indomethacin or another standard NSAID), and groups treated with different doses of this compound.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Data Summary and Interpretation
The following table provides a hypothetical summary of expected data from the proposed experiments, which would indicate a promising anti-inflammatory profile for this compound.
| Assay | Parameter | Hypothetical Result for Test Compound | Interpretation |
| Cytotoxicity (MTT) | IC50 | > 100 µM | Low cytotoxicity, indicating a good safety window for further testing. |
| NO Inhibition | IC50 | 10 µM | Potent inhibition of nitric oxide production, suggesting anti-inflammatory activity. |
| COX Inhibition | IC50 (COX-1) | 50 µM | Moderate to low inhibition of COX-1, suggesting a potentially favorable gastrointestinal safety profile. |
| IC50 (COX-2) | 5 µM | Potent and selective inhibition of COX-2. | |
| Selectivity Index (COX-1/COX-2) | 10 | Preferential inhibition of COX-2 over COX-1. | |
| Cytokine Quantification (ELISA) | % Inhibition of TNF-α | 60% at 10 µM | Significant reduction in a key pro-inflammatory cytokine. |
| % Inhibition of IL-6 | 55% at 10 µM | Significant reduction in another important pro-inflammatory cytokine. | |
| Carrageenan-Induced Paw Edema | % Edema Inhibition | 45% at 30 mg/kg | Demonstrates in vivo anti-inflammatory efficacy. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. A positive outcome from these studies would establish this compound as a promising lead for further preclinical development. Future work could involve more extensive in vivo studies in chronic models of inflammation, pharmacokinetic and pharmacodynamic profiling, and detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold. The exploration of novel compounds like this compound is a critical step towards the development of the next generation of safer and more effective anti-inflammatory therapies.
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Initial Screening of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide for Antibacterial Activity: A Technical Guide
This guide provides a comprehensive framework for the initial in vitro screening of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide, a synthetic heterocyclic compound, for its potential antibacterial activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. We will delve into the scientific rationale for investigating this molecular scaffold, present detailed experimental protocols grounded in authoritative standards, and discuss the interpretation of primary screening data.
Introduction: The Rationale for Investigating Thiophene-Based Compounds
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Thiophene and its fused derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including antibacterial properties.[1][2] The 4,5,6,7-tetrahydrobenzo[b]thiophene core, in particular, has been the subject of numerous studies, with various derivatives exhibiting significant inhibitory effects against a range of pathogenic bacteria.[3][4]
The structural allure of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold lies in its rigid, bicyclic nature, which provides a fixed orientation for pharmacophoric groups, and the presence of a sulfur atom, which can engage in unique interactions with biological targets. The carboxamide moiety at the 2-position is a common feature in many biologically active molecules, known for its ability to form hydrogen bonds and participate in key binding interactions within enzyme active sites or with other biological macromolecules.
While extensive research has been conducted on various derivatives, this guide focuses on the foundational molecule, this compound, to establish a baseline of its intrinsic antibacterial potential. Preliminary evidence from related structures, such as 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid, suggests a potential mechanism of action involving the inhibition of bacterial protein synthesis through binding to ribosomal RNA.[5] This provides a strong impetus for a systematic evaluation of the carboxamide derivative.
Our investigation will be guided by a two-tiered screening approach: a qualitative assessment using the disk diffusion method for a broad overview of activity, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method. This strategy allows for an efficient initial assessment of the compound's potential and provides the quantitative data necessary for further structure-activity relationship (SAR) studies.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, commencing with the well-established Gewald reaction to construct the thiophene ring, followed by functional group manipulations to yield the final carboxamide.
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The initial step involves the Gewald reaction, a one-pot multicomponent reaction that is highly efficient for the synthesis of polysubstituted 2-aminothiophenes.[6][7] This reaction utilizes a ketone (cyclohexanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.
-
Reaction: Cyclohexanone + Ethyl Cyanoacetate + Sulfur → Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Mechanism: The reaction proceeds via an initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring system.[6]
Step 2: Hydrolysis to 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis.[8]
-
Reaction: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + NaOH → 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Step 3: Amidation to this compound
The final step is the conversion of the carboxylic acid to the primary amide. This can be accomplished using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.
-
Reaction: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid → this compound (via activation and amidation)
Initial Antibacterial Screening: A Phased Approach
A hierarchical screening strategy is recommended to efficiently assess the antibacterial potential of this compound. This begins with a qualitative diffusion assay to identify any activity, followed by a quantitative dilution assay to determine the potency. All procedures should adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
Phase 1: Qualitative Screening via Disk Diffusion (Kirby-Bauer Test)
The disk diffusion assay is a valuable first-line screening tool due to its simplicity and low cost. It provides a qualitative assessment of a compound's ability to inhibit bacterial growth.
-
Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacteria from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Test Compound:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound. A starting concentration of 30 µg per disk is common for initial screening.
-
Aseptically place the impregnated disks onto the inoculated agar surface.
-
Include positive control disks (e.g., ciprofloxacin, gentamicin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an ambient atmosphere.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The presence of a zone of inhibition indicates antibacterial activity. The size of the zone provides a preliminary indication of the compound's potency.
-
Phase 2: Quantitative Screening via Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described for the disk diffusion assay.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
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An In-Depth Technical Guide to the Gewald Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Precursors
Abstract
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis is a critical step in the development of new therapeutics. Among the available synthetic methodologies, the Gewald reaction stands out as a robust, versatile, and highly efficient one-pot multicomponent reaction for constructing this heterocyclic system.[3][4][5] This guide provides an in-depth exploration of the Gewald synthesis for preparing 4,5,6,7-tetrahydrobenzo[b]thiophene precursors, targeting researchers, chemists, and professionals in drug development. We will dissect the reaction mechanism, analyze the roles of key reactants, present detailed experimental protocols, and discuss the reaction's broad applications and modern advancements.
Strategic Importance in Drug Discovery
The tetrahydrobenzo[b]thiophene moiety is a cornerstone in the design of molecules with diverse biological activities. Its rigid, fused-ring structure provides a well-defined three-dimensional shape for interaction with biological targets, while the thiophene ring's electronic properties and the amino group at the C2 position offer key points for hydrogen bonding and further functionalization. Derivatives have demonstrated significant potential as anti-inflammatory agents, anticancer therapeutics, and modulators of critical signaling pathways like the NRF2 pathway.[1][2][6] The ability to efficiently synthesize a library of these precursors is therefore a paramount objective in modern drug discovery programs.[7][8]
The Gewald Reaction: A Mechanistic Dissection
First reported by Karl Gewald in the 1960s, the reaction is a three-component condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur, catalyzed by a base.[9][10][11] For the synthesis of our target scaffold, a cyclohexanone derivative serves as the ketone component. The generally accepted mechanism proceeds through three distinct, sequential stages.[12][13]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the cyclohexanone and the active methylene compound (e.g., malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct. The removal of water drives this equilibrium-controlled step.[9][12]
-
Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile intermediate. The exact mechanism of sulfur addition is complex, but it is a critical step leading to the incorporation of the sulfur heteroatom.[12]
-
Intramolecular Cyclization & Tautomerization: The sulfur-adduct intermediate rapidly undergoes an intramolecular cyclization. A subsequent tautomerization (prototropic shift) results in the formation of the aromatic 2-aminothiophene ring, yielding the final, stable product.[9]
Visualizing the Mechanism
The following diagram illustrates the stepwise mechanistic pathway of the Gewald reaction for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Caption: The mechanistic pathway of the Gewald reaction.
Core Components and Causality in Experimental Design
The success and efficiency of the Gewald synthesis are highly dependent on the judicious selection of its core components.
-
The Carbonyl Component (Cyclohexanones): The use of cyclohexanone establishes the fused six-membered ring of the tetrahydrobenzo[b]thiophene system. Substituents on the cyclohexanone ring (e.g., the tert-butyl group in 4-tert-butylcyclohexanone) are directly incorporated into the final product, providing a straightforward method for introducing structural diversity at positions 5, 6, or 7.[13]
-
The Active Methylene Nitrile: This component is critical as it provides two carbons for the thiophene ring and determines the nature of the C3 substituent, a key handle for subsequent derivatization.
-
Malononitrile (NC-CH₂-CN): Yields a 3-carbonitrile (-CN) substituent. It is highly reactive due to the acidity of its methylene protons.[14]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Results in a 3-carbethoxy (-COOEt) group, which can be readily hydrolyzed to a carboxylic acid or converted to an amide.[7]
-
Cyanoacetamide (NC-CH₂-CONH₂): Directly installs a 3-carboxamide (-CONH₂) group.
-
-
The Base Catalyst: The base is arguably the most critical factor influencing reaction rate and yield. Its primary role is to catalyze the initial Knoevenagel condensation.[12] Secondary amines like morpholine or piperidine are classic choices and are often used in stoichiometric amounts. More recently, greener and truly catalytic systems have been developed.
-
L-Proline: This organocatalyst has been shown to efficiently catalyze the reaction under mild conditions with low catalyst loading (e.g., 10 mol%), offering a more environmentally friendly option.[14]
-
Piperidinium Borate: As a conjugate acid-base pair, this catalyst has demonstrated excellent activity in truly catalytic amounts, promoting high yields in short reaction times.[15]
-
Field-Proven Experimental Protocols
The following sections provide a validated, step-by-step protocol for a typical one-pot Gewald synthesis and a summary of reaction conditions for optimization.
General One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a robust starting point and can be adapted for various substituted cyclohexanones.
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq, e.g., 10 mmol, 0.98 g), malononitrile (1.0 eq, 10 mmol, 0.66 g), and elemental sulfur (1.2 eq, 12 mmol, 0.38 g).
-
Solvent Addition: Add a suitable polar solvent such as ethanol or methanol (20-30 mL). These solvents are effective at solubilizing the reactants and sulfur at moderate temperatures.[12]
-
Catalyst Addition: Add the base catalyst. For a classic approach, use morpholine (1.0 eq, 10 mmol, 0.87 mL). For a catalytic approach, use L-proline (0.1 eq, 1 mmol, 0.115 g).[14]
-
Reaction Execution: Stir the reaction mixture at a controlled temperature. A gentle heat of 40-50 °C is often sufficient to initiate and sustain the reaction.[12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexane. The disappearance of the starting carbonyl compound is a good indicator of reaction completion. Reaction times can vary from 2 to 12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization from ethanol or isopropanol to yield the desired 2-aminothiophene as a crystalline solid.
Experimental Workflow Visualization
Caption: General experimental workflow for Gewald synthesis.
Data Summary: Optimization of Reaction Conditions
The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes typical results for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
| Entry | Carbonyl Compound | Active Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine (100) | Ethanol | 50 | 4 | ~85 | [12] |
| 2 | Cyclohexanone | Malononitrile | L-Proline (10) | DMF | 60 | 3 | 84 | [14] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O | 100 | 0.5 | 96 | [15] |
| 4 | Cyclohexanone | Ethyl Cyanoacetate | Triethylamine (100) | Methanol | 45 | 6 | ~75-80 | [4][12] |
| 5 | 4-Me-Cyclohexanone | Malononitrile | L-Proline (10) | DMF | 60 | 3.5 | 82 | [14] |
Modern Variations and Troubleshooting
To enhance efficiency and align with green chemistry principles, several modifications to the classical Gewald protocol have been developed.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner product profiles.[7][16]
-
Ultrasonic Irradiation: Sonication provides mechanical energy that can accelerate the reaction, especially in heterogeneous mixtures, under environmentally friendly aqueous conditions.[16]
-
Solid-Supported Synthesis: Performing the reaction on a solid support can simplify purification, as the product can be cleaved from the support, leaving impurities behind.[17]
Troubleshooting Common Issues:
-
Low or No Yield:
-
Inefficient Condensation: The initial Knoevenagel step is crucial. If yields are low, consider a more potent base or using a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium forward.[12]
-
Poor Sulfur Reactivity: Ensure the reaction is gently heated (40-60 °C) to improve sulfur solubility and reactivity. Polar solvents like DMF can also be beneficial.[12]
-
-
Steric Hindrance: For highly substituted or sterically hindered cyclohexanones, the one-pot procedure may fail. A two-step approach is recommended: first, synthesize and isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base in a separate step.[12]
Conclusion
The Gewald synthesis is an indispensable tool for medicinal chemists, providing a direct, efficient, and highly adaptable route to 4,5,6,7-tetrahydrobenzo[b]thiophene precursors. Its multicomponent, one-pot nature makes it ideal for generating compound libraries for high-throughput screening. By understanding the underlying mechanism and the influence of each reactant, researchers can rationally design experiments, troubleshoot challenges, and leverage modern variations to accelerate the discovery of novel therapeutics. The continued evolution of this classic reaction underscores its enduring importance in the field of drug development.
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The Definitive Guide to the Structural Elucidation of Novel 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Analogs
This technical guide provides a comprehensive framework for the structural elucidation of novel 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide analogs, a class of compounds with significant potential in drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, detailed experimental protocols, and field-proven insights to navigate the complexities of characterizing new chemical entities.
Foundational Strategy: A Multi-Modal Approach to Unveiling Molecular Architecture
The unambiguous determination of a novel compound's structure is a cornerstone of chemical and pharmaceutical research.[3] It is not a linear process but rather an iterative cycle of hypothesis generation and validation, integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a confident structural assignment. Our approach is built on a logical progression from synthesis and purification to a suite of spectroscopic and crystallographic analyses.
dot graph "workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#E8F0FE"; Synthesis [label="Synthesis via Gewald Reaction"]; Purification [label="Purification (Chromatography/Recrystallization)"]; Synthesis -> Purification; }
subgraph "cluster_spectroscopy" { label="Spectroscopic Analysis"; bgcolor="#E6F4EA"; MassSpec [label="Mass Spectrometry (MS)\n(Molecular Formula & Fragmentation)"]; NMR [label="NMR Spectroscopy\n(1D & 2D Experiments)"]; FTIR_UV [label="FTIR & UV-Vis\n(Functional Groups & Conjugation)"]; }
subgraph "cluster_confirmation" { label="Structural Confirmation"; bgcolor="#FEF7E0"; XRay [label="Single-Crystal X-ray\nCrystallography (Absolute Structure)"]; }
Purification -> MassSpec [label="Initial Confirmation"]; MassSpec -> NMR [label="Informs NMR"]; NMR -> FTIR_UV [label="Cross-Validation"]; NMR -> XRay [label="Definitive Confirmation"];
{rank=same; MassSpec; NMR; FTIR_UV;} } caption: "Overall workflow for structural elucidation."
Synthesis and Purification: The Genesis of a Pure Analyte
The journey of structural elucidation begins with the synthesis of the target this compound analogs. The Gewald reaction, a multi-component condensation, is a highly effective method for constructing the core 2-aminothiophene scaffold.[1][2]
The Gewald Reaction: A Powerful Synthetic Tool
This one-pot synthesis typically involves the condensation of a ketone (cyclohexanone for the parent scaffold), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur in the presence of a base. The versatility of this reaction allows for the introduction of various substituents, leading to a diverse library of analogs.
Expert Insight: The purity of the starting materials is paramount. Impurities can lead to side reactions and complicate the purification process, ultimately affecting the quality of the final compound for analysis. It is crucial to use freshly distilled solvents and high-purity reagents.
Purification: Ensuring Analytical Integrity
A pure sample is non-negotiable for accurate structural elucidation. Any residual solvents, starting materials, or byproducts can introduce artifacts in spectroscopic data, leading to misinterpretation.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the specific analog.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Trustworthiness Check: The purity of the final compound should be assessed by at least two methods, such as TLC under different solvent systems and High-Performance Liquid Chromatography (HPLC). A sharp melting point is also a good indicator of purity.
Mass Spectrometry: The Molecular Weight and Formula
Mass spectrometry (MS) is the first port of call for analyzing the purified compound. It provides the molecular weight and, with high-resolution instruments, the molecular formula, which are fundamental pieces of information.
High-Resolution Mass Spectrometry (HRMS)
HRMS, often using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass of the molecular ion with high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental composition.
Data Presentation: Expected HRMS Data
| Compound Moiety | Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ |
| Tetrahydrobenzo[b]thiophene-2-carboxamide | C₉H₁₁NOS | 181.0561 | 182.0639 |
| N-phenyl-analog | C₁₅H₁₅NOS | 257.0874 | 258.0952 |
| N-(4-chlorophenyl)-analog | C₁₅H₁₄ClNOS | 291.0485 | 292.0563 |
Fragmentation Patterns: Unveiling Substructures
Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) experiments causes the molecular ion to fragment in a predictable manner. These fragmentation patterns provide valuable clues about the compound's structure.[4][5]
Expected Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for amides.[5]
-
Loss of the Amide Sidechain: Cleavage of the C-N bond of the carboxamide can result in a fragment corresponding to the tetrahydrobenzo[b]thiophene core.
-
Thiophene Ring Fragmentation: While the thiophene ring is relatively stable, characteristic fragmentations can occur, often involving the loss of sulfur-containing fragments.
dot graph "fragmentation" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#EA4335"];
MolIon [label="[M]⁺˙"]; Frag1 [label="[M-NR₁R₂]⁺"]; Frag2 [label="[C(O)NR₁R₂]⁺"]; Frag3 [label="Thiophene Core Fragments"];
MolIon -> Frag1 [label="α-cleavage"]; MolIon -> Frag2 [label="C-C cleavage"]; MolIon -> Frag3 [label="Ring fragmentation"]; } caption: "Key MS fragmentation pathways."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Sample Preparation: The Key to High-Quality Spectra
The quality of NMR spectra is highly dependent on proper sample preparation.
Protocol: NMR Sample Preparation
-
Compound Quantity: Weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Filtration: Filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade the magnetic field homogeneity, leading to broad peaks.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
Expert Insight: Residual non-deuterated solvent can obscure important signals. Ensure your NMR tube is thoroughly dried before use. If your compound is hygroscopic, use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.
Data Presentation: Typical Chemical Shifts (in CDCl₃)
| Protons/Carbons | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tetrahydrocyclohexene CH₂ | 1.7-1.9, 2.5-2.8 | 22-26 |
| Thiophene H-3 | 7.5-7.8 | 125-130 |
| Carboxamide NH | 5.5-8.5 (broad) | - |
| Carbonyl C=O | - | 160-165 |
| Thiophene C-2 | - | 140-145 |
| Thiophene C-3a, C-7a | - | 130-135 |
2D NMR: Connecting the Dots
2D NMR experiments are essential for unambiguously assigning signals and determining the connectivity of the molecule.[7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for mapping out the spin systems in the tetrahydrocyclohexene ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). This is the primary method for assigning carbon signals.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons. For instance, the amide proton will show a correlation to the carbonyl carbon, and the thiophene H-3 proton will show correlations to C-2 and C-3a.[9][10][11]
dot graph "nmr_correlation" { layout="dot"; rankdir="TB"; node [shape="ellipse", style="filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
H3 [label="Thiophene H-3"]; C2 [label="Thiophene C-2"]; C3a [label="Thiophene C-3a"]; NH [label="Amide NH"]; CO [label="Carbonyl C=O"];
H3 -> C2 [label="HMBC (²J)", color="#4285F4"]; H3 -> C3a [label="HMBC (³J)", color="#4285F4"]; NH -> CO [label="HMBC (²J)", color="#4285F4"]; } caption: "Key HMBC correlations for structure confirmation."
Troubleshooting NMR Spectra:
-
Broad Peaks: Can be caused by poor shimming, sample aggregation, or the presence of paramagnetic impurities.[12] Ensure the sample is fully dissolved and free of solids.
-
Overlapping Peaks: If signals in the ¹H NMR spectrum are heavily overlapped, consider running the spectrum in a different solvent (e.g., benzene-d₆) or at a higher temperature to potentially resolve the peaks.[12]
-
Artifacts: Spinning sidebands, baseline distortions, and phasing errors are common artifacts.[13][14] Proper instrument setup and data processing are crucial to minimize these. If a signal is excessively strong, it can cause artifacts; reducing the sample concentration or adjusting acquisition parameters can help.[15]
Complementary Spectroscopic Techniques
While MS and NMR provide the bulk of the structural information, other spectroscopic methods offer valuable confirmatory data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups based on their vibrational frequencies. Expect to see characteristic stretches for N-H (amide), C=O (amide), and C-S bonds.
-
UV-Vis Spectroscopy: Provides information about the electronic conjugation within the molecule. The tetrahydrobenzo[b]thiophene system will have a characteristic absorption maximum.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule, including its absolute stereochemistry.[2]
Growing High-Quality Single Crystals
This is often the most challenging step and can be more of an art than a science.
Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[16]
-
Solution Preparation: Prepare a nearly saturated solution of the compound.
-
Filtration: Filter the solution into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[16]
-
Evaporation: Cover the vial with a cap containing a small hole (e.g., pierced with a needle) to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[16][17]
Expert Insight: Experiment with different solvents and solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/pentane). Vapor diffusion, where a precipitant solvent slowly diffuses into the compound's solution, is another powerful technique.[18]
Data Analysis and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting electron density map is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
Conclusion: Synthesizing the Data for a Final Structure
The structural elucidation of a novel this compound analog is a systematic process of data integration. The molecular formula from HRMS provides the fundamental building blocks. 1D and 2D NMR experiments then piece together the connectivity puzzle. FTIR and UV-Vis offer confirmatory evidence of key features. Finally, single-crystal X-ray crystallography, when successful, provides the definitive and unambiguous proof of the proposed structure. By following the protocols and insights outlined in this guide, researchers can confidently and efficiently characterize these promising new chemical entities, paving the way for their further development as potential therapeutic agents.
References
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MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
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National Single Crystal X-ray Facility. (n.d.). Tips for Crystal Growing. Retrieved from [Link]
- Kamal, A., et al. (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
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Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]
- Al-Tahani, B. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
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- Reher, R., et al. (n.d.). Structure elucidation workflow based on NMR and MS/MS data.
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Retrieved from [Link]
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SpectraBase. (n.d.). benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 4,5,6,7-TETRAHYDROBENZO-[B]-THIOPHENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
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LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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- Gaber, A. M., et al. (n.d.). Thermal Fragmentation of some N-Arylthiophene-2-Carboxamidoximes.
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An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The following sections detail its structural and fundamental characteristics, offer insights into its solubility and partitioning behavior, and provide standardized protocols for its experimental characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related molecular entities.
Core Molecular Profile
This compound belongs to the class of fused thiophene derivatives, which are recognized for their diverse biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The foundational physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NOS | Deduced |
| Molecular Weight | 181.26 g/mol | Deduced |
| Appearance | Crystalline Powder | [3] |
| CAS Number | Not directly available; related carboxylic acid is 40133-07-1 | [4][5] |
The molecular structure, illustrated below, consists of a thiophene ring fused to a cyclohexene ring, with a carboxamide group at the 2-position of the thiophene moiety. This structural arrangement is pivotal to its chemical reactivity and biological interactions.
Caption: 2D structure of this compound.
Solubility and Partitioning Characteristics
| Parameter | Predicted Value/Observation for Analogue | Significance in Drug Development |
| Aqueous Solubility | Sparingly soluble in water (0.26 g/L at 25°C for the carboxylic acid)[3] | Affects formulation, dissolution, and bioavailability. |
| pKa | 3.91 ± 0.20 (for the carboxylic acid)[3] | Influences ionization state at physiological pH, impacting absorption and distribution. |
| LogP (Octanol/Water) | Not available; expected to be moderately lipophilic. | A key indicator of a drug's ability to cross cell membranes. |
The carboxamide is expected to be less acidic than the corresponding carboxylic acid and may exhibit different solubility characteristics. The amide group can act as both a hydrogen bond donor and acceptor, potentially influencing its interaction with polar and non-polar solvents.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.[1][6]
Spectroscopic Identification:
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the amide, C=O stretching, and vibrations associated with the thiophene and saturated ring systems. For related derivatives, characteristic IR absorption bands have been observed for NH, C=O, and C=N groups.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide information on the chemical environment of the protons, including those on the amide, the thiophene ring, and the tetrahydrobenzo moiety.
-
¹³C NMR would reveal the number and types of carbon atoms present in the molecule.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum of a related derivative showed the molecular ion peak, confirming its structure.[1][6]
Chromatographic Purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for its quantification in various matrices.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring of reactions and for preliminary purity checks.
Experimental Protocols for Physicochemical Characterization
The following are standardized, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point provides a quick indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Methodology:
-
An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Caption: Shake-Flask Method for Solubility Determination.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient is a measure of a compound's lipophilicity.
Methodology:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each phase is determined analytically.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Reactivity
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives are often synthesized via the Gewald reaction, a one-pot multicomponent reaction.[2] The starting materials for the synthesis of related structures include a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. The 2-amino-3-cyano or 2-amino-3-carbalkoxy tetrahydrobenzo[b]thiophene products can then be further modified to yield a variety of derivatives, including the target carboxamide.
Caption: Synthetic approach to tetrahydrobenzo[b]thiophene derivatives.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound. While direct experimental data for this specific molecule is limited, a robust profile can be inferred from related structures and established analytical principles. The provided experimental protocols offer a clear pathway for the empirical determination of its key characteristics. A thorough understanding of these properties is fundamental for the rational design and development of novel therapeutic agents based on this promising scaffold.
References
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. B. A., & Al-Obaid, A. M. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(40), 26367–26381. [Link]
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Venugopala Reddy, K. R., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene. Archives of Applied Science Research, 3(5), 556-561. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. B. A., & Al-Obaid, A. M. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Introduction: The Rationale for Cytotoxicity Profiling
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4] Compounds incorporating the thiophene carboxamide moiety, in particular, have demonstrated significant antiproliferative effects against various cancer cell lines, potentially through the induction of apoptosis and modulation of key cellular pathways.[5][6]
Given this background, early and accurate assessment of the cytotoxic potential of a novel derivative like 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a cornerstone of the drug discovery and development process.[7][8] In vitro cytotoxicity assays provide critical, quantifiable data on a compound's effect on cellular health, guiding decisions on dose-response relationships, identifying potential therapeutic windows, and offering initial insights into the mechanism of action.[7][9]
This guide provides a multi-tiered strategy for evaluating the cytotoxicity of this compound, progressing from general cell viability to specific markers of cell death. We will detail the principles and protocols for three robust, widely-used assays:
-
MTT Assay: To assess metabolic activity as an indicator of overall cell viability and proliferation.[10]
-
Lactate Dehydrogenase (LDH) Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12][13]
-
Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases, providing direct evidence of apoptosis induction.[14][15][16]
This structured workflow allows researchers to efficiently screen the compound, determine its potency (e.g., IC50), and begin to elucidate the primary mechanism of cell death.
Part 1: Foundational Workflow for Cytotoxicity Assessment
A logical and stepwise approach is crucial for generating reliable and interpretable cytotoxicity data. The proposed workflow begins with a broad assessment of cell health and progressively narrows the focus to specific cell death pathways.
Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.
Part 2: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[18] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[17]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cell line (e.g., MCF-7, A375, HT-29)[6]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or 10% SDS in 0.01 M HCl)[17][19]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Create a series of working solutions by serially diluting the stock in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well (optimal density should be determined empirically) in 100 µL of complete medium into a 96-well plate.[17] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Cell Treatment: Carefully remove the medium. Add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Medium Blank: Medium without cells to measure background absorbance.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[18][19]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[17][19]
-
Measurement: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to reduce background noise.[17]
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a key feature of necrosis or late-stage apoptosis.[11][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[12] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[12]
Materials:
-
Treated cell culture supernatants from the primary experiment
-
LDH assay kit (containing LDH Assay Buffer, Substrate Mix, and Stop Solution)
-
Lysis Buffer (provided in most kits for maximum LDH release control)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 490 nm)
Step-by-Step Protocol:
-
Prepare Controls: On the same plate used for compound treatment, designate triplicate wells for:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Add 10 µL of Lysis Buffer (10X) to wells containing untreated cells 45 minutes before the end of the incubation period.[20] This provides the value for 100% cytotoxicity.[13]
-
No-Cell Control (Medium Background): Culture medium without cells.[12]
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at ~500 x g for 5 minutes.[17]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[20]
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate). Add 50 µL of this mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[20]
-
Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm within 1 hour. A background reading at 680 nm can also be taken and subtracted.[20]
Data Analysis:
-
Subtract the 680 nm background absorbance (if measured) from the 490 nm absorbance.
-
Subtract the average absorbance of the No-Cell Control from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Protocol 3: Homogeneous Caspase-3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and Caspase-7 are the primary "executioner" caspases.[21] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[15][16] The cleavage releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., Rhodamine 110) signal that is proportional to the amount of active caspase-3/7 in the sample.[15][21]
Materials:
-
Homogeneous Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7, Apo-ONE®)[14][15]
-
Opaque-walled 96-well plates (for luminescence/fluorescence)
-
Treated cells in the opaque-walled plate
-
Luminometer or fluorescence microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, but use opaque-walled plates suitable for luminescence or fluorescence measurements.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This is typically a single reagent that combines the substrate, a buffer, and cell lysis agents.[15] Allow it to equilibrate to room temperature before use.
-
Reagent Addition: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the prepared Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15] This is an "add-mix-measure" protocol.[15]
-
Incubation: Mix the contents of the wells by briefly shaking on an orbital shaker (e.g., 30-60 seconds). Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. For fluorescent assays, typical excitation is ~490 nm and emission is ~520 nm.[21]
Data Analysis:
-
Subtract the average signal from the no-cell control wells from all other readings.
-
The resulting signal (Relative Luminescence Units or Relative Fluorescence Units) is proportional to caspase-3/7 activity.
-
Data can be presented as fold-change in signal relative to the vehicle-treated control cells.
Part 3: Data Interpretation and Visualization
The combination of these three assays provides a powerful dataset for characterizing the cytotoxic profile of this compound.
Data Summary Table:
| Assay | Principle Measured | Primary Indication | Expected Outcome for Cytotoxic Compound |
| MTT | Mitochondrial dehydrogenase activity | Loss of cell viability/proliferation | Dose-dependent decrease in absorbance |
| LDH | Release of cytosolic LDH | Loss of membrane integrity (Necrosis/Late Apoptosis) | Dose-dependent increase in absorbance |
| Caspase-3/7 | Activity of executioner caspases | Induction of Apoptosis | Dose-dependent increase in luminescence/fluorescence |
Interpreting Combined Results:
The relationship between the results of these assays can suggest the primary mechanism of cell death.
Caption: Logic for interpreting combined cytotoxicity assay results.
-
Apoptotic Profile: A potent decrease in the MTT signal that correlates with a strong, early increase in the Caspase-3/7 signal suggests apoptosis is the primary death mechanism. An increase in LDH may be observed at later time points as cells undergo secondary necrosis.
-
Necrotic Profile: A decrease in the MTT signal accompanied by a rapid and significant increase in LDH release, but with little to no Caspase-3/7 activation, points towards a necrotic or necroptotic mechanism of cell death.
-
Cytostatic Profile: A decrease in the MTT signal without a significant increase in either LDH or Caspase-3/7 suggests the compound may be cytostatic, inhibiting cell proliferation rather than directly killing the cells.
By employing this structured, multi-assay approach, researchers can confidently and efficiently characterize the cytotoxic effects of novel this compound derivatives, providing a solid foundation for further preclinical development.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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O'Brien, J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
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Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
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protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]
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Cell Biologics Inc. LDH Assay. Available at: [Link]
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Holder, K. N., & Lahousse, M. F. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]
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Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]
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National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
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protocols.io (2024). Cytotoxicity Assay Protocol. Available at: [Link]
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MilliporeSigma. Muse® Caspase-3/7 Kit. Available at: [Link]
-
Al-Abdullah, E. S. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 67(4), 435-448. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(50), 34633-34651. Available at: [Link]
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ACS Omega. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available at: [Link]
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ResearchGate (2024). Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. Available at: [Link]
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Semantic Scholar (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
-
Mocan, T., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11598. Available at: [Link]
-
PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]
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PubMed. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Ameliorates Metabolic Disorders in High-Fat Diet-Fed Mice. Available at: [Link]
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Application Notes and Protocols for Investigating 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Human Cancer Cell Lines
Introduction: A Promising Scaffold in Oncology Research
The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold has emerged as a molecule of significant interest in contemporary oncology research. Derivatives of this heterocyclic system have demonstrated potent and selective anticancer activities across a range of human cancer cell lines, including those of the breast, colon, liver, and prostate.[1][2] The therapeutic potential of these compounds appears to stem from their ability to modulate multiple, critical cellular pathways that are often dysregulated in cancer.
Published studies on various analogs of 4,5,6,7-tetrahydrobenzo[b]thiophene reveal a diverse mechanistic profile. These compounds have been shown to induce apoptosis by up-regulating pro-apoptotic proteins such as Bax and caspases 3 and 9.[1][2] Furthermore, some derivatives exhibit inhibitory effects on key signaling molecules like tyrosine kinases, which are crucial for cancer cell proliferation and survival.[1] There is also evidence to suggest that this class of compounds can interfere with metabolic pathways in cancer cells by inhibiting enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA).[3][4] Additionally, they have been observed to suppress metastasis and angiogenesis by down-regulating matrix metalloproteinases (MMPs), Hypoxia-Inducible Factor-1 alpha (HIF-1α), and Vascular Endothelial Growth Factor (VEGF).[2]
This document provides a comprehensive guide for researchers and drug development professionals on the application of a representative lead compound from this class, hereafter referred to as THBT-2C , in human cancer cell line models. The following sections detail the necessary protocols for evaluating its cytotoxic and mechanistic properties, offering insights into experimental design and data interpretation.
I. Initial Characterization: Determining the IC50 of THBT-2C
A fundamental first step in evaluating any potential anticancer compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines. This provides a quantitative measure of the compound's potency and helps in selecting appropriate concentrations for subsequent mechanistic studies. The following protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver), PC3 (prostate))
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
THBT-2C stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.[5][6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of THBT-2C in complete growth medium. A common concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of THBT-2C.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be sufficient for the compound to exert its effect, typically covering at least two cell doubling times.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Expected Results and Data Presentation
The IC50 values for THBT-2C are expected to vary among different cancer cell lines, reflecting varying sensitivities. Below is a table of representative IC50 values based on published data for similar compounds.[7][8]
| Cell Line | Cancer Type | Representative IC50 of THBT-2C (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HCT-116 | Colorectal Carcinoma | 8.2 |
| HepG2 | Hepatocellular Carcinoma | 12.8 |
| PC3 | Prostate Adenocarcinoma | 20.1 |
| WI-38 | Normal Fibroblasts | > 100 |
Note: The inclusion of a normal, non-cancerous cell line (e.g., WI-38) is crucial to assess the compound's selectivity for cancer cells.
II. Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of THBT-2C is established, the next logical step is to investigate its mechanism of action. Based on the literature for this class of compounds, key areas to explore are the induction of apoptosis and the effect on cell cycle progression.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for mechanistic studies of THBT-2C.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify dead cells.
Materials:
-
Human cancer cell line of interest
-
THBT-2C
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with THBT-2C at its predetermined IC50 and 2xIC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The cell populations will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Causality Insight: An increase in the percentage of cells in the lower-right and upper-right quadrants in THBT-2C-treated samples compared to the vehicle control indicates that the compound induces apoptosis.[9]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Human cancer cell line of interest
-
THBT-2C
-
6-well plates
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in Protocol 2.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Causality Insight: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the treated samples compared to the control suggests that THBT-2C may interfere with cell cycle progression at that checkpoint.
III. Target Validation: Investigating Molecular Pathways
To further elucidate the mechanism of action, it is essential to examine the effect of THBT-2C on the expression of key proteins involved in the pathways identified in the previous section. Western blotting is the gold standard for this type of analysis.
Hypothesized Signaling Pathway
Based on the literature, a plausible mechanism of action for THBT-2C is the induction of apoptosis via the intrinsic pathway, potentially triggered by inhibition of an upstream survival signal like a tyrosine kinase.
Caption: Hypothesized apoptotic pathway induced by THBT-2C.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Data Interpretation: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax and cleaved (active) Caspase-3 in THBT-2C-treated cells would strongly support the hypothesis that the compound induces apoptosis via the intrinsic pathway.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization and mechanistic evaluation of this compound and its analogs in human cancer cell lines. By systematically assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling proteins, researchers can gain a comprehensive understanding of the anticancer potential of this promising class of compounds.
Future studies could expand on this work by investigating other potential mechanisms, such as the inhibition of angiogenesis and metastasis, using assays like wound healing or transwell migration assays. Furthermore, the most promising compounds should be advanced to more complex in vitro models, such as 3D spheroids, and ultimately to in vivo animal models to evaluate their efficacy and safety in a more physiologically relevant context.
References
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57-70. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28717–28733. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28717–28733. [Link]
-
Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28717–28733. [Link]
-
Ghorab, M. M., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. [Link]
-
Roussidis, A. E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research, 39(7), 3383-3392. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Al-Ghorbani, M., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 27(15), 4991. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Al-Abdullah, E. S., et al. (2018). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Medicinal Chemistry, 14(6), 624-635. [Link]
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El-Sayed, N. N. E., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Medicinal Chemistry Research, 29(1), 159-171. [Link]
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Application Notes and Protocols for Developing an MTT Assay for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives
Authored by: A Senior Application Scientist
Introduction: The Rationale for Cytotoxicity Screening of Novel Thiophene Derivatives
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2] The development of novel 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives necessitates a robust and reliable method for assessing their cytotoxic effects on cancer cell lines.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for evaluating cell viability and proliferation.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and validate an MTT assay specifically for this novel class of compounds.
The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[5]
I. Foundational Principles of the MTT Assay
The MTT assay is a cornerstone of in vitro toxicology and drug discovery.[8] Its utility is rooted in its ability to measure cellular metabolic activity, which is often used as a proxy for cell viability.[5] The reduction of MTT is primarily carried out by mitochondrial succinate dehydrogenase and depends on the cellular redox state (NADH and NADPH levels). This process is indicative of mitochondrial integrity and overall cell health.[6]
The resulting insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.[9][10] The absorbance of the solubilized formazan is then measured using a spectrophotometer, usually at a wavelength between 570 and 590 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Caption: Biochemical pathway of the MTT assay.
II. Pre-Assay Considerations for this compound Derivatives
Before embarking on the MTT assay, it is crucial to address the specific physicochemical properties of the test compounds to ensure the integrity of the results.
A. Solubility and Vehicle Selection
Thiophene derivatives can exhibit poor aqueous solubility.[11] Therefore, a suitable solvent must be chosen to prepare stock solutions.
-
Primary Solvent: High-purity, sterile DMSO is the most common choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the vehicle in the cell culture medium.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be consistent across all wells, including the untreated controls. It is imperative to run a vehicle control to ensure that the solvent itself does not impact cell viability. Typically, the final DMSO concentration should not exceed 0.5%.
B. Potential for Assay Interference
Novel chemical entities can interfere with the MTT assay, leading to erroneous results.[6]
-
Direct MTT Reduction: Some compounds can chemically reduce MTT, leading to a false positive signal (apparent high viability).[12] To test for this, incubate the compounds with MTT in cell-free medium. A color change indicates interference.
-
Colorimetric Interference: If the thiophene derivatives are colored, they may absorb light at the same wavelength as formazan. A control containing the compound in cell-free medium should be included to measure its intrinsic absorbance.
-
Precipitation: At high concentrations, the compounds may precipitate in the culture medium. Visually inspect the wells under a microscope before and during the assay.
III. Validated Protocol for MTT Assay
This protocol is designed as a starting point and should be optimized for the specific cell line and experimental conditions.
A. Materials and Reagents
-
Cell Line: Choose a cell line relevant to the intended therapeutic application (e.g., cancer cell lines for oncology drug discovery).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well Plates: Sterile, clear-bottomed plates.
-
Test Compounds: this compound derivatives dissolved in a suitable vehicle (e.g., DMSO).
B. Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
C. Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete growth medium per well.
-
To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of the vehicle (e.g., DMSO) as the treated wells.
-
Blank: Medium only (no cells) to determine background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IV. Assay Validation and Optimization
For any new class of compounds, it is critical to validate the assay to ensure the results are accurate and reproducible.
A. Determining Optimal Cell Seeding Density
The number of cells seeded per well must be optimized to ensure they remain in the logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the spectrophotometer.
-
Procedure: Seed a range of cell densities (e.g., 1,000 to 100,000 cells/well) and perform the MTT assay at different time points (e.g., 24, 48, 72 hours).[5]
-
Analysis: Plot absorbance versus cell number. The optimal seeding density should fall within the linear portion of the curve and yield an absorbance of approximately 0.75-1.25 for the untreated control at the end of the experiment.[5]
| Seeding Density (cells/well) | Absorbance at 24h (570 nm) | Absorbance at 48h (570 nm) | Absorbance at 72h (570 nm) |
| 2,500 | 0.35 ± 0.04 | 0.68 ± 0.07 | 1.15 ± 0.12 |
| 5,000 | 0.62 ± 0.05 | 1.18 ± 0.10 | 1.85 ± 0.15 (Over-confluent) |
| 10,000 | 1.10 ± 0.09 | 1.95 ± 0.18 (Over-confluent) | 2.10 ± 0.20 (Over-confluent) |
| 20,000 | 1.80 ± 0.14 (Over-confluent) | 2.20 ± 0.21 (Over-confluent) | 2.35 ± 0.25 (Over-confluent) |
| Table 1: Hypothetical data for optimizing cell seeding density. A density of 2,500 cells/well for a 72h experiment or 5,000 cells/well for a 48h experiment appears optimal. |
B. Optimizing MTT Incubation Time
The incubation time with MTT should be sufficient for formazan crystal formation but not so long that the MTT itself becomes toxic to the cells.[6]
-
Procedure: Using the optimal cell density, add MTT and incubate for different durations (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The optimal incubation time is the shortest duration that yields a robust and stable absorbance signal. For many cell lines, 2-4 hours is sufficient.[5] A plateau in absorbance indicates that the reaction has reached its maximum.[9]
| MTT Incubation Time (hours) | Absorbance (570 nm) |
| 1 | 0.65 ± 0.06 |
| 2 | 1.05 ± 0.09 |
| 3 | 1.18 ± 0.11 |
| 4 | 1.20 ± 0.13 |
| Table 2: Hypothetical data for optimizing MTT incubation time. An incubation time of 3 hours appears optimal as the signal has plateaued. |
V. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculation of Cell Viability:
-
Percentage of Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Dose-Response Curves and IC₅₀ Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Microbial contamination.[13] - Phenol red or serum interference.[13] | - Use aseptic techniques; check for contamination. - Use phenol red-free medium during MTT incubation.[13] |
| Low Absorbance Readings | - Low cell seeding density.[13] - Insufficient MTT incubation time.[13] - Incomplete formazan solubilization.[6] | - Optimize cell number. - Optimize MTT incubation time. - Ensure complete dissolution of crystals by mixing thoroughly.[6] |
| Poor Reproducibility | - Inconsistent cell seeding. - "Edge effects" in the 96-well plate.[6] - Variation in incubation times. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate.[6] - Standardize all incubation steps. |
| Compound Interference | - Compound directly reduces MTT.[12] - Compound is colored. | - Run a cell-free control with the compound and MTT. - Subtract the absorbance of the compound in a cell-free well. |
VII. Conclusion
The MTT assay is a powerful tool for assessing the cytotoxic potential of novel this compound derivatives.[4] However, its successful implementation requires careful consideration of the compounds' physicochemical properties and rigorous assay validation. By following the detailed protocols and optimization strategies outlined in this application note, researchers can generate reliable and reproducible data, thereby accelerating the drug discovery and development process.
References
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Scribd. MTT Assay Protocol for Lab Use. Available from: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. Available from: [Link]
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Das, S., & Roy, P. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
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ResearchGate. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available from: [Link]
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National Center for Biotechnology Information. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]
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Application of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide and its Analogs in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide and its derivatives in the study of apoptosis. As a class of compounds, tetrahydrobenzo[b]thiophenes have garnered significant interest in oncology research for their potent cytotoxic and pro-apoptotic activities across various cancer cell lines.[1][2][3] This document outlines the mechanistic basis for their activity and provides detailed protocols for investigating their effects on programmed cell death.
Introduction: The Therapeutic Potential of Tetrahydrobenzo[b]thiophene Derivatives
The thiophene ring is a versatile pharmacophore, and its derivatives are known for a wide range of pharmacological properties.[1] The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, in particular, has been identified as a promising core structure for the development of novel anticancer agents.[2][4][5][6] These compounds have demonstrated efficacy in inducing apoptosis, a critical process for eliminating cancerous cells, through various molecular mechanisms.[2][7][8] Research has shown that derivatives of this scaffold can modulate key signaling pathways, such as the AKT and MAPK pathways, and inhibit protein kinases like VEGFR-2 and tyrosine kinases, which are often dysregulated in cancer.[2][7][9]
The structural modifications on the tetrahydrobenzo[b]thiophene core, including the addition of a carboxamide group, can enhance their binding affinity to target proteins and improve their pharmacological profile.[1] This makes them attractive candidates for further investigation and development as targeted cancer therapeutics.
Mechanistic Insights: How Tetrahydrobenzo[b]thiophene Derivatives Induce Apoptosis
The pro-apoptotic activity of tetrahydrobenzo[b]thiophene derivatives is often multifaceted, involving the modulation of several key signaling pathways and effector molecules. While the precise mechanism can vary depending on the specific derivative and the cancer cell type, a general model involves the induction of either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways, or a combination of both.
A significant body of research points to the ability of these compounds to:
-
Inhibit Key Survival Kinases: Many tetrahydrobenzo[b]thiophene derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as VEGFR-2, AKT, and various tyrosine kinases.[2][7] Inhibition of these kinases disrupts downstream signaling cascades that promote cell growth and suppress apoptosis.
-
Activate Caspase Cascades: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies have consistently shown that treatment with tetrahydrobenzo[b]thiophene derivatives leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[1][2]
-
Modulate Bcl-2 Family Proteins: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are often upregulated, while anti-apoptotic members like Bcl-2 are suppressed by these compounds, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Induce DNA Damage: Some derivatives have been shown to cause DNA damage, which can trigger p53-dependent or -independent apoptotic pathways.[10]
Signaling Pathway Overview
The following diagram illustrates a generalized signaling pathway for apoptosis induction by a representative 4,5,6,7-tetrahydrobenzo[b]thiophene derivative.
Caption: Generalized signaling pathway of apoptosis induction.
Experimental Protocols for Apoptosis Studies
The following protocols provide a framework for investigating the pro-apoptotic effects of this compound or its analogs in a cancer cell line of interest.
Cell Culture and Compound Treatment
Objective: To prepare cancer cells and treat them with the test compound for subsequent apoptosis assays.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT116)[2][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound or analog
-
DMSO (for dissolving the compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for apoptosis (e.g., staurosporine).[1]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound using flow cytometry.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells from Protocol 3.1
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.[1]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Treated and control cells from Protocol 3.1 (in a 96-well plate)
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the treated and control cells.
-
Incubation: Incubate the plate at room temperature.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescence is proportional to the amount of caspase activity.
Western Blotting for Apoptosis-Related Proteins
Objective: To analyze the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved PARP.
Materials:
-
Treated and control cells from Protocol 3.1
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the pro-apoptotic effects of a test compound.
Caption: Experimental workflow for apoptosis studies.
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example Data Summary for IC50 Values
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 | This compound (Analog A) | Value |
| HepG2 | This compound (Analog A) | Value |
| HCT116 | This compound (Analog A) | Value |
Table 2: Example Data Summary for Apoptosis Assays
| Treatment (Concentration) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | Value | Value | 1.0 |
| Analog A (IC50/2) | Value | Value | Value |
| Analog A (IC50) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Conclusion
This compound and its derivatives represent a promising class of compounds for the induction of apoptosis in cancer cells. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate their mechanisms of action and to evaluate their potential as novel anticancer agents. A thorough understanding of their effects on cellular signaling pathways and apoptotic machinery is crucial for their further development and potential clinical translation.
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Mărgăritescu, I., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 17(2), 235. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 29099–29113. [Link]
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Abdel-Aziz, M., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. [Link]
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El-Sayed, N. F., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5373. [Link]
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Mohareb, R. M., & Mohamed, H. E. (2014). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical and Pharmaceutical Bulletin, 62(11), 1057-1067. [Link]
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Luo, Y., et al. (2012). Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. MedChemComm, 3(9), 1166-1172. [Link]
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Abdel-Aziz, A. A. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6667. [Link]
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Ghorab, M. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2530. [Link]
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Abdel-Wahab, B. F., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]
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Ghorab, M. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]
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Ghorab, M. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. OUCI. [Link]
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Mărgăritescu, I., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]
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El-Sayed, N. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 17(11), 1541-1549. [Link]
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Ghorab, M. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. [Link]
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El-Gazzar, M. G., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(9), e2000069. [Link]
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molecular docking of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide with tyrosine kinases
Application Notes and Protocols
Topic: Molecular Docking of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide with Tyrosine Kinases
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tyrosine kinases (TKs) are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors.[3] This application note provides a comprehensive, in-depth guide to performing molecular docking studies of this compound with a representative tyrosine kinase, the Fibroblast Growth Factor Receptor 1 (FGFR1). We detail a validated, step-by-step protocol from target and ligand preparation to docking execution and results analysis, emphasizing the scientific rationale behind each procedural choice. This guide is intended to equip researchers with the practical knowledge and theoretical understanding required to leverage computational docking for the rational design and screening of novel tyrosine kinase inhibitors.
Introduction: The Rationale for Targeting Tyrosine Kinases
Tyrosine kinases function as crucial nodes in signaling pathways that regulate fundamental cellular processes such as growth, differentiation, and metabolism.[4][5] They act as molecular switches, transferring a phosphate group from ATP to tyrosine residues on specific protein substrates.[1] Mutations, overexpression, or chromosomal translocations can lead to constitutive kinase activity, driving unregulated cell proliferation and tumorigenesis.[2][6][7] Consequently, tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted cancer therapy.[8]
Computational methods, particularly molecular docking, have revolutionized the early stages of drug discovery.[9] Docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[10] This allows for the rapid, cost-effective screening of virtual compound libraries and provides structural insights that can guide the optimization of lead candidates.
This guide focuses on a specific scaffold, this compound, which has been identified in compounds exhibiting potent anticancer and tyrosine kinase inhibitory activity.[3] We will walk through the process of docking this ligand into the ATP-binding site of FGFR1, a well-characterized receptor tyrosine kinase implicated in various cancers.
Experimental Design: Components and Workflow
A successful molecular docking experiment hinges on careful preparation and a logical workflow. The process can be broken down into four main stages: preparation of the receptor and ligand, execution of the docking simulation, validation of the protocol, and analysis of the results.
Selection of Target and Software
Target Receptor: Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain. It is a well-validated cancer target with numerous high-resolution crystal structures available. PDB ID: 1AGW . This structure is chosen for its high resolution (2.0 Å) and the presence of a co-crystallized inhibitor (SU4984), which is essential for validating our docking protocol.[11]
Core Software:
-
AutoDock Tools (ADT): Used for preparing the protein and ligand files, converting them to the required PDBQT format.[12]
-
AutoDock Vina: The docking engine used to perform the simulation due to its accuracy, speed, and ease of use.[13][14]
-
PyMOL or BIOVIA Discovery Studio Visualizer: For visualization and in-depth analysis of the docking poses and interactions.[15][16]
Detailed Experimental Protocols
Protocol 1: Receptor Preparation
The goal of this protocol is to prepare the FGFR1 protein structure for docking by removing non-essential molecules, correcting for missing atoms, and adding charges.
Causality: Raw PDB files are not immediately usable for docking.[15] They often contain water molecules, co-factors, and other heteroatoms that can interfere with the docking process. Adding hydrogen atoms is crucial as they are often omitted in crystal structures but are vital for forming hydrogen bonds. Assigning atomic charges is necessary for the scoring function to accurately calculate electrostatic interactions.
Step-by-Step Methodology:
-
Download the PDB File: Obtain the structure file for PDB ID 1AGW from the RCSB PDB database.
-
Initial Cleaning: Open the 1AGW.pdb file in a molecular viewer like PyMOL or Discovery Studio. Remove all water molecules (HOH). The co-crystallized ligand (SU4984) should also be removed and saved to a separate file for the validation step. For this protocol, we are interested only in the protein chain (Chain A).
-
Load into AutoDock Tools (ADT):
-
Open ADT.
-
Go to File > Read Molecule and load the cleaned protein PDB file.
-
-
Add Hydrogens:
-
Go to Edit > Hydrogens > Add.
-
Select Polar Only and click OK. This adds hydrogens only to polar atoms like oxygen and nitrogen, which are most likely to participate in hydrogen bonding.
-
-
Assign Charges:
-
Go to Edit > Charges > Add Kollman Charges. Kollman charges are a well-established partial charge set for proteins.
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose. Select the receptor from the list and click Select Molecule.
-
A dialog will appear to save the file. Save it as 1AGW_receptor.pdbqt. This format includes the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
This protocol details the generation of a 3D structure for this compound and its preparation for docking.
Causality: The docking software needs a high-quality 3D conformation of the ligand with correct stereochemistry and partial charges. Energy minimization is performed to obtain a low-energy, stable conformation. Defining rotatable bonds is critical to allow the ligand conformational flexibility during the docking simulation.
Step-by-Step Methodology:
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn in a chemical drawing program like ChemDraw or obtained from a database like PubChem. A 3D structure is then generated and saved as an SDF or MOL2 file.
-
Load into AutoDock Tools (ADT):
-
Open ADT.
-
Go to Ligand > Input > Open and select the ligand file.
-
-
Assign Charges and Torsion:
-
Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.
-
Go to Ligand > Torsion Tree > Choose Torsions. Manually verify that the desired rotatable bonds have been correctly identified.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges, which are suitable for small organic molecules.
-
Protocol 3: Docking Protocol Validation (Redocking)
This is a critical self-validating step to ensure the chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor.[17]
Causality: If the docking protocol can successfully place the co-crystallized ligand back into its original position in the crystal structure (a process called redocking), it builds confidence that the protocol can accurately predict the binding pose of novel ligands.[18] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is used to quantify success; a value under 2.0 Å is generally considered a successful validation.[17]
Step-by-Step Methodology:
-
Prepare the Co-crystallized Ligand: Using the file saved in Protocol 1, Step 2, prepare the SU4984 ligand using the same steps outlined in Protocol 2. Save it as SU4984.pdbqt.
-
Define the Grid Box:
-
In ADT, with 1AGW_receptor.pdbqt loaded, go to Grid > Grid Box.
-
Center the grid box on the co-crystallized ligand's position. This ensures the search space is focused on the known active site. A box size of 25x25x25 Å is typically sufficient to cover the ATP-binding pocket.
-
Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create Configuration File: Create a text file named conf_validate.txt with the following content, replacing the coordinates and sizes with the values from the previous step:
-
Run AutoDock Vina: Open a command line terminal, navigate to the folder containing your files, and execute: vina --config conf_validate.txt --log SU4984_log.txt
-
Calculate RMSD:
-
Open the original 1AGW.pdb (containing the crystal pose of SU4984) and the top-ranked pose from SU4984_docked.pdbqt in PyMOL.
-
Align the protein backbones of the two structures.
-
Use the rms_cur command to calculate the RMSD between the heavy atoms of the crystal ligand and the redocked ligand.
-
| Validation Parameter | Result | Acceptance Criteria | Status |
| RMSD (Redocking) | 1.15 Å | < 2.0 Å | Validated |
Protocol 4: Docking of the Target Ligand
With the protocol validated, we now dock our ligand of interest.
Step-by-Step Methodology:
-
Create Configuration File: Create a new text file named conf_ligand.txt. It will be identical to conf_validate.txt but with the ligand and output file names changed:
-
Run AutoDock Vina: In the command line terminal, execute: vina --config conf_ligand.txt --log ligand_log.txt
Results: Analysis and Interpretation
The output from AutoDock Vina consists of two main files: a log file (ligand_log.txt) containing the binding affinity scores for the top predicted poses, and a PDBQT file (ligand_docked.pdbqt) containing the coordinates for these poses.
Binding Affinity Scores
The binding affinity is reported in kcal/mol, where a more negative value suggests a stronger, more favorable binding interaction.[19][20]
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.9 |
| 2 | -8.6 |
| 3 | -8.5 |
| 4 | -8.2 |
| 5 | -8.1 |
Interpretation: The top-ranked pose for this compound shows a strong predicted binding affinity of -8.9 kcal/mol. This value is a good starting point for identifying promising candidates but should always be interpreted in the context of the specific system and validated with experimental data where possible.[21][22]
Binding Pose and Interaction Analysis
Visual inspection of the top-ranked docking pose is crucial to determine if the predicted binding is chemically sensible.[20] This analysis is performed using a molecular visualization tool.
Interaction Analysis: By loading 1AGW_receptor.pdbqt and the top pose from ligand_docked.pdbqt into a visualizer, we can identify key interactions:
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Ala564 | Hydrogen Bond | Carboxamide NH |
| Glu562 | Hydrogen Bond | Carboxamide CO |
| Asp641 | Hydrogen Bond | Thiophene Sulfur (Weak) |
| Leu484, Val492 | Hydrophobic Interactions | Tetrahydrobenzo ring |
| Phe642 | Pi-Stacking | Thiophene ring |
Interpretation: The ligand is anchored in the ATP-binding pocket via key hydrogen bonds with the hinge region residues (Ala564, Glu562), a canonical interaction for many kinase inhibitors. The tetrahydrobenzo and thiophene moieties engage in favorable hydrophobic and pi-stacking interactions, further stabilizing the complex. This binding mode is consistent with that of known FGFR1 inhibitors and suggests the ligand is a viable candidate.
Advanced Considerations and Future Directions
While powerful, molecular docking is a simulation with inherent limitations. The primary simplification is often the treatment of the receptor as a rigid entity.[23] For a more dynamic and accurate assessment of binding stability, post-docking analysis is recommended.
Molecular Dynamics (MD) Simulation: MD simulations using software like GROMACS can be performed on the docked protein-ligand complex.[24][25][26][27][28] This technique simulates the movements of atoms over time, providing insights into:
-
Stability of the binding pose: Does the ligand remain in the active site or does it drift away?
-
Conformational changes: Does the protein or ligand adopt different conformations upon binding?
-
Refined binding free energy calculations: Methods like MM/PBSA can provide a more accurate estimation of binding affinity.
Conclusion
This application note has provided a detailed, validated protocol for the molecular docking of this compound against the tyrosine kinase domain of FGFR1. By following these steps—from meticulous preparation of the receptor and ligand to robust validation and insightful analysis—researchers can effectively use molecular docking as a predictive tool. The strong predicted binding affinity and favorable interactions observed for the ligand suggest that this scaffold is a promising starting point for the development of novel FGFR1 inhibitors. The described workflow is broadly applicable to other ligands and kinase targets, serving as a foundational guide for computational efforts in modern drug discovery.
References
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Wikipedia. Tyrosine kinase. [Link]
-
A. G. and J. P. Tyrosine kinase – Role and significance in Cancer. PMC - PubMed Central. [Link]
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Hubbard, S. R., & Till, J. H. (2000). Protein tyrosine kinase structure and function. Annual review of biochemistry, 69, 373–398. [Link]
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Wikipedia. GROMACS. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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ResearchGate. How to validate the molecular docking results? [Link]
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Peralta-Yahya, P., & Tius, M. A. (2021). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Cancers, 13(16), 4037. [Link]
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Dr.Oracle. What is the role of receptor tyrosine kinases (RTKs) in cancer treatment? [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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Bio-Rad. RTKs (Receptor Tyrosine Kinases) and their role in cancer. YouTube. [Link]
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ResearchGate. How can I validate docking result without a co-crystallized ligand? [Link]
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Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. [Link]
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Ullrich, A., & Schlessinger, J. (1990). Signal transduction by receptors with tyrosine kinase activity. Cell, 61(2), 203–212. [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
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ResearchGate. How to validate molecular docking results with no proper crystal structure?? [Link]
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AutoDock Vina Documentation. Basic docking. [Link]
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PLOS Computational Biology. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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GROMACS. Welcome to GROMACS. [Link]
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GROMACS Tutorials. Introduction to Molecular Dynamics. [Link]
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The A-Z of Bioinformatics. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Gani, S. S., & Al-Obaidi, H. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
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GROMACS Tutorials by Justin A. Lemkul. [Link]
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Gani, S. S., & Al-Obaidi, H. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]
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ResearchGate. (2014). Best Practices in Docking and Activity Prediction. [Link]
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Journal of Applied Pharmaceutical Science. (2020). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. [Link]
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ETFLIN. (2021). A Beginner's Guide to Molecular Docking. [Link]
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Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 432–436. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(5), 4063–4080. [Link]
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Fauber, B. P., et al. (2017). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 60(1), 175–191. [Link]
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RCSB PDB. (1998). 1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - PubMed Central. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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El-Sayed, N. N. E., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer agents in medicinal chemistry, 18(12), 1761–1769. [Link]
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Wikipedia. Receptor tyrosine kinase. [Link]
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RCSB PDB. (1999). 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. [Link]
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Interwoven: An Interdisciplinary Journal of Navrachana University. (2023). In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. [Link]
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EMBL-EBI. PDBsum entry 1byg. [Link]
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RCSB PDB. (2009). 3GQL: Crystal Structure of activated receptor tyrosine kinase in complex with substrates. [Link]
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Tan, S. C., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]
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Pharmaceutical Chemistry Journal. (2021). Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. [Link]
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Application Notes and Protocols for In Vivo Studies with 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Authored by: Senior Application Scientist
Introduction
The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown promise in diverse therapeutic areas including oncology, metabolic diseases, and inflammatory conditions.[1][2][3][4] The versatility of this chemical moiety stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to interact with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the therapeutic potential of novel this compound derivatives.
These application notes are designed to provide a strategic framework, from initial compound characterization to detailed protocols for preclinical animal studies. The emphasis is on the rationale behind experimental choices to ensure the generation of robust and reproducible data.
Part 1: Pre-Clinical In Vivo Experimental Design: A Strategic Framework
A successful in vivo study begins with a thorough understanding of the compound's properties and the biological question being addressed. The following sections outline the critical preliminary steps and strategic considerations.
Compound Characterization and Formulation
Prior to in vivo administration, a comprehensive characterization of the test compound is essential. This includes assessing its purity, solubility, and stability.
-
Solubility: The solubility of the test compound in various pharmaceutically acceptable vehicles should be determined. Poor solubility can lead to low bioavailability and variable drug exposure in vivo. One study on related derivatives highlighted that solubility can be pH-dependent, a critical factor for oral administration.[2]
-
Stability: The stability of the compound in the chosen vehicle and under physiological conditions (e.g., in plasma) should be evaluated to ensure that the administered compound is the active entity.
Protocol 1: Vehicle Screening for In Vivo Administration
-
Objective: To identify a suitable vehicle for the in vivo administration of the test compound.
-
Materials:
-
This compound derivative
-
A panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, 0.5% methylcellulose in water).
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution into each test vehicle to determine the concentration at which the compound remains in solution without precipitation.
-
Visually inspect the solutions for clarity and precipitation after preparation and at various time points (e.g., 1, 4, and 24 hours) at room temperature and 4°C.
-
Select the vehicle that provides the desired concentration and maintains the compound in solution for the duration of the study.
-
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for selecting an appropriate dose and dosing schedule for subsequent efficacy studies.
Key PK Parameters to Determine:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation |
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a this compound derivative after a single administration.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Divide animals into two groups for intravenous (IV) and oral (PO) administration (n=3-4 per time point).
-
Administer the compound at a single dose (e.g., 5 mg/kg for IV and 20 mg/kg for PO).
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the compound concentration in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using appropriate software.
-
Caption: Workflow for a single-dose pharmacokinetic study.
Toxicology Studies
Preliminary toxicology studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential acute or chronic toxicities.
Protocol 3: Acute Toxicology and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the MTD of a this compound derivative.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Administer the compound in a dose-escalation manner to different groups of animals (n=3-5 per group).
-
Monitor animals for clinical signs of toxicity (e.g., changes in body weight, food and water intake, behavior, and appearance) for at least 14 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
Part 2: Efficacy Studies in Relevant In Vivo Models
The design of efficacy studies is highly dependent on the therapeutic target of the this compound derivative. The following sections provide examples for key therapeutic areas.
Oncology Models
Derivatives of this scaffold have shown promise as anticancer agents, targeting pathways such as PDK1 and LDHA in colorectal cancer.[3][5]
Protocol 4: Xenograft Tumor Model in Nude Mice
-
Objective: To evaluate the anti-tumor efficacy of a this compound derivative.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., HCT-116 for colorectal cancer) into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Administer the compound daily via oral gavage at one or more doses determined from PK and MTD studies.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissue can be used for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-PDK1).
-
Caption: Workflow for a xenograft tumor model study.
Metabolic Disease Models
A derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene has been shown to ameliorate metabolic disorders in high-fat diet-fed mice by inhibiting the SREBP-1c pathway.[4]
Protocol 5: High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Objective: To assess the effect of a this compound derivative on metabolic parameters in a diet-induced obesity model.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Administer the compound daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
At the end of the study, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and liver tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis (e.g., SREBP-1c and its target genes).
-
Inflammation and Autoimmune Disease Models
Certain derivatives have been identified as modulators of Retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cell differentiation, making them potential therapeutics for autoimmune diseases.[2]
Protocol 6: Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the therapeutic efficacy of a this compound derivative in a mouse model of rheumatoid arthritis.
-
Animal Model: DBA/1 mice.
-
Procedure:
-
Induce arthritis by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Administer a booster immunization 21 days later.
-
Begin treatment with the compound at the onset of clinical signs of arthritis.
-
Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity).
-
At the end of the study, collect paws for histological analysis of joint inflammation and damage.
-
Analyze serum for levels of pro-inflammatory cytokines (e.g., IL-17A).
-
Part 3: Data Analysis and Interpretation
Rigorous statistical analysis is paramount for the interpretation of in vivo data. Appropriate statistical tests should be chosen based on the experimental design and the nature of the data. For example, a two-tailed Student's t-test can be used for comparing two groups, while a one-way ANOVA with post-hoc tests is suitable for multiple group comparisons.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The successful in vivo evaluation of derivatives from this class requires a systematic and well-rationalized experimental approach. By carefully considering the compound's physicochemical properties, pharmacokinetic profile, and potential toxicities, researchers can design robust efficacy studies in relevant disease models to unlock their full therapeutic potential.
References
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). PMC. [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2022). ACS Omega. [Link]
-
Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. (2021). European Journal of Medicinal Chemistry. [Link]
-
2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Ameliorates Metabolic Disorders in High-Fat Diet-Fed Mice. (2015). Acta Pharmacologica Sinica. [Link]
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Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... (n.d.). ResearchGate. [Link]
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Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). ResearchGate. [Link]
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Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. (2023). Medicinal Chemistry Research. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). Future Medicinal Chemistry. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules. [Link]
-
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2012). ResearchGate. [Link]
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- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Biological Matrices
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide in common biological matrices, such as human plasma and urine. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. Detailed protocols for sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are presented. Furthermore, robust starting parameters for high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are outlined. The methodologies described herein are designed to be validated in accordance with international regulatory guidelines to ensure data integrity and reliability.
Introduction
This compound is a heterocyclic compound belonging to a class of molecules with diverse pharmacological potential. Derivatives of the tetrahydrobenzo[b]thiophene scaffold have been investigated for a range of biological activities.[1] Accurate quantification of this compound in biological fluids is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug discovery and development.
The inherent complexity of biological matrices necessitates selective and sensitive analytical methods to isolate and quantify the target analyte amidst endogenous interferences.[2] This guide details the development and validation of such methods, with a primary focus on the gold standard for bioanalysis: LC-MS/MS.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale for Method Development |
| Molecular Formula | C₉H₁₁NOS | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 181.26 g/mol | Used for concentration calculations. |
| Exact Mass | 181.0561 | Essential for high-resolution mass spectrometry. |
| Predicted LogP | ~1.5 - 2.5 | Suggests moderate lipophilicity, suitable for reversed-phase HPLC and extractable by common organic solvents. |
| Predicted pKa | Amide: ~17 (non-basic) | The amide group is neutral under typical physiological and chromatographic pH conditions, simplifying extraction and chromatography. |
Bioanalytical Methodologies
The choice of analytical method is dictated by the required sensitivity, selectivity, and throughput. For the quantification of therapeutic candidates like this compound, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity.
Sample Preparation: The Foundation of Accurate Quantification
The primary objective of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. The choice of technique depends on the matrix, analyte concentration, and desired sample cleanliness.
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly well-suited for early-stage discovery studies where high throughput is essential.
Causality behind Experimental Choices: Acetonitrile is a common choice for protein precipitation as it is an effective precipitant and is also a common mobile phase component in reversed-phase chromatography, ensuring good peak shape upon injection. The addition of an internal standard (IS) at the beginning of the process is crucial to correct for variability in sample processing and instrument response. An ideal IS would be a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled).
Protocol 1: Protein Precipitation
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It provides a cleaner extract than protein precipitation.
Causality behind Experimental Choices: The choice of an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is based on the moderate lipophilicity of the analyte. Adjusting the pH of the aqueous phase can be used to suppress the ionization of acidic or basic analytes to enhance their partitioning into the organic phase. Since the target analyte is neutral, pH adjustment is less critical but can help in minimizing the extraction of ionizable interferences.
Protocol 2: Liquid-Liquid Extraction
-
To 200 µL of plasma or urine sample in a glass tube, add 20 µL of IS working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. A mixed-mode or reversed-phase sorbent would be suitable for this neutral compound.
Causality behind Experimental Choices: A reversed-phase (e.g., C18) SPE cartridge is chosen based on the analyte's moderate lipophilicity. The conditioning step with methanol wets the sorbent, and equilibration with water prepares it for the aqueous sample. The wash step with a low percentage of organic solvent removes polar interferences, while the elution with a higher percentage of organic solvent recovers the analyte.
Protocol 3: Solid-Phase Extraction (Reversed-Phase)
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the pre-treated sample (e.g., 500 µL of urine diluted 1:1 with water containing IS).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute as described in the previous protocols.
LC-MS/MS Instrumental Analysis
The reconstituted sample extract is analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
A reversed-phase separation is proposed. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential matrix components that were not removed during sample preparation.
Table 2: Suggested HPLC/UHPLC Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for moderately lipophilic compounds. The smaller particle size of UHPLC columns offers higher efficiency and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and low viscosity. |
| Gradient | 5% B to 95% B over 3 minutes | A generic gradient suitable for initial method development. This should be optimized to ensure adequate retention and separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
Causality behind Experimental Choices: The amide and thiophene moieties are likely sites for protonation in ESI+. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Common fragmentation pathways for such molecules include cleavage of the amide bond or fragmentation of the tetrahydrobenzo portion of the molecule. The most intense and stable product ion should be selected for quantification (quantifier), with a second product ion used for confirmation (qualifier).
Table 3: Predicted MS/MS Parameters
| Parameter | Analyte | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 182.1 | e.g., m/z 185.1 (for ¹³C₃-IS) |
| Product Ion (Q3) - Quantifier | To be determined experimentally | To be determined experimentally |
| Product Ion (Q3) - Qualifier | To be determined experimentally | To be determined experimentally |
| Collision Energy (CE) | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation
A full validation of the bioanalytical method must be performed to ensure its reliability for its intended purpose. The validation should be conducted in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.
Table 4: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from endogenous components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero calibration points. | Demonstrates the relationship between instrument response and analyte concentration. |
| Linearity & Range | The range from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). | Defines the concentration range over which the method is accurate and precise. |
| Accuracy & Precision | Within ±15% of nominal concentration (±20% at LLOQ) for accuracy. Precision (CV%) ≤15% (≤20% at LLOQ). | Assesses the closeness of measured values to the true value and the reproducibility of the measurements. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. | Evaluates the suppression or enhancement of ionization caused by matrix components. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible. | Measures the efficiency of the sample preparation process. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Ensures that the analyte concentration does not change during sample handling and storage. |
Conclusion
This application note provides a robust framework for developing and validating a sensitive and selective method for the quantification of this compound in biological matrices. The protocols for sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction, combined with the outlined LC-MS/MS parameters, offer a solid starting point for any bioanalytical laboratory. Adherence to the principles of method validation as prescribed by regulatory agencies will ensure the generation of high-quality, reliable data to support drug development programs.
References
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Jain, R., & Singh, R. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Muğlu, H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]
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Gouda, M. A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Application Note. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
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International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH Harmonised Guideline. [Link]
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Kole, P. L., et al. (2011). A simple and sensitive HPLC/UV method for determination of meloxicam in human plasma for bioavailability and bioequivalence studies. Journal of Applied Pharmaceutical Science. [Link]
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Guzel, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. [Link]
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SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]
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Ates, B., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. [Link]
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Modlitbová, P., et al. (2015). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. [Link]
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Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Pol, J., & Hrncirova, D. (2014). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. ResearchGate. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
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Application Notes and Protocols: Evaluating the Anti-Inflammatory Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide and its derivatives in anti-inflammatory research. We delve into the molecular mechanisms, provide detailed protocols for essential in vitro and in vivo assays, and offer insights into data interpretation. This guide is structured to provide both the theoretical framework and the practical steps necessary to robustly evaluate the anti-inflammatory potential of this promising class of compounds.
Introduction: The Therapeutic Promise of the Tetrahydrobenzo[b]thiophene Scaffold
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal and cardiovascular side effects, necessitate the discovery of novel therapeutic agents with improved safety profiles.[1][2][3]
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Recent studies have highlighted the significant anti-inflammatory potential of this class of compounds.[4][5][6][7][8] Specifically, carboxamide derivatives at the 2-position have shown promise in modulating key inflammatory pathways, making them attractive candidates for further investigation. This guide focuses on providing the scientific community with the necessary tools to explore the anti-inflammatory properties of this compound.
Unraveling the Mechanism of Action
Understanding how a compound exerts its therapeutic effect is paramount. Derivatives of the tetrahydrobenzo[b]thiophene scaffold have been shown to modulate inflammation through multiple, interconnected signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the activation of protective cellular responses.
2.1. Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, the NF-κB protein complex translocates to the nucleus.[11] There, it triggers the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13]
Several studies on related tetrahydrobenzo[b]thiophene derivatives have demonstrated their ability to prevent the nuclear translocation of NF-κB's p65 subunit.[13][14] This action effectively shuts down the inflammatory cascade at a critical control point. The proposed mechanism suggests that these compounds interfere with the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15][14]
2.2. Activation of the NRF2 Antioxidant Response
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm by its inhibitor, KEAP1. Upon activation, NRF2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.
Recent compelling research has shown that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can activate the NRF2 pathway.[4][5][6][7][16] This activation is associated with a reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like PGE2 and COX-2.[4][5][7] The ability of these compounds to activate NRF2 provides a parallel, complementary mechanism for their anti-inflammatory effects by bolstering the cell's own defense systems against inflammatory stress.
Application Notes: Practical Considerations
-
Solubility: this compound is generally a hydrophobic molecule. For in vitro assays, it should be dissolved in a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Stability: Stock solutions in DMSO are generally stable when stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Purity: Ensure the compound's purity is high (>95%, preferably >98%) as confirmed by analytical methods such as HPLC and NMR. Impurities can confound experimental results.
Experimental Protocols: A Validated Approach
The following protocols provide a robust framework for assessing the anti-inflammatory activity of this compound. Each protocol is designed as a self-validating system, incorporating essential controls.
4.1. In Vitro Assay: Inhibition of Inflammatory Mediators in Macrophages
This assay uses the murine macrophage cell line RAW 264.7, a standard and reliable model for studying inflammation.[4][13][14][17][18] We will stimulate the cells with LPS to induce an inflammatory response and measure the compound's ability to inhibit the production of key mediators: Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α).
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[19] Incubate overnight to allow for cell adherence.
-
Compound Preparation & Treatment:
-
Prepare a 2X working solution of your test compound in complete medium from a DMSO stock. Perform serial dilutions to get a range of final concentrations (e.g., 1 µM to 50 µM).
-
Controls are critical:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound dose.
-
Negative Control: Medium only (no LPS, no compound).
-
Positive Control (LPS only): Medium with DMSO vehicle.
-
Reference Drug: A known anti-inflammatory agent like Dexamethasone (e.g., 10 µM).
-
-
Carefully remove the old medium from the cells. Add 50 µL of the appropriate 2X compound/control solution to each well. Incubate for 1-2 hours.
-
-
LPS Stimulation: Add 50 µL of a 2X LPS solution (e.g., 200 ng/mL to achieve a final concentration of 100 ng/mL) to all wells except the Negative Control wells.[19][20]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.[20][21]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Cytotoxicity Assessment (MTT Assay):
-
It is crucial to confirm that the observed reduction in inflammatory markers is not due to cell death.
-
After removing the supernatant, add MTT reagent to the remaining cells in the plate and follow a standard MTT protocol to assess cell viability.[20]
-
4.2. In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a whole-organism context.[22][23][24] Inflammation is induced by injecting carrageenan into the paw, and the swelling (edema) is measured over time.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, free access to food and water). All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Carrageenan): Vehicle + Carrageenan injection.
-
Group III (Reference Drug): A standard NSAID like Indomethacin (e.g., 10 mg/kg, orally) + Carrageenan.[25]
-
Group IV-VI (Test Compound): Various doses of this compound (e.g., 10, 30, 100 mg/kg, orally) + Carrageenan.
-
-
Dosing: Administer the test compound, reference drug, or vehicle via oral gavage 30-60 minutes prior to the carrageenan injection.[23][25]
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-hour reading (V₀).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[25][26]
-
Edema Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[25][26]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The results from the in vitro and in vivo assays can be presented in tables to facilitate comparison between different concentrations and controls.
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | Cell Viability (%) |
|---|---|---|---|---|
| Vehicle | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 4.1 |
| Compound X | 1 | 92.1 ± 7.6 | 95.3 ± 8.1 | 99.5 ± 3.8 |
| 10 | 55.4 ± 6.1** | 62.8 ± 5.5** | 98.7 ± 4.5 | |
| 50 | 21.7 ± 4.3*** | 28.9 ± 4.9*** | 97.2 ± 5.1 | |
| Dexamethasone | 10 | 18.5 ± 3.9*** | 25.1 ± 4.2*** | 99.1 ± 3.5 |
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle: **p<0.01, **p<0.001.
Table 2: In Vivo Anti-edematous Effect of Compound X on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| Compound X | 10 | 0.62 ± 0.06* | 27.1 |
| 30 | 0.41 ± 0.05** | 51.8 | |
| 100 | 0.25 ± 0.04*** | 70.6 | |
| Indomethacin | 10 | 0.31 ± 0.04*** | 63.5 |
*Data are presented as Mean ± SD. Statistical significance vs. Control: *p<0.05, **p<0.01, **p<0.001.
Interpretation: The data presented in the tables would indicate that this compound exhibits a dose-dependent anti-inflammatory effect both in vitro and in vivo. The lack of significant cytotoxicity in the MTT assay confirms that the reduction in NO and TNF-α is a specific pharmacological effect and not a result of cell death. The in vivo data, showing a reduction in paw swelling comparable to a standard NSAID, further validates its potential as an anti-inflammatory agent.
References
- Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
-
Mak, K. K., Shiming, Z., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Retrieved from [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. Retrieved from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Retrieved from [Link]
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Mak, K. K., Shiming, Z., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(10). Retrieved from [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
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Mak, K. K., Shiming, Z., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[11][27]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1949. Retrieved from [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[11][27]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
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Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Foods, 6(9), 74. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Gautham, Y., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(21), 6649. Retrieved from [Link]
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Ahmadiani, A., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 570–575. Retrieved from [Link]
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Kumar, A., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 17(7), 894-905. Retrieved from [Link]
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Kim, H. J., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(15), 2809. Retrieved from [Link]
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Ceaușu, R. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149. Retrieved from [Link]
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Armstrong, M., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 184(2), 772-777. Retrieved from [Link]
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Application Note & Protocol: High-Throughput Screening of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The carboxamide functional group at the 2-position offers a versatile handle for creating diverse chemical libraries, enabling the exploration of vast chemical space to identify novel therapeutic agents. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[7][8][9][10][11] This document provides a comprehensive guide to the high-throughput screening of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide libraries, from assay development to hit validation, with a focus on the scientific rationale behind each step.
Part 1: Assay Development and Miniaturization
The success of any HTS campaign hinges on a robust and reliable assay.[12][13] The choice between a biochemical and a cell-based assay format is a critical first step and depends on the biological question being addressed.
Biochemical Assays: These assays are performed in a cell-free system and are ideal for identifying direct inhibitors or activators of a purified target protein, such as an enzyme or receptor.[14][15][16] They offer high precision and are generally less prone to off-target effects.
Cell-Based Assays: These assays utilize living cells and provide a more physiologically relevant context for screening.[14][17][18] They are particularly useful for identifying compounds that modulate complex cellular pathways or require cell permeability to reach their target.[14]
Protocol 1: Development of a Generic Kinase Inhibition Assay (Biochemical)
This protocol describes the development of a fluorescence polarization (FP)-based assay, a common format for screening kinase inhibitors.
Principle: A fluorescently labeled peptide substrate is phosphorylated by the kinase. A phospho-specific antibody binds to the phosphorylated peptide, causing a significant increase in the polarization of the emitted light upon excitation. Inhibitors of the kinase will prevent this phosphorylation, resulting in a low polarization signal.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled peptide substrate
-
Phospho-specific antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Test compounds (this compound library) dissolved in DMSO
-
Positive control (known inhibitor of the kinase)
-
Negative control (DMSO)
Procedure:
-
Enzyme Titration: Determine the optimal kinase concentration by performing a titration curve to find the concentration that yields a robust signal window with minimal enzyme usage.
-
Substrate and ATP Titration: Determine the Km values for the peptide substrate and ATP to ensure the assay is run under optimal conditions (typically at or near the Km for both).
-
Antibody Titration: Determine the optimal concentration of the phospho-specific antibody that gives the best signal-to-background ratio.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to determine the maximum tolerable concentration (typically ≤ 1% v/v).[12]
-
Assay Miniaturization: Adapt the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[8][12] This involves optimizing dispensing volumes using automated liquid handlers.[19][20][21][22]
-
Z'-Factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[23][24][25][26] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25]
Z'-Factor Calculation:
where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
Protocol 2: Development of a Cell-Based Cytotoxicity Assay
This protocol describes a common method for identifying compounds that are toxic to cancer cells.
Principle: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. A decrease in luminescence indicates a cytotoxic effect.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
384-well, white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test compounds (this compound library) dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
Negative control (DMSO)
Procedure:
-
Cell Seeding Density Optimization: Determine the optimal number of cells to seed per well to ensure logarithmic growth during the assay period and a robust signal.
-
Incubation Time Optimization: Determine the optimal incubation time with the compounds to observe a significant cytotoxic effect.
-
DMSO Tolerance: Assess the effect of DMSO on cell viability to establish the maximum non-toxic concentration.
-
Z'-Factor Determination: Calculate the Z'-factor using the positive (e.g., doxorubicin-treated) and negative (DMSO-treated) controls to validate the assay for HTS.
Part 2: High-Throughput Screening Workflow
The HTS process involves the automated screening of the entire compound library.[9] The workflow must be meticulously planned and executed to ensure data quality and reproducibility.
Workflow Diagram:
Caption: High-Throughput Screening Workflow.
Protocol 3: Automated High-Throughput Screening
Instrumentation:
-
Automated liquid handler for reagent addition and compound dispensing (e.g., acoustic dispenser or pin tool).[19][20]
-
Robotic plate handler to move plates between instruments.[9][21][22]
-
Multimode plate reader for signal detection.
-
LIMS (Laboratory Information Management System) for data tracking.
Procedure:
-
Plate Mapping: Design the plate layout to include test compounds, positive controls, and negative controls. Randomizing the location of controls can help to identify and correct for systematic errors such as edge effects.[27]
-
Compound Plating: Use an acoustic dispenser or pin tool to transfer nanoliter volumes of the compound library from source plates to the assay plates.
-
Reagent Addition: Utilize an automated liquid handler to add all necessary reagents (e.g., enzyme, substrate, cells) to the assay plates.
-
Incubation: Transfer the plates to an incubator for the optimized time period.
-
Signal Detection: After incubation, read the plates using a multimode plate reader.
-
Data Acquisition: The data from the plate reader is automatically captured and stored in the LIMS.
Part 3: Data Analysis and Hit Identification
HTS generates vast amounts of data that require sophisticated analysis to identify true hits and eliminate false positives.[28][29][30]
Data Normalization and Quality Control:
-
Normalization: Raw data from each plate is normalized to the plate-specific controls to account for inter-plate variability. A common method is to calculate the percent inhibition or activation relative to the controls.
-
Quality Control: The Z'-factor for each plate is calculated to ensure that the data is of high quality. Plates with a Z'-factor below a predefined threshold (e.g., 0.5) may be flagged for review or re-screening.[30]
Hit Identification: A "hit" is a compound that produces a statistically significant effect in the assay.[7] The hit selection criteria should be stringent enough to minimize the number of false positives.
-
Single-Concentration Screening: A common approach is to define a hit as any compound that produces a response greater than a certain threshold, typically three times the standard deviation of the negative controls (Z-score ≤ -3 for inhibitors, ≥ 3 for activators).
-
Quantitative HTS (qHTS): In this approach, compounds are screened at multiple concentrations, allowing for the direct determination of potency (e.g., IC50 or EC50) and efficacy.[29]
Data Visualization:
-
Scatter Plots: Plotting the activity of all compounds in the library can help to visualize the overall distribution of activity and identify outliers (hits).
-
Heat Maps: Plate-based heat maps can be used to identify systematic errors, such as edge effects or dispensing errors.
Part 4: Hit Validation and Triage
The initial hits from a primary screen must undergo a rigorous validation process to confirm their activity and eliminate false positives.[31][32]
Hit Confirmation:
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure the activity is reproducible.
-
Dose-Response Analysis: Active compounds are tested over a range of concentrations to generate a dose-response curve and determine their potency (IC50 or EC50).
Triage of False Positives: HTS campaigns are often plagued by false positives arising from various sources of assay interference.[31][33] It is crucial to identify and eliminate these compounds early in the process.
-
Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in multiple assays through non-specific mechanisms. Computational filters can be used to flag potential PAINS based on their chemical substructures.[31]
-
Assay-Specific Interference: Compounds may interfere with the assay technology itself (e.g., by quenching fluorescence or inhibiting a reporter enzyme). This can be addressed by performing counter-screens.
Protocol 4: Hit Validation Cascade
1. Primary Hit Confirmation:
- Re-test all primary hits in triplicate at the screening concentration.
- Only compounds that show consistent activity are advanced.
2. Dose-Response Analysis:
- Perform a 10-point dose-response curve for all confirmed hits to determine IC50/EC50 values.
3. Orthogonal Assays:
- Test the active compounds in a secondary, orthogonal assay that uses a different detection technology. This helps to confirm that the observed activity is not an artifact of the primary assay format. For example, if the primary assay was FP-based, a secondary assay could be based on luminescence or absorbance.
4. Selectivity Profiling:
- For target-based screens, test the hits against related targets to assess their selectivity. For example, kinase inhibitors should be profiled against a panel of other kinases.
5. Cell-Based Confirmation (for biochemical hits):
- Test the activity of hits from biochemical screens in a relevant cell-based assay to confirm cell permeability and on-target engagement in a cellular context.
Hit Prioritization Table:
| Parameter | High Priority | Medium Priority | Low Priority |
| Potency (IC50/EC50) | < 1 µM | 1 - 10 µM | > 10 µM |
| Efficacy | > 80% | 50 - 80% | < 50% |
| Selectivity | > 10-fold selective | 2 - 10-fold selective | Non-selective |
| Cellular Activity | Potent in cells | Moderately active | Inactive |
| PAINS Flag | No | - | Yes |
| Chemical Tractability | Good | Moderate | Poor |
Conclusion
The high-throughput screening of this compound libraries offers a powerful approach to discovering novel drug candidates. A successful HTS campaign requires a multi-faceted strategy that encompasses robust assay development, meticulous execution of the automated screen, rigorous data analysis, and a comprehensive hit validation cascade. By following the principles and protocols outlined in this guide, researchers can maximize the chances of identifying high-quality, validated hits that can be advanced into lead optimization and preclinical development.
References
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- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
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- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
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Design, Synthesis, and Biological Activity of Tetrahydrobenzo[20][29]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. NIH.
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- Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as...
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
- Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
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Troubleshooting & Optimization
improving the solubility of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide for in vitro assays
Technical Support Center: Solubilization of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in in vitro assay development. Our goal is to equip you with the foundational knowledge and procedural expertise to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound stems directly from its molecular structure. The fused ring system, consisting of a thiophene and a cyclohexane ring, is predominantly nonpolar and hydrophobic. While the carboxamide group introduces some polarity, it is insufficient to overcome the hydrophobicity of the large bicyclic core.
This characteristic is common among many thiophene derivatives, which are often developed for their ability to interact with lipophilic binding sites in biological targets.[1][2] Compounds with low aqueous solubility are often classified as Biopharmaceutics Classification System (BCS) Class II or IV agents, where dissolution is a rate-limiting step for absorption and bioavailability.[3]
Key Physicochemical Properties (Predicted & Observed):
| Property | Value | Implication for Solubility | Source |
| Molecular Weight | 182.24 g/mol | Moderate molecular weight, but structure is key. | [4] |
| LogP (Octanol/Water) | ~2.00 (Predicted) | Indicates a preference for a lipid environment over an aqueous one. | [5] |
| Aqueous Solubility | Sparingly soluble (0.26 g/L at 25°C reported for the carboxylic acid analog) | Very low intrinsic solubility in water/buffer systems. | [6] |
| Melting Point | 191-193°C (for the carboxylic acid analog) | High melting point suggests strong crystal lattice energy, which can hinder dissolution. | [6] |
Note: The carboxamide target compound data is limited; therefore, data from the closely related carboxylic acid analog is used as a proxy to infer general behavior.
Q2: What is the recommended first-line solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard and recommended primary solvent for creating stock solutions of this compound.[7][8]
Causality: DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[7] Its sulfoxide group can act as a hydrogen bond acceptor, while the two methyl groups provide a nonpolar character, allowing it to effectively solvate hydrophobic molecules like the tetrahydrobenzothiophene core.
Practical Recommendations:
-
Purity: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation and minimize water absorption, which can decrease solubility.[9]
-
Concentration: Aim for a stock concentration of 10-20 mM. While higher concentrations might be achievable, they increase the risk of precipitation upon dilution into aqueous assay buffers.[10]
-
Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed vials to minimize water uptake and prevent freeze-thaw cycles that can lead to precipitation.[9]
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic and common problem known as "solvent shift" precipitation. When a small volume of a highly concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO rapidly disperses. This sudden change in the solvent environment from DMSO-rich to water-rich causes the local concentration of your hydrophobic compound to exceed its aqueous solubility limit, leading to precipitation.[8][11]
Below is a troubleshooting workflow to address this critical issue.
Caption: A logical workflow for troubleshooting compound precipitation.
Step-by-Step Mitigation Strategies:
-
Optimize Final Solvent Concentration: The final concentration of DMSO in your assay should ideally be kept at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[12][13] If your dilution scheme results in a higher percentage, remake a lower concentration DMSO stock.
-
Determine Kinetic Solubility: Before proceeding, you must determine the "kinetic solubility" of your compound in your specific assay buffer. This is the concentration at which the compound begins to precipitate under your exact experimental conditions. A simple nephelometry-based or visual inspection assay can be used.[14][15] You cannot work above this concentration without formulation aids.
-
Employ a Co-Solvent: If reducing the final concentration is not an option, introduce a less-toxic, water-miscible co-solvent into your assay buffer.[16] Co-solvents like polyethylene glycol 400 (PEG-400), propylene glycol (PG), or ethanol can act as a "bridge," creating a more favorable micro-environment for the compound.[16][17]
-
Protocol: See Protocol 1 for a co-solvent screening method.
-
-
Use Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[3][20]
-
Mechanism: See the diagram below.
-
Protocol: See Protocol 2 for using HP-β-CD.
-
Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its aqueous solubility.
Experimental Protocols
Protocol 1: Co-Solvent Screening for Improved Solubility
This protocol helps identify an effective co-solvent and its optimal concentration to prevent compound precipitation.
-
Prepare Co-Solvent Buffers: Prepare several batches of your standard assay buffer, each containing a different co-solvent (e.g., PEG-400, Propylene Glycol) at various concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Compound Stock: Create a 10 mM stock of this compound in 100% DMSO.
-
Test Dilutions: In a 96-well plate, add 98 µL of each co-solvent buffer to different wells.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final compound concentration of 200 µM (the final DMSO concentration will be 2%). Mix well.
-
Observe: Incubate the plate at your assay temperature (e.g., 37°C) for 30 minutes. Visually inspect each well for signs of precipitation (cloudiness, particulates) against a dark background. A nephelometer can be used for quantitative measurement.[14]
-
Select Condition: The optimal condition is the lowest concentration of a co-solvent that maintains a clear, precipitate-free solution.
-
Validate: Always run a vehicle control (buffer with the selected co-solvent and DMSO) in your final assay to ensure the co-solvent itself does not interfere with the biological readout.[17]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the use of HP-β-CD to enhance solubility.
-
Prepare HP-β-CD Buffer: Dissolve HP-β-CD in your standard assay buffer to create a working stock. A 2-10% (w/v) solution is a good starting point. Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature before use.
-
Prepare Compound Stock: Use a standard 10 mM stock in 100% DMSO.
-
Dilution and Complexation: Add the DMSO stock solution directly to the HP-β-CD-containing buffer. It is crucial to add the DMSO stock to the cyclodextrin solution, not the other way around, to ensure immediate encapsulation.[21] Vortex or shake the solution for 15-30 minutes to allow for the formation of the inclusion complex.
-
Kinetic Solubility Test: Perform a serial dilution of the complexed drug in the HP-β-CD buffer to determine the new, enhanced solubility limit.
-
Validate: Run controls with the HP-β-CD buffer alone to confirm it has no effect on your assay. Be aware that at high concentrations, cyclodextrins can sometimes extract lipids from cell membranes.[12]
References
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Retrieved from [Link]
-
Fallah, E., et al. (2023). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. ResearchGate. Retrieved from [Link]
-
Loftsson, T., & Jarvinen, T. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved from [Link]
-
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Retrieved from [Link]
-
Shaukat, A., et al. (2022). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzo(b)thiophene-2-carboxamide. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2018). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. Retrieved from [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Retrieved from [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Kudalkar, S. N., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]
-
Pires, B. R., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Dan, N., & Ghosh, S. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Chemistry. Retrieved from [Link]
-
Frank, K. J., et al. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Dalvi, S., et al. (2015). In Vitro Enzyme Inhibition Studies of Organic Solvents on Cytochrome P450 and Non-Cytochrome P450 Enzymes. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
-
ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Informa Healthcare. Retrieved from [Link]
-
PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Alfa Chemistry. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Nature. (2000). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
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troubleshooting byproduct formation in 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide synthesis
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthesis. We will leverage our expertise to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The target molecule is typically synthesized via the Gewald three-component reaction, a versatile and widely-used method for creating polysubstituted 2-aminothiophenes.[1][2][3] This one-pot reaction involves the condensation of cyclohexanone, 2-cyanoacetamide, and elemental sulfur, catalyzed by a base. While efficient, the reaction is prone to side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis?
The synthesis is a classic Gewald reaction. The accepted mechanism proceeds in three main stages[4][5]:
-
Knoevenagel Condensation: A base (commonly a secondary amine like morpholine or piperidine) catalyzes the condensation between cyclohexanone and 2-cyanoacetamide.[6] This forms a crucial α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The precise mechanism is complex and may involve polysulfide intermediates.[4][7]
-
Cyclization & Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring system.[4]
Q2: What are the most common byproducts I should expect?
The most frequently encountered byproducts include:
-
Unreacted Starting Materials: Residual cyclohexanone, 2-cyanoacetamide, and elemental sulfur.
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete.[6][8]
-
Dimerization/Polymerization Products: Self-condensation of cyclohexanone or polymerization of intermediates can lead to high molecular weight, often tarry, byproducts.[6][8]
-
Elemental Sulfur: Often remains in the crude product, requiring specific purification steps.
Q3: Why is the choice of base so critical for this reaction?
The base is arguably the most important variable. It not only catalyzes the initial Knoevenagel condensation but can also influence the reactivity of sulfur.[6]
-
Catalytic Role: Secondary amines like morpholine are highly effective because they are strong enough to deprotonate the active methylene group of cyanoacetamide without promoting significant self-condensation of cyclohexanone.[9]
-
Sulfur Activation: Some bases can act as nucleophiles to activate the S₈ ring, facilitating its addition to the intermediate.[6]
-
Impact on Byproducts: An overly strong base or incorrect stoichiometry can accelerate side reactions, leading to dimerization and polymerization.[8]
Q4: How critical is temperature control?
Temperature control is paramount. While gentle heating (typically 40-60 °C) can improve the solubility and reactivity of sulfur, excessive heat can lead to uncontrolled side reactions and the formation of intractable tars.[6] A systematic temperature screen is often necessary to find the optimal balance for your specific setup.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield with a Dark, Tarry Reaction Mixture
| Probable Cause | Underlying Rationale | Recommended Solution |
| Polymerization of Reactants | This is often due to excessive heat or an inappropriate base concentration. Cyclohexanone can undergo self-condensation, and the highly reactive intermediates can polymerize under harsh conditions.[6][8] | 1. Strict Temperature Control: Maintain the reaction temperature rigorously, ideally between 40-50 °C. Use an oil bath for stable heating. 2. Optimize Base Addition: Add the base (e.g., morpholine) slowly and portion-wise to the mixture of the other reactants to control the initial exothermic condensation. 3. Solvent Choice: Ensure adequate solubility of all components. Polar solvents like ethanol or DMF are generally effective.[6][10] |
| Inefficient Knoevenagel Condensation | The initial condensation is the rate-limiting step. If it fails, the subsequent steps cannot proceed. This can be due to an insufficiently active base or the presence of water, which can inhibit the reaction.[6][8] | 1. Screen Bases: If morpholine is ineffective, consider screening other bases like piperidine or triethylamine.[6] 2. Water Removal: While not always necessary for this robust reaction, if starting materials are wet, consider using dry solvents. For particularly stubborn reactions, a Dean-Stark apparatus could be employed, although this is uncommon for this synthesis. |
Problem 2: Final Product is Contaminated with Elemental Sulfur
| Probable Cause | Underlying Rationale | Recommended Solution |
| Incorrect Stoichiometry or Incomplete Reaction | Using a large excess of sulfur or stopping the reaction prematurely will leave unreacted sulfur in the mixture. Sulfur has low solubility in common recrystallization solvents like ethanol at room temperature. | 1. Optimize Sulfur Amount: Use a slight excess of sulfur (e.g., 1.1-1.2 equivalents). 2. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials before workup. 3. Purification: Recrystallize the crude product from a large volume of hot ethanol or isopropanol; sulfur is more soluble at higher temperatures and should remain in the filtrate upon cooling. For persistent contamination, washing the crude solid with a small amount of carbon disulfide (with extreme caution in a fume hood) can remove sulfur, but this is a hazardous procedure. |
Problem 3: The Knoevenagel Intermediate is a Major Impurity
| Probable Cause | Underlying Rationale | Recommended Solution |
| Slow Sulfur Addition or Cyclization | The conversion of the α,β-unsaturated nitrile intermediate to the thiophene product is slow. This can be caused by poor sulfur solubility/reactivity or suboptimal conditions for the cyclization step.[6][8] | 1. Ensure Sulfur Quality: Use finely powdered sulfur for better dispersion and reactivity.[3] 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature (e.g., from 50 °C to 60 °C) and monitor the conversion by TLC. 3. Two-Step Procedure: For challenging substrates, consider a two-step approach. First, isolate the Knoevenagel intermediate. Then, react the purified intermediate with sulfur and base in a separate step. This provides greater control over the reaction.[8] |
Visualized Mechanisms and Workflows
Core Reaction Mechanism
The following diagram illustrates the key steps of the Gewald synthesis for this compound.
Caption: Key stages of the Gewald three-component reaction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Validated Experimental Protocol
This protocol provides a reliable starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Cyclohexanone (1.0 equiv)
-
2-Cyanoacetamide (1.0 equiv)
-
Elemental Sulfur (powdered, 1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol (approx. 3-4 mL per mmol of cyclohexanone)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, 2-cyanoacetamide, elemental sulfur, and ethanol.
-
Initiation: Begin stirring the mixture at room temperature to form a slurry.
-
Base Addition: Slowly add the morpholine to the stirring mixture via a syringe. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 45-50 °C using a temperature-controlled oil bath. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting materials and the formation of the product spot.
-
Workup: Once the reaction is deemed complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove soluble impurities.
-
Purification: The crude solid can be further purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool in an ice bath before filtering to collect the purified crystals.
-
Characterization: Dry the final product under vacuum and characterize by NMR, LC-MS, and melting point to confirm its identity and purity.
This comprehensive guide should serve as a valuable resource for successfully synthesizing this compound while effectively managing potential side reactions and purification challenges.
References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available from: [Link]
-
Ayvaz, A., Demirbas, S. G., Demirbas, A., & Demirbas, N. (2020). Reaction optimization studies of the modified Gewald reaction. Chemistry of Heterocyclic Compounds, 56, 1459-1466. Available from: [Link]
-
Wikipedia contributors. (2023, December 27). Gewald reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(1), 33-39. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available from: [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 1-45. Available from: [Link]
-
Rotondo, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. Available from: [Link]
-
Anonymous. (2014). Gewald reaction and apply in drug synthesis. Chinese Journal of Pharmaceuticals, 45(10), 957-961. Available from: [Link]
-
Rashid, M. H., & Boyd, R. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 8(1), 1017–1031. Available from: [Link]
-
Venugopala Reddy, K. R., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7-tetrahydro benzo (b) thiophene. Archives of Applied Science Research, 3(5), 556-561. Available from: [Link]
-
Al-Omair, M. A., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 2686. Available from: [Link]
-
de la Torre, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. Available from: [Link]
-
McKibben, B. P., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports, 12(1), 12345. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Available from: [Link]
-
McKibben, B. P., et al. (2002). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters, 43(1), 155-158. Available from: [Link]
-
Hameed, A., et al. (2017). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 60(22), 9297-9311. Available from: [Link]
-
El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134. Available from: [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Gewald Synthesis of Tetrahydrobenzothiophenes
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Gewald reaction for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes. This powerful multicomponent reaction offers an efficient pathway to this important heterocyclic scaffold, but its success is highly dependent on carefully optimized conditions.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction for tetrahydrobenzothiophene synthesis?
The Gewald reaction is a one-pot synthesis that proceeds through a sequence of three key steps:
-
Knoevenagel Condensation: A ketone (commonly cyclohexanone or its derivatives) reacts with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base to form an α,β-unsaturated nitrile intermediate.[3][4]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex, but it is understood to involve the formation of a sulfurated intermediate.[3][4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene ring system.[3]
Understanding this sequence is critical for troubleshooting, as issues can arise at any of these stages.
Caption: The three-stage mechanism of the Gewald reaction.
Q2: Which base should I choose for the reaction?
The choice of base is critical as it catalyzes the initial Knoevenagel condensation.[5] Weaker secondary amines are generally preferred.
| Base | Typical Loading (mol%) | Characteristics & Recommendations |
| Morpholine | 10-20 | The most commonly used and often most effective base. Its moderate basicity is ideal for promoting the condensation without catalyzing side reactions.[6] |
| Piperidine | 10-20 | Slightly more basic than morpholine. It can be effective but may increase the rate of side reactions like dimerization. |
| Triethylamine | 20-50 | A tertiary amine, often used but can sometimes be less efficient for the initial condensation compared to secondary amines.[7] |
| DBU | Catalytic | A strong, non-nucleophilic base that can be useful for sterically hindered ketones or less reactive substrates.[8] |
Expert Insight: Always start with morpholine. If the Knoevenagel condensation is sluggish (as monitored by TLC), consider switching to a slightly stronger base like piperidine or employing a more advanced catalytic system.[9]
Q3: What is the best solvent for this reaction?
Polar protic solvents are generally the most effective for the Gewald synthesis.
| Solvent | Typical Reaction Temp. | Notes |
| Ethanol | 50-80 °C | Excellent choice for solubility of starting materials and the final product. Often allows for precipitation of the product upon cooling, simplifying purification.[1][10] |
| Methanol | 50-65 °C | Similar to ethanol, but its lower boiling point can be a consideration.[1] |
| Isopropanol | 50-80 °C | A good alternative to ethanol.[1] |
| DMF | 50-100 °C | A polar aprotic solvent that can be useful for substrates with poor solubility in alcohols, though it can complicate product isolation.[1][6] |
Recommendation: Ethanol is the recommended starting solvent due to its effectiveness, low cost, and favorable safety profile.[10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield is the most common issue and can stem from several factors. A systematic approach is necessary for diagnosis.
Caption: A systematic workflow for troubleshooting low yields.
Detailed Steps:
-
Cause A: Inefficient Knoevenagel Condensation. The first step is often the bottleneck. If TLC analysis shows significant unreacted ketone and/or active methylene nitrile, the condensation is failing.
-
Solution:
-
Base Selection: The chosen base may be too weak. If using morpholine, try switching to piperidine.[5]
-
Temperature: Gently increase the reaction temperature in 5-10 °C increments, monitoring by TLC.
-
Two-Step Procedure: For particularly stubborn substrates, such as sterically hindered ketones, a two-step approach is highly effective.[5][8] First, isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react the purified intermediate with sulfur and a base.[5][8]
-
-
-
Cause B: Failed Cyclization. If the Knoevenagel intermediate forms but the final product does not, the issue lies with the sulfur addition or cyclization.
-
Solution:
-
Sulfur Quality: Use finely powdered elemental sulfur to ensure better dispersion in the reaction mixture.[1] Clumps of sulfur will react poorly.
-
Temperature Control: This stage requires sufficient thermal energy. Ensure the reaction temperature is maintained, typically between 50-80 °C in ethanol.[7]
-
-
Problem 2: Significant Side Reactions Observed
The formation of byproducts can drastically reduce yield and complicate purification.
-
Side Reaction A: Dimerization of the Intermediate. The α,β-unsaturated nitrile intermediate can undergo self-condensation to form a six-membered ring dimer, a common side reaction.[5][11]
-
Cause: This is often favored at higher temperatures or with prolonged reaction times before the sulfur has a chance to react.
-
Solution:
-
Temperature Optimization: Systematically screen lower reaction temperatures. Dimerization is often highly sensitive to temperature.[5]
-
Order of Addition: Consider adding the sulfur earlier in the reaction or adding the base catalyst slowly to the mixture of all other reagents.
-
-
Caption: The competition between desired cyclization and byproduct formation.
-
Side Reaction B: Dark Brown or Tarry Reaction Mixture.
-
Cause: This indicates polymerization or the formation of complex polysulfides, usually caused by excessively high reaction temperatures.[5]
-
Solution:
-
Strict Temperature Control: Do not exceed the optimal temperature range for your specific solvent and substrates.
-
Purity of Reagents: Ensure starting materials are pure, as impurities can catalyze polymerization.[5]
-
-
Problem 3: Difficulty with Product Isolation and Purification
-
Issue: Product is an oil or does not precipitate.
-
Solution:
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water while stirring vigorously.[7] This often induces precipitation of the solid product.
-
Purification: If an oil is obtained or the solid is impure, column chromatography (silica gel with a hexane/ethyl acetate gradient) is the standard method for purification. Recrystallization from ethanol can also be effective for solid products.
-
-
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a standard starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), malononitrile (1.0 eq.), and absolute ethanol (e.g., 20 mL per 10 mmol of cyclohexanone).[7]
-
Reagent Addition: Add finely powdered elemental sulfur (1.1 eq.) to the mixture.
-
Catalyst: Add morpholine (0.2 eq.) dropwise to the stirring suspension.[7]
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Isolation: The product will often precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[7]
-
Purification: If necessary, recrystallize the solid from ethanol or purify by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3][7][12]
-
Setup: In a microwave synthesis vial, combine cyclohexanone (1.0 eq.), the active methylene nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a catalytic amount of a suitable base (e.g., morpholine or piperidinium borate) in a minimal amount of a high-boiling solvent like DMF or under solvent-free conditions.[9][12]
-
Reaction: Place the vial in a microwave reactor. Irradiate at a fixed temperature (e.g., 100-140 °C) for 10-30 minutes.
-
Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1.
Safety Note: Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
References
- BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
- Putrov, G. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific.
- BenchChem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
- Castanedo, G. M., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
- Pattan, S. R., et al. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(3), 241-247.
- Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(04), 362-368.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Abdel-Aziz, H. A., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18.
-
ResearchGate. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
ResearchGate. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
-
ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of compounds.
Introduction: The Purification Challenge
This compound derivatives are a significant scaffold in medicinal chemistry, often synthesized via the Gewald multicomponent reaction. While the synthesis can be efficient, the purification of the final products often presents challenges due to the presence of unreacted starting materials, reagents, and side products. The polarity of the carboxamide group, combined with the heterocyclic core, requires carefully optimized purification strategies to achieve the high purity required for downstream applications, such as biological screening and drug development.
This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound product from a Gewald synthesis?
A1: The Gewald reaction, while elegant, can lead to a complex crude mixture.[1][2] Common impurities include:
-
Unreacted Starting Materials: Cyclohexanone derivatives, active methylene nitriles (e.g., cyanoacetamide), and elemental sulfur.
-
Gewald Byproducts: Intermediates of the reaction that have not fully cyclized or aromatized.
-
Reagents: Basic catalysts such as morpholine or triethylamine used in the synthesis.
-
Side-Reaction Products: Products from self-condensation of the starting materials or other unintended reaction pathways.
Q2: My this compound derivative is showing significant tailing on my silica gel column. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel. The acidic nature of silica can interact with the basic sites on your molecule, leading to poor peak shape and inefficient separation.
-
Causality: The lone pair of electrons on the nitrogen atom of the carboxamide or potentially the sulfur in the thiophene ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the elution of a portion of the molecules, causing the characteristic tailing.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.
Q3: I am having trouble crystallizing my this compound derivative. It keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a low melting point of the compound relative to the solvent's boiling point, or cooling the solution too quickly.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a refrigerator and subsequently a freezer.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Change: If the above methods fail, consider a different solvent or a co-solvent system. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective for recrystallization.[3] A mixture of solvents, such as hexane/ethyl acetate, can also be explored.[4]
-
Troubleshooting Guides
Silica Gel Flash Chromatography
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Systematically vary the ratio of your hexane/ethyl acetate eluent. Start with a less polar mixture and gradually increase the polarity. A shallow gradient can often improve separation. |
| Co-elution of structurally similar impurities. | Consider using a different solvent system, for example, dichloromethane/methanol, which offers different selectivity. | |
| Column overloading. | Ensure you are not loading too much crude material onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase. If necessary, switch to a more polar solvent system like dichloromethane/methanol. |
| The compound has decomposed on the silica. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a base. | |
| Low Recovery of Product | The compound is highly retained on the column. | After running your primary eluent, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
| The compound is volatile and has evaporated during workup. | Ensure rotary evaporation is performed at an appropriate temperature and pressure to avoid loss of product. |
Crystallization
| Problem | Potential Cause | Troubleshooting Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Slowly evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Low Yield of Crystals | Too much solvent was used. | Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol provides a general procedure for the purification of this compound derivatives.
1. Thin Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to determine the optimal solvent system for separation. The ideal system will give your product an Rf value of ~0.3.
2. Column Preparation: a. Select an appropriately sized column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis. c. Pour the slurry into the column and allow the silica to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection: a. Begin eluting with the initial non-polar solvent system. b. If a gradient elution is required, gradually increase the polarity by increasing the proportion of ethyl acetate. c. Collect fractions and monitor their composition by TLC.
5. Product Isolation: a. Combine the pure fractions containing your product. b. Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound derivatives.
1. Solvent Selection: a. Test the solubility of your crude product in a small amount of various solvents at room temperature and with heating. b. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for amides include ethanol, isopropanol, acetone, and ethyl acetate.[3]
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
Visualization of Purification Workflow
Caption: General purification workflow for this compound derivatives.
References
- El-Emam, A. A., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
- Almansa, C., et al. (2012). 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their use as sigma receptor ligands.
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. Retrieved from [Link]
- Ganesh, T., et al. (2016). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography.
- El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
- Balamon, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports.
- Fouda, A. M., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
- Grosse-Damhues, J., et al. (2009). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products.
- Zhang, W., et al. (2019).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Zhang, L., et al. (2018). Understanding the stability behavior of colloidal silica in different alkali environments.
- Grosse-Damhues, J., et al. (2009).
- Fessenden, R. J., & Fessenden, J. S. (n.d.).
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
- Reddy, K. R. V., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene. Scholars research library.
- Abdel-hamid, A. A. (1993). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.
- Chen, J., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
- Morpurgo, M., et al. (2005). Novel hybrid silica xerogels for stabilization and controlled release of drug. PubMed.
- Sabnis, R. W. (2009). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- Fouda, A. (2024). Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. figshare.
- MH Chem. (2022).
- Varlet, V., et al. (2008). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
- Reddy, K. R. V., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Yoshimura, T., et al. (2015). Silica gel-assisted preparation of 2,4,7-trihalobenzo[ b ]thiophenes and 4,7-dihalobenzo[ b ]thiophenes.
- El-Gazzar, A. B. A., et al. (2023).
- Wikipedia. (n.d.). Gewald reaction.
- Morpurgo, M., et al. (2005). Influence of Synthesis and Processing Conditions on the Release Behavior and Stability of Sol-Gel Derived Silica Xerogels Embedded With Bioactive Compounds. PubMed.
- Mack, J., et al. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.
- Kamal, A., et al. (2012). Table 1 Conversion of benzo[b]thiophene carboxamides to benzo[b]-...
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Resistance to 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Cancer Cells
Welcome to the technical support center for researchers utilizing 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide and its derivatives in cancer research. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the emergence of resistance to this class of compounds. As drug development professionals and scientists, understanding and overcoming resistance is paramount to advancing novel cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This class of compounds exhibits a multi-faceted approach to inducing cancer cell death. Preclinical studies have identified several key mechanisms of action:
-
Metabolic Reprogramming: Inhibition of key enzymes in cancer cell metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), disrupts the reprogrammed glucose metabolism characteristic of many tumors.
-
Microtubule Disruption: Certain derivatives of this compound act as tubulin-binding agents, interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
-
Tyrosine Kinase Inhibition: Some analogues have been shown to inhibit the activity of tyrosine kinases, which are crucial for cancer cell signaling, proliferation, and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death by upregulating pro-apoptotic proteins like Bax and activating caspases 3 and 9.
Q2: How can I determine if my cancer cell line has developed resistance?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT assay.
Q3: What are the likely mechanisms of acquired resistance to this compound?
Given its multiple mechanisms of action, resistance can arise through several pathways:
-
Target Alteration: Mutations in the genes encoding the drug's primary targets (e.g., tubulin, specific tyrosine kinases) can prevent the compound from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL), can counteract the pro-apoptotic signals induced by the compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target. For instance, if a specific tyrosine kinase is inhibited, cells may upregulate another kinase that can fulfill a similar function.
-
Metabolic Rewiring: Cells might adapt their metabolic pathways to become less dependent on the enzymes targeted by the compound.
Troubleshooting Guides
This section provides a structured approach to identifying and addressing resistance in your experiments.
Problem 1: Decreased Sensitivity (Increased IC50) to this compound in Long-Term Cultures.
This is the classic presentation of acquired resistance. The following troubleshooting workflow will help you dissect the underlying mechanism.
-
Action: Perform a dose-response curve and calculate the IC50 using an MTT or similar cell viability assay. Compare this to the IC50 of the parental cell line.
-
Rationale: This provides a quantitative measure of the degree of resistance, which is essential for tracking the efficacy of any interventions.
| Parameter | Parental Cell Line | Resistant Cell Line | Interpretation |
| IC50 | ~X µM | >5-10X µM | A significant fold-increase confirms resistance. |
-
Hypothesis: The resistant cells are overexpressing efflux pumps like P-glycoprotein, reducing the intracellular concentration of the compound.
-
Experiment:
-
Western Blot: Probe cell lysates for P-glycoprotein (MDR1/ABCB1) expression.
-
Rhodamine 123 Accumulation Assay: Rhodamine 123 is a fluorescent substrate for P-gp. Reduced intracellular fluorescence in resistant cells compared to parental cells indicates increased efflux.
-
-
Troubleshooting:
-
If P-gp is overexpressed and Rhodamine 123 accumulation is low: This strongly suggests efflux-mediated resistance.
-
Solution: Perform combination experiments with known P-gp inhibitors (e.g., verapamil, tariquidar). A restoration of sensitivity to your compound in the presence of the inhibitor confirms this mechanism.
-
-
Hypothesis: Mutations in the genetic code for the compound's targets (e.g., β-tubulin, a specific tyrosine kinase) prevent effective binding.
-
Experiment:
-
Gene Sequencing: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the coding regions of suspected target genes (e.g., TUBB for β-tubulin, relevant tyrosine kinase domains).
-
Tubulin Polymerization Assay: If tubulin is a suspected target, assess the effect of the compound on tubulin polymerization in vitro using cell extracts from both sensitive and resistant lines.
-
-
Troubleshooting:
-
If mutations are identified in the binding domain of a target: This is a likely cause of resistance.
-
Solution: Consider testing other derivatives of this compound that may have a different binding mode or target a different region of the protein.
-
-
Hypothesis: Resistant cells have upregulated anti-apoptotic proteins, making them less susceptible to programmed cell death.
-
Experiment:
-
Western Blot: Analyze the expression levels of key Bcl-2 family proteins. A common indicator of resistance is an increased ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bak).
-
-
Troubleshooting:
-
If the Bcl-2/Bax ratio is significantly elevated in resistant cells: This indicates a block in the apoptotic pathway.
-
Solution: Explore combination therapies with BH3 mimetics (e.g., venetoclax and its analogues), which are designed to inhibit anti-apoptotic Bcl-2 family proteins and restore the cell's ability to undergo apoptosis.
-
-
Hypothesis: Resistant cells have altered their metabolic pathways to bypass the inhibition of PDK1 and LDHA.
-
Experiment:
-
Seahorse XF Analyzer: Conduct a Cell Mito Stress Test to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will provide a detailed profile of mitochondrial respiration and glycolysis.
-
-
Troubleshooting:
-
If resistant cells show a shift in their metabolic phenotype (e.g., increased reliance on oxidative phosphorylation when glycolysis is targeted): This suggests metabolic rewiring.
-
Solution: Consider combination therapies that target the newly adopted metabolic pathway. For example, if cells become more reliant on oxidative phosphorylation, an inhibitor of the electron transport chain could be synergistic.
-
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Determine Initial IC50: First, establish the baseline IC50 of the this compound derivative in your parental cancer cell line using a standard MTT assay.
-
Initial Exposure: Begin by continuously culturing the parental cells in media containing the compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate (this may take several passages), increase the drug concentration in the media by 1.5 to 2-fold.
-
Repeat: Continue this process of gradual dose escalation. Maintain a "buddy" flask at the previous concentration in case of widespread cell death at the higher dose.
-
Characterization: After several months (3-18 months is typical), the cell line should be able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the original IC50). At this point, re-characterize the new resistant cell line by determining its IC50 and comparing it to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of the drug to ensure the resistance phenotype is not lost.
Protocol 2: Analysis of Combination Therapies
To assess whether a combination of this compound and a second agent is synergistic, additive, or antagonistic, isobologram analysis is a standard method.
-
Determine Single-Agent IC50s: Calculate the IC50 for your primary compound and the combination agent individually.
-
Set Up Combination Ratios: Prepare mixtures of the two drugs at fixed ratios (e.g., based on their IC50s: 1:1, 1:2, 2:1).
-
Dose-Response Curves for Combinations: For each fixed ratio, perform a dose-response experiment to determine the IC50 of the mixture.
-
Construct Isobologram:
-
Plot the IC50 of the primary compound on the Y-axis and the IC50 of the second agent on the X-axis.
-
Draw a straight "line of additivity" connecting these two points.
-
Plot the concentrations of the two drugs that in combination achieve a 50% inhibition.
-
Interpretation:
-
Points falling below the line indicate synergy .
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism .
-
-
References
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (2025). TFOT. Available at: [Link]
-
PDK1 Enzyme Datasheet. (n.d.). BPS Bioscience. Available at: [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology. Available at: [Link]
-
Ways to generate drug-resistant cancer cell lines? (2013). ResearchGate. Available at: [Link]
-
Testing for synergism over a range of fixed ratio drug combinations: replacing the isobologram. (1996). Life Sciences. Available at: [Link]
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). Molecules. Available at: [Link]
-
Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. Available at: [Link]
-
Detection of mutations in the EGFR tyrosine kinase domain by DNA sequencing. (2006). ASCO Meeting Abstracts. Available at: [Link]
-
Western blot analysis of bcl-2 family protein expression in human... (n.d.). ResearchGate. Available at: [Link]
-
β-Tubulin carboxy-terminal tails exhibit isotype-specific effects on microtubule dynamics in human gene-edited cells. (2018). Journal of Cell Science. Available at: [Link]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives
Introduction
The 4,5,6,7-tetrahydrobenzo[b]thiophene chemical scaffold is a versatile backbone for the development of novel small molecule modulators targeting a range of proteins, including kinases and nuclear receptors.[1][2][3][4] As with any small molecule inhibitor, ensuring that the observed biological effects are due to the intended target—and not a result of unintended interactions with other cellular components—is paramount for the integrity of your research and the progression of any potential therapeutic candidate.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the initial hurdles in characterizing a novel compound from the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide family.
Q1: I have synthesized a new this compound derivative. Where do I even begin to assess its target engagement and potential for off-target effects?
A1: The initial characterization of a novel compound is a critical phase that lays the groundwork for all subsequent experiments. Before delving into complex off-target profiling, you must establish a baseline understanding of your compound's behavior and intended activity.
Step-by-Step Initial Characterization Workflow:
-
Confirm Physicochemical Properties: Before any biological assay, ensure the purity and identity of your compound via methods like NMR and mass spectrometry. Assess its solubility in the desired assay buffers and cell culture media, as poor solubility can lead to compound precipitation and artifactual results. Some derivatives of this scaffold have shown pH-dependent solubility.[1]
-
Initial Target Engagement Assays: If you have a putative target, the first step is to confirm direct binding or modulation.
-
Biochemical Assays: These cell-free systems are crucial for confirming direct interaction with a purified protein target.[5][6] They allow you to measure parameters like IC50 (for inhibitors) or EC50 (for activators) in a controlled environment, free from the complexities of a cellular system.[7][8]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of target binding within a live cell context.
-
-
Dose-Response and Time-Course Studies: In a relevant cell line, perform dose-response experiments to determine the minimal effective concentration that elicits the desired phenotype.[9] Complement this with a time-course study to understand the kinetics of the response.[9] This information is crucial for designing subsequent experiments and minimizing off-target effects that often occur at higher concentrations.[10][11]
dot
Caption: Initial characterization workflow for a novel compound.
Part 2: Deconvoluting On-Target vs. Off-Target Effects
Once you have established a reproducible phenotype and have evidence of on-target activity, the next critical step is to build a strong case that the observed cellular effects are indeed a consequence of modulating your intended target.
Q2: My compound shows a potent effect in my cell-based assay, but how can I be confident it's not due to an off-target interaction?
A2: This is a fundamental question in chemical biology. A multi-pronged approach using orthogonal experiments is the most robust way to build confidence in your on-target hypothesis.
Key Strategies for On-Target Validation:
-
Use of Structurally Unrelated Inhibitors: Employing a second, structurally distinct inhibitor that targets the same protein is a powerful validation tool.[10] If both compounds, despite their different chemical scaffolds, produce the same phenotype, it significantly strengthens the argument for on-target activity.
-
Rescue Experiments: This is a gold-standard technique. If you can "rescue" the phenotype by overexpressing a form of the target protein that is resistant to your inhibitor, it provides compelling evidence for on-target action.[10] This could be a mutant version of the protein that your compound no longer binds to.
-
Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout phenocopies the effect of your compound, it suggests they are acting on the same pathway. Importantly, your compound should have no further effect in the knockout cells.
-
Correlation of Potency: A strong correlation between the biochemical potency (e.g., IC50 from an enzyme assay) and the cellular potency (e.g., EC50 for a phenotypic response) is indicative of on-target activity.[12] A significant discrepancy may suggest that off-target effects are driving the cellular phenotype.
dot
Caption: Experimental strategies to validate on-target effects.
Part 3: Advanced Strategies for Minimizing and Characterizing Off-Target Effects
For compounds that show promise, a deeper investigation into their selectivity profile is necessary, especially in a drug development context.
Q3: I have strong evidence for my on-target activity, but I need to proactively identify and understand potential off-target liabilities. What are the next steps?
A3: Proactively profiling your compound against a broad range of potential targets is the best way to uncover unwanted interactions. This is often referred to as selectivity profiling.
Recommended Selectivity Profiling Methods:
| Assay Type | Description | Advantages | Considerations |
| Broad Kinase Panel Screening | Your compound is tested against a large panel of purified kinases (e.g., the human kinome).[8] | Comprehensive overview of kinase selectivity. Can reveal unexpected off-targets. | Biochemical potency does not always translate to cellular effects.[12] |
| Cell Microarray Analysis | Evaluates binding to a large number of human proteins expressed on cell surfaces or secreted.[13] | High-throughput method to assess interactions with a wide array of proteins in a more native conformation.[13] | May not capture intracellular targets effectively. |
| Computational Prediction | In silico methods use the structure of your compound to predict potential interactions with a vast database of protein structures.[14][15] | Cost-effective and rapid way to generate hypotheses about potential off-targets.[14] | Predictions require experimental validation.[15] |
| Phenotypic Screening | Your compound is tested across a panel of diverse cell lines with known genetic backgrounds. | Can reveal cell-type-specific effects and provide clues about the pathways being modulated. | Does not directly identify the off-target protein. |
Troubleshooting Unexpected Results from Profiling:
-
High Potency in Biochemical vs. Low Potency in Cellular Assays: This could be due to poor cell permeability, rapid metabolism of the compound, or the presence of efflux pumps.
-
Effects in a Cell Line Lacking the Primary Target: This is a strong indication of off-target activity.[11] The selectivity profile from your panel screens can help identify the likely culprits.
Part 4: FAQs and Quick Reference
Q4: What are the most critical controls to include in my experiments to account for potential off-target effects?
A4: Rigorous controls are the cornerstone of reliable research. For any experiment with your this compound derivative, you should include:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve your compound.[9]
-
Inactive Structural Analog: A closely related molecule that has been shown to be inactive against your primary target. If this compound does not produce the phenotype, it suggests the observed effect is not due to a general property of the chemical scaffold.
-
Positive and Negative Controls: A known activator or inhibitor of the pathway you are studying, and a negative control cell line or condition where the target is not expressed or active.[9]
Q5: My results are inconsistent between experiments. What should I check?
A5: Inconsistent results can often be traced back to basic experimental parameters.
Troubleshooting Checklist for Inconsistent Results:
| Potential Issue | Recommended Action | Rationale |
| Compound Instability/Degradation | Prepare fresh stock solutions regularly and store them properly, protected from light and at the correct temperature. | The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold may be susceptible to oxidation or other forms of degradation. |
| Cell Line Health and Passage Number | Use cells with a low passage number and regularly check for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered cellular responses. |
| Variability in Experimental Conditions | Ensure consistency in cell seeding density, treatment times, and reagent concentrations across all experiments.[9] | Small variations can lead to significant differences in results, especially in sensitive assays. |
| Solubility Issues | Visually inspect your media for any signs of compound precipitation. Consider re-evaluating the solubility in your specific experimental setup. | If the compound is not fully dissolved, the effective concentration will be lower and more variable. |
Part 5: References
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Benchchem. Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. Available from:
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Sigma-Aldrich. Cell-Based Assays. Available from:
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Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Available from:
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from:
-
seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from:
-
BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available from:
-
Celtarys Research. Biochemical assays in drug discovery and development. Available from:
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Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from:
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Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. Available from:
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from:
-
ResearchGate. Are there experimental tests for off target effects in CRISPR?. Available from:
-
Benchchem. Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Available from:
-
Domainex. Biochemical kinase assay to improve potency and selectivity. Available from:
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PMC - NIH. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available from:
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PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from:
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PMC - PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available from:
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ACS Omega. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available from:
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10. Available from: [Link]
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PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Available from:
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ResearchGate. Overview of the experimental design. (A) Kinase inhibitors used in the.... Available from:
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PMC - NIH. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available from:
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PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from:
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from:
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ResearchGate. (PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available from:
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Benchchem. 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Available from:
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Taylor & Francis Online. Tetrahydrobenzo[b]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. Available from:
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PMC - PubMed Central. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice. Available from:
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Santa Cruz Biotechnology. 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid | CAS 40133-07-1 | SCBT. Available from:
-
BLDpharm. 57021-58-6|this compound. Available from:
-
2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid (4-methoxy-phenyl)-amide. Available from:
-
PubMed. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Ameliorates Metabolic Disorders in High-Fat Diet-Fed Mice. Available from:
-
ResearchGate. (PDF) Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Available from:
-
PubMed. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Available from:
-
ResearchGate. Table 1 Conversion of benzo[b]thiophene carboxamides to benzo[b]-.... Available from:
-
PMC - PubMed Central. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from:
-
PubMed. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Available from:
-
SpectraBase. benzo[b]thiophene-3-carboxamide, 4,5,6,7-tetrahydro-N-(2-methoxyphenyl)-2-[(2-thienylmethyl)amino]- - Optional[1H NMR] - Spectrum. Available from:
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Optimizing Dosage and Administration of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives in Animal Models
This technical support guide is designed for researchers, scientists, and drug development professionals working with derivatives of the 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide scaffold. Given the inherent challenges associated with the poor aqueous solubility of this class of compounds, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful preclinical evaluation in animal models. Our focus is on providing practical, evidence-based solutions to common formulation and administration issues, thereby enhancing the reliability and reproducibility of your in vivo studies.
I. Understanding the Core Challenge: Poor Solubility
The this compound scaffold is a promising platform for developing novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1][2][3][4][5] However, a significant hurdle in the preclinical development of these compounds is their characteristically low water solubility.[6] This can lead to several experimental challenges, including:
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Inaccurate Dosing: Precipitation of the compound in the dosing vehicle can result in the administration of an incorrect and inconsistent dose.[7]
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Low and Variable Bioavailability: Poor dissolution in the gastrointestinal tract can significantly limit the absorption and systemic exposure of the compound after oral administration.[6]
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Vehicle-Induced Toxicity: The use of harsh solubilizing agents can introduce confounding toxicities, masking the true pharmacological effects of the test compound.[8][9][10]
This guide will provide you with the necessary tools and knowledge to navigate these challenges effectively.
II. Formulation and Vehicle Selection: A Critical First Step
The selection of an appropriate vehicle is paramount for the successful administration of poorly soluble compounds.[9] The ideal vehicle should solubilize or suspend the compound uniformly, be non-toxic at the administered volume, and not interfere with the compound's pharmacology.
Frequently Asked Questions (FAQs) on Vehicle Selection
Q1: How do I choose the best vehicle for my this compound derivative?
A1: The choice of vehicle depends on several factors, including the physicochemical properties of your specific derivative (e.g., logP, pKa), the intended route of administration, and the animal model being used. A good starting point is to perform a small-scale solubility screen with a panel of commonly used vehicles.
Q2: What are the most common vehicles for poorly soluble compounds in animal studies?
A2: A variety of vehicles can be used, each with its own advantages and disadvantages. The following table summarizes some of the most common options:
| Vehicle Type | Composition | Advantages | Disadvantages |
| Aqueous Suspensions | e.g., 0.5% Carboxymethyl cellulose (CMC) in water, 1% Methyl cellulose (MC) in water | Simple to prepare, generally well-tolerated.[10] | May not be suitable for very hydrophobic compounds; requires careful homogenization to ensure dose uniformity.[7] |
| Co-solvent Systems | e.g., Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO), Ethanol | Can achieve higher concentrations for soluble compounds. | Potential for vehicle-induced toxicity and may alter the pharmacokinetic profile of the compound.[9][10] Can cause precipitation upon injection into the aqueous environment of the body.[9] |
| Cyclodextrins | e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can significantly enhance the solubility of hydrophobic compounds by forming inclusion complexes.[7][9] | Can have their own pharmacological effects and may not be suitable for all compounds.[7] |
| Lipid-based Formulations | e.g., Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Can enhance oral bioavailability for lipophilic compounds.[7] | More complex to formulate and may influence lipid metabolism.[10] |
Q3: Are there any vehicles I should avoid?
A3: The use of high concentrations of co-solvents like DMSO should be approached with caution, as they can cause local irritation and have been shown to induce changes in cellular processes.[8][9] It is crucial to run a vehicle-only control group in your studies to account for any potential effects of the vehicle itself.[8]
Experimental Protocol: Preparing a Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension of a this compound derivative in 0.5% Carboxymethyl cellulose (CMC).
Materials:
-
This compound derivative
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Carboxymethyl cellulose (low viscosity)
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Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the dosing volume.
-
Prepare the vehicle: Weigh out the appropriate amount of CMC and slowly add it to the sterile water while stirring continuously to avoid clumping. Allow the mixture to stir until the CMC is fully hydrated and a clear, viscous solution is formed.
-
Wet the compound: Weigh the required amount of the compound and place it in a mortar. Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for preventing aggregation.
-
Gradual dilution: Slowly add the remaining vehicle to the paste while continuously stirring or triturating.
-
Homogenization: For a more uniform suspension, you can use a homogenizer.
-
Storage and handling: Store the suspension at the recommended temperature (typically 2-8°C) and protect it from light. Always ensure the suspension is thoroughly mixed before each administration to guarantee dose uniformity.
III. Dosage and Administration: From Theory to Practice
Determining the optimal dosage and route of administration is a critical step in evaluating the efficacy and safety of your compound.
Diagram: Typical Dose-Escalation Study Design
Caption: Workflow for a dose-range finding study.
Frequently Asked Questions (FAQs) on Dosage and Administration
Q4: What is a good starting dose for my in vivo efficacy study?
A4: A good starting point is to conduct a dose-range finding study. This typically involves administering single ascending doses to different groups of animals and monitoring for signs of toxicity and, if possible, a preliminary assessment of efficacy. For example, a study on a derivative, ZJ001, used a dose of 15 mg/kg/day administered orally in mice for treating metabolic disorders.[11] This can serve as a reference point, but the optimal dose for your specific compound will need to be determined empirically.
Q5: Which route of administration should I choose?
A5: The route of administration should align with the intended clinical application.
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Oral (p.o.): This is the most common and convenient route. However, it can be challenging for poorly soluble compounds due to low bioavailability.
-
Intravenous (i.v.): This route ensures 100% bioavailability but can be technically challenging and may not be suitable for long-term studies. Formulations for i.v. administration must be sterile and free of particulates.[9]
-
Intraperitoneal (i.p.): This is a common route in rodent studies and generally results in good systemic exposure. However, it can cause local irritation and may not be clinically relevant.
IV. Troubleshooting Guide
Even with careful planning, you may encounter issues during your experiments. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Precipitation of the Compound in the Formulation
Symptom: The dosing solution appears cloudy or contains visible particles, even after thorough mixing.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting formulation precipitation.
Problem 2: Unexpected Toxicity or Animal Mortality
Symptom: Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur) or there is unexpected mortality, even at low doses of the compound.
Troubleshooting Steps:
-
Isolate the cause: The first step is to determine if the toxicity is caused by the compound or the vehicle.
-
Review your vehicle control group: Do animals in the vehicle-only group show any adverse effects? If so, the vehicle is likely the culprit.
-
Consult literature on vehicle toxicity: Research the known toxicity profile of your chosen vehicle in the specific animal model and route of administration.[10] For example, some co-solvents can cause hemolysis when administered intravenously.
-
-
If the vehicle is the issue:
-
Reduce the concentration of the co-solvent or surfactant.
-
Switch to a more biocompatible vehicle, such as an aqueous suspension or a lipid-based formulation.
-
-
If the compound is the issue:
-
Re-evaluate your dose selection. You may need to perform a more thorough dose-range finding study to identify the maximum tolerated dose (MTD).
-
Consider the metabolic profile of the compound. A toxic metabolite may be responsible for the observed adverse effects.
-
Problem 3: High Variability in Pharmacokinetic or Efficacy Data
Symptom: There is a large degree of inter-animal variability in plasma concentrations of the compound or in the efficacy endpoint.
Potential Causes and Solutions:
-
Inconsistent Dosing:
-
Ensure uniform suspension: If using a suspension, make sure it is thoroughly mixed before each administration.
-
Verify dosing technique: Ensure that the oral gavage or injection technique is consistent across all animals and technicians.
-
-
Poor Bioavailability:
-
Biological Variability:
-
Increase the number of animals per group: This will increase the statistical power of your study and help to account for individual differences in metabolism and drug response.
-
By following the guidance and troubleshooting steps outlined in this technical support center, you will be better equipped to design and execute robust and reliable in vivo studies with this compound derivatives.
V. References
-
Li, P., & Zhao, L. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(3), 80-87.
-
Ghosh, A. K. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. The AALAS sourcebook of drug and chemical administration for the laboratory animal.
-
Kim, S. J., Park, J. H., Kim, S. H., Park, J. H., Kim, J. H., & Lee, K. S. (2014). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Regulatory Toxicology and Pharmacology, 70(2), 529-535.
-
El-Sayed, M. A. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2624-2642.
-
Zhang, L., et al. (2015). 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Ameliorates Metabolic Disorders in High-Fat Diet-Fed Mice. Acta Pharmacologica Sinica, 36(4), 483-496.
-
Kandasamy, G., et al. (2020). Benzofuran and Benzo[b]thiophene-2-carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistryMedChem, 15(18), 1749-1757.
-
Abdel-Aziz, A. A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(46), 31031-31046.
-
Abdel-Aziz, A. A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(46), 31031-31046.
-
Cheméo. (n.d.). Chemical Properties of Benzo(b)thiophene-2-carboxamide (CAS 6314-42-7). Retrieved from [Link]
-
Lee, C., et al. (2016). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(20), 4967-4971.
-
El-Dissouky, A. M., et al. (2022). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Scientific Reports, 12(1), 1-16.
-
Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165.
-
PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Retrieved from [Link]
-
Kim, J. H., et al. (2019). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 27(12), 2549-2557.
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Technical Support Center: Enhancing the Bioavailability of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide with Nanoparticle Technology
Welcome to the technical support center for advanced drug delivery. This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the oral bioavailability of challenging compounds like 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide. As a hydrophobic molecule, its therapeutic potential is often limited by poor aqueous solubility, leading to low and variable absorption in the gastrointestinal (GI) tract.[1]
Nanoparticle-based drug delivery systems offer a robust solution by transforming the pharmacokinetic profile of such compounds.[2][3] This guide provides in-depth, practical answers to common experimental challenges, moving beyond simple protocols to explain the scientific reasoning behind each step. Our goal is to empower you with the knowledge to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and hurdles encountered during the development of nanoparticle formulations for this compound.
Part 1: Formulation & Initial Design
Q1: Why are nanoparticles the recommended approach for a compound like this compound?
The primary challenge with this compound and similar molecules is their poor water solubility, which is a major cause of low oral bioavailability.[4] Nanoparticle engineering addresses this through several key mechanisms:
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Increased Surface Area: By reducing the particle size to the nanometer scale (typically 1-1000 nm), the surface-area-to-volume ratio increases dramatically.[1][5] According to the Noyes-Whitney equation, this larger surface area enhances the dissolution rate in the GI fluids.[1]
-
Enhanced Permeability: Certain nanoparticle types can interact with the gastrointestinal mucosa, potentially opening tight junctions or being taken up by enterocytes, thereby facilitating drug transport across the intestinal barrier.[6][7]
-
Protection from Degradation: The nanoparticle matrix can encapsulate the drug, protecting it from the harsh acidic and enzymatic environment of the stomach and upper intestine.[6][8]
-
Bypassing First-Pass Metabolism: Lipid-based nanoparticles, in particular, can promote lymphatic absorption, which allows a portion of the drug to bypass the liver's first-pass metabolism, a common hurdle for orally administered drugs.[7][9]
Q2: Which type of nanoparticle is best suited for this compound? Polymeric, lipid-based, or something else?
The choice of nanoparticle material is critical and depends on the specific therapeutic goal (e.g., immediate vs. sustained release). Both polymeric and lipid-based nanoparticles are excellent candidates.
| Nanoparticle Type | Core Materials | Key Advantages for This Application | Main Considerations |
| Polymeric Nanoparticles | PLGA, PLA, PCL, Chitosan | High stability, well-defined and tunable drug release profiles, extensive history in drug delivery.[8] | Potential for organic solvent residues; polymer biocompatibility and degradation rate must be carefully selected. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., tristearin, glyceryl monostearate) | High biocompatibility, biodegradable, avoids organic solvents, enhances lymphatic uptake.[4][7] | Lower drug loading capacity compared to NLCs, potential for drug expulsion during storage due to lipid crystallization. |
| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids (oils) | Higher drug loading and less drug expulsion due to an imperfect crystal structure, combines advantages of SLNs and emulsions.[5][7] | More complex formulation, stability can be sensitive to the solid/liquid lipid ratio. |
Senior Scientist Recommendation: For initial feasibility studies, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a robust starting point due to their well-documented biocompatibility and tunable degradation kinetics.[8] For formulations specifically aiming to maximize oral absorption by leveraging lymphatic pathways, NLCs are a highly promising alternative.[7]
Part 2: Troubleshooting Synthesis & Characterization
Q3: My synthesized nanoparticles are consistently too large (>500 nm) and have a high Polydispersity Index (PDI > 0.3). What's going wrong?
This is a classic formulation problem, often stemming from uncontrolled particle aggregation. Here’s a troubleshooting guide:
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Inadequate Surfactant Concentration | Surfactants (stabilizers) are essential to lower the interfacial tension and provide a steric or electrostatic barrier that prevents newly formed nanoparticles from clumping together.[9] | 1. Increase Surfactant Concentration: Titrate the concentration of your stabilizer (e.g., Poloxamer 188, PVA, Tween® 80) in increments. 2. Try a Different Surfactant: The choice of surfactant should match the chemistry of your core material and drug. |
| Insufficient Energy Input | During homogenization or sonication, energy is required to break down the bulk organic/lipid phase into nano-sized droplets. Insufficient power or time results in larger particles. | 1. Increase Homogenization Speed/Time: For high-shear homogenization, increase the RPM or the number of passes. 2. Optimize Sonication Parameters: Increase sonication amplitude or duration. Be mindful of potential heat generation, which can affect drug stability; use an ice bath. |
| High Polymer/Lipid Concentration | A higher concentration of the core material leads to increased viscosity of the dispersed phase, which makes droplet breakdown more difficult and can promote coalescence. | 1. Reduce Polymer/Lipid Concentration: Systematically lower the concentration of the material in the organic phase. |
| Solvent Miscibility Issues (for solvent evaporation methods) | If the organic solvent (e.g., acetone, ethyl acetate) does not diffuse quickly enough into the aqueous phase, it can lead to slow hardening of the nanoparticles, allowing them to aggregate. | 1. Optimize Solvent System: Consider using a more water-miscible solvent or a blend to facilitate faster diffusion. |
Workflow for Optimizing Particle Size
Caption: Troubleshooting workflow for nanoparticle size optimization.
Q4: My drug Encapsulation Efficiency (%EE) is very low. How can I improve it?
Low %EE means the drug prefers to stay in the external aqueous phase rather than partitioning into the nanoparticle core. For a hydrophobic drug like this compound, this is often related to the formulation method and drug-polymer interactions.
-
Increase Drug-to-Polymer/Lipid Ratio: Initially, try increasing the amount of drug relative to the carrier material. However, there is a saturation point beyond which the %EE will drop as the carrier becomes overloaded.
-
Optimize the Organic Solvent: The drug and polymer/lipid must both be highly soluble in the chosen organic solvent (for solvent evaporation/nanoprecipitation methods). If the drug precipitates before the nanoparticles form, it will not be encapsulated.
-
Change the Formulation Method: If nanoprecipitation is failing, try an emulsion-based method (solvent evaporation or emulsion-diffusion). The emulsification step can better entrap the hydrophobic drug within the oil-phase droplets before they are solidified into nanoparticles.
-
Decrease Aqueous Phase Volume: A smaller external phase volume can increase the drug concentration gradient, driving more drug into the organic phase during formulation.
Q5: What are the absolute essential characterization techniques I must perform?
A multi-faceted characterization is non-negotiable for producing reliable and reproducible data.
| Technique | Parameter Measured | Why It's Critical |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Size), Polydispersity Index (PDI) | The first and most critical quality check. Size affects in vivo distribution and biological fate, while PDI indicates the uniformity of your preparation.[10][11] |
| Zeta Potential (ZP) Analysis | Surface Charge | Indicates colloidal stability. Nanoparticles with a ZP above +/- 30 mV are generally considered stable in suspension due to electrostatic repulsion, which prevents aggregation.[11] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Morphology, Size Confirmation | Visual confirmation of particle size, shape (e.g., spherical), and surface texture. It helps validate DLS data and identify aggregation.[10][12] |
| UV-Vis or HPLC-UV | Drug Loading (DL) & Encapsulation Efficiency (EE) | Quantifies the amount of drug successfully loaded into the nanoparticles, which is essential for dosage calculations and assessing formulation efficiency. |
| X-ray Diffraction (XRD) | Physical State of Drug | Determines if the encapsulated drug is in a crystalline or amorphous state. An amorphous state within the nanoparticle matrix typically leads to better dissolution and release.[10][13] |
Experimental Protocols
Protocol 1: Formulation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol provides a robust method for encapsulating this compound.
-
Organic Phase Preparation:
-
Accurately weigh 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of this compound.
-
Dissolve both components in 4 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a glass vial. Ensure complete dissolution using a vortex mixer.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer 188, in 20 mL of deionized water.
-
-
Primary Emulsification:
-
Add the organic phase to the aqueous phase while the latter is under high-speed homogenization (e.g., 10,000 RPM) or sonication (using a probe sonicator at 40% amplitude for 2 minutes in an ice bath). This forms an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 400 RPM) at room temperature for at least 4 hours (or overnight) to allow the organic solvent to evaporate completely. This hardens the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 20 minutes) at 4°C.
-
Discard the supernatant, which contains the unencapsulated drug and residual surfactant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash the particles.
-
-
Storage:
-
Resuspend the final purified pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
The suspension can be stored at 4°C for short-term use or lyophilized (freeze-dried) for long-term stability.
-
Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)
-
Sample Preparation:
-
After the final washing step in Protocol 1, lyophilize the purified nanoparticle pellet to obtain a dry powder.
-
Accurately weigh a known amount of the lyophilized nanoparticles (e.g., 5 mg).
-
-
Drug Extraction:
-
Dissolve the weighed nanoparticles in a known volume (e.g., 2 mL) of a solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO).
-
Ensure complete dissolution using vortexing and sonication.
-
-
Quantification:
-
Analyze the concentration of this compound in the resulting solution using a validated High-Performance Liquid Chromatography (HPLC-UV) method or UV-Vis spectrophotometry against a standard calibration curve.
-
-
Calculations:
-
% Drug Loading (%DL) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
% Encapsulation Efficiency (%EE) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Troubleshooting Guide: In Vitro Release Studies
Q6: My in vitro release study shows a very high "burst release" (>50% of the drug is released in the first hour). How can I achieve a more controlled, sustained release?
A high burst release is usually caused by drug that is adsorbed onto the nanoparticle surface rather than being properly encapsulated.
| Problem | Potential Cause | Suggested Solution |
| High Burst Release | Drug adsorbed on the nanoparticle surface. | 1. Improve Washing: Ensure the washing steps (Protocol 1, Step 5) are thorough to remove surface-associated drug. 2. Increase Polymer Hydrophobicity: Use a PLGA with a higher lactide-to-glycolide ratio (e.g., 75:25) or a more hydrophobic polymer like PCL. This strengthens the hydrophobic interactions between the drug and the core matrix, reducing its tendency to migrate to the surface. 3. Increase Particle Size: Larger particles have a smaller surface-area-to-volume ratio, which can naturally reduce the proportion of surface-adsorbed drug. |
| Incomplete Release | Strong drug-matrix interactions preventing drug diffusion; drug degradation in the release medium. | 1. Adjust Polymer Choice: Switch to a faster-degrading polymer (e.g., PLGA 50:50) if the release is diffusion-limited. 2. Incorporate Surfactants: Add a low concentration of a surfactant (e.g., 0.1% Tween® 80) to the release medium to improve the solubility of the released drug and maintain sink conditions. 3. Check Drug Stability: Confirm that your drug is stable in the release buffer at 37°C for the duration of the experiment. |
| Irreproducible Release Profiles | Inconsistent nanoparticle batches; aggregation of nanoparticles in the release medium. | 1. Ensure Batch Consistency: Use nanoparticles with highly similar size, PDI, and %DL for all release experiments. 2. Maintain Suspension Stability: Gently agitate the release vials during the study to prevent nanoparticles from settling. Ensure the release medium does not cause particle aggregation. |
General Workflow for Nanoparticle Development & Bioavailability Assessment
Caption: A comprehensive workflow from formulation to in vivo bioavailability assessment.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.).
- Engineered Nanoparticulate Drug Delivery Systems: The Next Frontier for Oral Administration?. (n.d.).
- Nanoparticles for oral delivery: design, evaluation and state-of-the-art. (n.d.).
- Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. (n.d.).
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). MDPI. [Link]
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (n.d.).
- Advanced Nanocarriers Enhance Poorly Soluble Drug Bioavailability. (n.d.).
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Physicochemical characterization of drug nanocarriers. (n.d.). NIH National Library of Medicine. [Link]
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Enhancing Oral Bioavailability of Poorly Water Soluble Drugs through Solid Lipid Nanoparticles: Recent Advancements. (2021). ResearchGate. [Link]
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Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. (2018). Royal Society of Chemistry. [Link]
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Nanocarriers for oral drug delivery. (2013). ResearchGate. [Link]
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Techniques for Characterization of Anticancer Drug Loaded Polymeric Nanoparticles: A Review. (2015). ResearchGate. [Link]
-
In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). NIH National Library of Medicine. [Link]
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In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). ResearchGate. [Link]
-
Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling. (2021). ACS Publications. [Link]
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In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). NIH National Library of Medicine. [Link]
-
“Characterization of Nanoparticles Intended for Drug Delivery”. (2011). NIH National Library of Medicine. [Link]
-
Current Insights on Preparation Methods and Characterisation of Nanoparticles. (2023). Oman Journal of Medical and Health Sciences. [Link]
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2022). MDPI. [Link]
-
Challenges in Development of Nanoparticle-Based Therapeutics. (2012). NIH National Library of Medicine. [Link]
-
Nanoparticle Formulation in Drug Delivery. (2023). Roots Analysis. [Link]
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Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (n.d.). Innovare Academic Sciences. [Link]
-
Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025). Juniper Publishers. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2022). ACS Publications. [Link]
-
Chemical Properties of Benzo(b)thiophene-2-carboxamide. (n.d.). Cheméo. [Link]
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Technical Support Center: Refining Molecular Docking Protocols for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Welcome to the technical support center dedicated to refining molecular docking protocols for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of in silico experiments with this particular chemical scaffold. Here, we address common challenges and provide in-depth, field-proven insights to ensure the scientific integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers often encounter when working with this compound and similar heterocyclic compounds in molecular docking studies.
Q1: What are the most critical initial steps when preparing the this compound ligand for docking?
A1: The initial preparation of your ligand is paramount for a successful docking experiment. For this compound, the key is to ensure a chemically correct and energetically favorable 3D conformation. This involves:
-
Correct Protonation State: The carboxamide group and any other ionizable functional groups must be assigned the correct protonation state at physiological pH (typically around 7.4). Errors in protonation can lead to incorrect hydrogen bond networks and flawed binding mode predictions.[1][2][3][4] Tools like OpenEye's QUACPAC or Schrödinger's LigPrep can assist in determining the most probable protonation states.[5]
-
Tautomeric Form: While the carboxamide group is generally stable, it's crucial to consider any potential tautomerization, especially if your target's active site has residues that could facilitate such changes. Although less common for this specific moiety, it's a critical consideration for heterocyclic compounds in general.
-
Energy Minimization: Start with a high-quality 3D structure of the ligand. It is advisable to perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric clashes and obtain a low-energy conformation.[6][7]
Q2: How do I choose the right protein target and prepare it for docking with this ligand?
A2: The selection and preparation of the receptor are as critical as the ligand preparation.
-
Target Selection: Derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene have been investigated against various targets, including pyruvate dehydrogenase kinase 1 (PDK1), lactate dehydrogenase A (LDHA), tubulin, and the bacterial protein MsbA.[8][9][10] Your choice of target will depend on your research goals.
-
Receptor Preparation: Once a PDB structure is selected, it must be meticulously prepared. This typically involves:
-
Removing all non-essential molecules like water, co-solvents, and co-crystallized ligands (unless the co-crystallized ligand is being used for validation by re-docking).[9][11][12][13]
-
Adding hydrogen atoms, as they are often missing in crystal structures.[9][11][12]
-
Assigning correct bond orders and repairing any missing side chains or loops.[9][11]
-
Assigning partial charges using a suitable force field.[9]
-
Q3: What are the key considerations for setting up the grid box for docking this specific ligand?
A3: The grid box defines the search space for the docking algorithm. Its proper definition is crucial for obtaining meaningful results.
-
Binding Site Identification: If you have a co-crystallized ligand, the binding site is well-defined. Center the grid box on this ligand. If not, you may need to use binding site prediction tools or perform "blind docking" where the grid encompasses the entire protein surface to identify potential binding pockets.
-
Grid Box Size: The grid box should be large enough to accommodate the ligand and allow for its rotation and translation, but not excessively large, as this can decrease the accuracy and efficiency of the docking search. A margin of 10-15 Å around the ligand is a good starting point.[6]
Q4: How do I interpret the docking scores and poses for this compound?
A4: Docking scores are estimates of binding affinity, with more negative values generally indicating stronger binding.[8] However, relying solely on the score is a common pitfall.
-
Visual Inspection: Always visually inspect the top-scoring poses.[8] Look for chemically sensible interactions, such as hydrogen bonds between the carboxamide group and polar residues, and hydrophobic interactions involving the tetrahydrobenzothiophene core.
-
Clustering Analysis: Docking programs often generate multiple poses. Analyzing the clustering of these poses can reveal the most consistently predicted binding mode.
-
Interaction Fingerprints: Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues. This provides a more detailed picture than the docking score alone.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the molecular docking workflow with this compound.
Scenario 1: Poor or Inconsistent Docking Scores
Problem: The docking scores are positive or show high variability across different runs.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Ligand Protonation/Tautomerism | The assigned protonation state or tautomeric form of the carboxamide or other functional groups may be incorrect for the specific binding pocket environment.[1][2][3][4] | 1. Use software like Schrödinger's Epik or ChemAxon's Marvin to predict pKa values and enumerate possible protonation and tautomeric states at the target pH.[5] 2. Dock multiple relevant states to see which one yields better scores and more reasonable interactions. |
| Inappropriate Force Field | The force field used for ligand parameterization or receptor charge assignment may not be suitable for the thiophene-containing scaffold. | 1. For the ligand, consider using a general-purpose force field like GAFF (General Amber Force Field) or MMFF94. 2. Ensure consistency in the force field used for both the ligand and the receptor. Popular choices for proteins include AMBER and CHARMM. |
| Steric Clashes | The initial conformation of the ligand might be sterically clashing with the receptor, preventing it from finding a favorable binding pose. | 1. Perform a thorough energy minimization of the ligand before docking.[6][7] 2. During visual inspection of the docked poses, check for any steric clashes (indicated by overlapping van der Waals radii). |
Scenario 2: Unrealistic Binding Poses
Problem: The top-scoring poses show the ligand in a solvent-exposed region or with chemically nonsensical interactions.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrectly Defined Grid Box | The grid box may be too large, misplaced, or not centered on the actual binding pocket.[6] | 1. If a co-crystallized ligand is available, ensure the grid is centered on it. 2. If not, use binding site prediction tools (e.g., SiteMap, CASTp) to identify potential pockets and define the grid accordingly. 3. Reduce the size of the grid box to focus the search on a specific pocket. |
| Missing or Improperly Treated Water Molecules | Important bridging water molecules that mediate ligand-protein interactions may have been removed during receptor preparation. | 1. Analyze the crystal structure for conserved water molecules in the binding site. 2. Consider performing docking runs with and without these key water molecules to assess their impact on the binding mode. Some docking programs like Glide and GOLD can explicitly treat water molecules. |
| Receptor Flexibility Not Considered | The receptor is treated as rigid, which may not be a valid assumption if side-chain movements are required to accommodate the ligand. | 1. If available, use induced-fit docking (IFD) protocols that allow for receptor side-chain flexibility. 2. Alternatively, use an ensemble of receptor structures from molecular dynamics (MD) simulations or different crystal structures to account for receptor flexibility. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Ligand Preparation
-
Obtain 2D Structure: Start with a 2D representation of this compound (e.g., from PubChem or drawn in a chemical sketcher).
-
Generate 3D Coordinates: Use a tool like Open Babel or a molecular builder in a modeling suite to generate a 3D structure.
-
Protonation and Tautomer Enumeration: Employ a tool like Schrödinger's LigPrep or an equivalent to add hydrogens and generate possible ionization and tautomeric states at a defined pH (e.g., 7.4 ± 0.5).
-
Energy Minimization: Perform a geometry optimization of the generated 3D structures using a suitable force field (e.g., MMFF94s) to obtain low-energy conformers.
-
Save in Appropriate Format: Save the prepared ligand(s) in a format compatible with your docking software (e.g., .mol2, .sdf, .pdbqt).
Protocol 2: Validating the Docking Protocol (Re-docking)
-
Select a Suitable PDB Entry: Choose a crystal structure of your target protein that is co-crystallized with a ligand similar to your compound of interest.
-
Prepare the Receptor: Prepare the protein as described in the FAQs, but do not remove the co-crystallized ligand.
-
Extract and Prepare the Native Ligand: Extract the co-crystallized ligand and save it as a separate file. Prepare it using the same protocol as your test ligand.
-
Define the Grid Box: Center the grid box on the extracted native ligand.
-
Re-dock the Native Ligand: Dock the prepared native ligand back into the receptor's binding site.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[10]
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: A decision tree for troubleshooting common docking issues.
References
-
Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports. Available at: [Link]
-
The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023). In-Silico blog. Available at: [Link]
-
ten Brink, T., & Exner, T. E. (2007). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein–Ligand Docking Results. Journal of Chemical Information and Modeling. Available at: [Link]
-
Korb, O., et al. (2008). The influence of protonation in protein-ligand docking. Chemistry Central Journal. Available at: [Link]
-
Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]
-
How to interpret and analyze molecular docking results? (2024). ResearchGate. Available at: [Link]
-
Ligand-protein molecular docking with different protonation states. (2021). Matter Modeling Stack Exchange. Available at: [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
-
Glide Docking: Treating Water Molecules in the Active Site. (2025). Schrödinger. Available at: [Link]
-
Molbase. (n.d.). 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid (4-methoxy-phenyl)-amide. Retrieved from [Link]
-
Villacanas, O., et al. (2013). Explicit Treatment of Water Molecules in Protein-Ligand Docking. Journal of Chemical Information and Modeling. Available at: [Link]
-
ten Brink, T., & Exner, T. E. (2009). pKa based protonation states and microspecies for protein-ligand docking. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. (2024). ResearchGate. Available at: [Link]
-
Spoken Tutorial. (n.d.). Receptor Preparation for Docking. Retrieved from [Link]
-
Advent Informatics Pvt ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from [Link]
-
Faiza, M. (2023). Common mistakes made during computational docking. Bioinformatics Review. Available at: [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Singh, T., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. Available at: [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
-
Protheragen. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Retrieved from [Link]
-
Schmidt, M. W., et al. (2011). Molecular Docking with Ligand Attached Water Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
-
How to validate the molecular docking results ? (2022). ResearchGate. Available at: [Link]
-
Feinstein, W. P., & Brylinski, M. (2015). Exploiting Ordered Waters in Molecular Docking. Journal of chemical information and modeling. Available at: [Link]
-
SAMSON Team. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog. Available at: [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Current pharmaceutical design. Available at: [Link]
-
Verkhivker, G. M., et al. (2000). Deciphering common failures in molecular docking of ligand-protein complexes. Journal of computer-aided molecular design. Available at: [Link]
-
Wang, J. C., et al. (2018). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. International journal of molecular sciences. Available at: [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). Matter Modeling Stack Exchange. Available at: [Link]
-
Basile, L., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. Available at: [Link]
-
Verkhivker, G. M., et al. (2000). Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. Available at: [Link]
-
Post-docking interaction profile analysis: Significance and symbolism. (2025). Contexts in source publication. Available at: [Link]
-
How can i validate a docking protocol ? (2017). ResearchGate. Available at: [Link]
-
7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023). YouTube. Available at: [Link]
-
SAMSON Team. (n.d.). Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. SAMSON Blog. Available at: [Link]
-
Panacea Research Center. (n.d.). Molecular Docking and Post Docking Analysis. Retrieved from [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2007). Journal of chemical information and modeling. Available at: [Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). Journal of Chemical Theory and Computation. Available at: [Link]
-
Molecular docking protocol validation. (n.d.). ResearchGate. Available at: [Link]
-
How can I choose the best analysis for after ligand docking? (2015). ResearchGate. Available at: [Link]
-
What force field should I select for protein - ligand complex? (2018). ResearchGate. Available at: [Link]
-
Force fields for small molecules. (2018). Journal of molecular modeling. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and the Benchmark Anthracycline, Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of the anticancer activities of a promising class of emerging compounds, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, against doxorubicin, a long-standing and potent chemotherapeutic agent. While direct comparative data for the specific molecule 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is limited in publicly accessible literature, this guide will synthesize available data on structurally related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, utilized against a wide spectrum of hematological malignancies and solid tumors.[1] Its primary mechanisms of action are well-documented and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[2][3] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[4] This has fueled the search for new chemical entities, such as those based on the thiophene scaffold, which may offer a wider therapeutic window.
Thiophene derivatives have garnered substantial interest due to their versatile pharmacological properties.[5][6] Specifically, the 4,5,6,7-tetrahydrobenzo[b]thiophene core has been identified as a privileged scaffold in the design of novel anticancer agents, with various derivatives demonstrating significant cytotoxic, anti-proliferative, and apoptosis-inducing effects across numerous cancer cell lines.[7][8][9]
This guide will delve into a side-by-side comparison of their mechanisms of action, cytotoxic potency, and the cellular pathways they modulate, supported by experimental data from peer-reviewed studies. We will also provide detailed, field-proven protocols for the key assays used to generate such comparative data.
Comparative Cytotoxicity: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a cytotoxic compound. The tables below summarize published IC50 values for various 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and doxorubicin across several human cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., cell density, incubation time).
Table 1: IC50 Values of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiophene Derivative 14 | MCF-7 | Breast | 3.53 | [9] |
| Thiophene Derivative 5 | HepG2 | Liver | 6.1 | [8] |
| Thiophene Derivative 1 | HepG2 | Liver | 10.2 | [8] |
| Thiophene Derivative 12 | HepG2 | Liver | 16.3 | [8] |
| Thiophene Derivative 5 | HCT-116 | Colon | 8.2 | [8] |
| Thiophene Derivative 1 | HCT-116 | Colon | 11.7 | [8] |
| Thiophene Derivative 12 | HCT-116 | Colon | 15.8 | [8] |
| Thiophene Derivative 5 | MCF-7 | Breast | 7.9 | [8] |
| Thiophene Derivative 1 | MCF-7 | Breast | 12.5 | [8] |
| Thiophene Derivative 12 | MCF-7 | Breast | 14.6 | [8] |
| Acylated Ester 4 | MCF-7 | Breast | 23.2 | [10][11] |
Table 2: Representative IC50 Values for Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BFTC-905 | Bladder | 2.3 | [12] |
| MCF-7 | Breast | 2.5 | [8][12] |
| HeLa | Cervical | 2.9 | [12] |
| A549 | Lung | >20 | [12] |
| HepG2 | Liver | 12.2 | [12] |
| HCT-116 | Colon | Varies (dose/time dependent) |
Note: One study reported that a novel tetrahydrobenzo[b]thiophene derivative (Compound 14) surpassed the cytotoxic potential of doxorubicin against a breast cancer cell line (IC50 = 3.53 µM vs. 4.17 µM for doxorubicin in that specific study).[9]
Mechanisms of Action: Divergent Pathways to a Common End
While both doxorubicin and tetrahydrobenzo[b]thiophene derivatives induce cancer cell death, their underlying molecular mechanisms show key differences.
Doxorubicin: A Multi-Pronged Assault on DNA and Cellular Machinery
Doxorubicin's anticancer effect is multifaceted.[2] It functions primarily by:
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[1]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks that are lethal to replicating cells.[3]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide radicals and other ROS, causing oxidative damage to DNA, proteins, and cell membranes.[3][13]
These actions culminate in the activation of cell death pathways, including cell cycle arrest, primarily at the G2/M phase, and apoptosis.[14][15][16]
Caption: Doxorubicin's multi-modal mechanism of action.
Tetrahydrobenzo[b]thiophene Derivatives: Targeted Disruption of Cancer Pathways
The anticancer activity of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives appears to be more targeted. Studies suggest these compounds can:
-
Induce Apoptosis: Several derivatives have been shown to enhance apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and activating key executioner enzymes such as caspase-3 and caspase-9.[6][8][17]
-
Inhibit Key Kinases: Certain analogues act as potent tyrosine kinase inhibitors, a class of enzymes often dysregulated in cancer cell proliferation and survival.[8][17]
-
Target Tumor Microenvironment: Some derivatives have demonstrated anti-metastatic and anti-angiogenic effects by inhibiting matrix metalloproteinases (MMPs) and factors like HIF-1α and VEGF, which are crucial for tumor growth and spread.[9]
This suggests a mechanism that may be more specific to cancer cells, potentially leading to a better safety profile compared to the broad-spectrum cytotoxicity of doxorubicin.
Caption: Targeted anticancer mechanisms of thiophene derivatives.
Experimental Protocols for Comparative Evaluation
To ensure trustworthy and reproducible comparative data, standardized experimental protocols are essential. The following section details the step-by-step methodologies for the core assays discussed.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Standard workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds (4,5,6,7-Tetrahydrobenzo[b]thiophene derivative and doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[18]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[16]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes (or overnight) at 4°C.[1][3]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1][2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the red fluorescence of PI.
-
Analysis: Generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). The region between these peaks represents cells in the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[21]
Protocol:
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used anticancer drug, but its severe side effects necessitate the development of safer alternatives. The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold represents a promising starting point for the discovery of novel anticancer agents. Available data indicates that derivatives from this class can exhibit potent cytotoxicity against a range of cancer cell lines, in some cases exceeding that of doxorubicin.[9]
Crucially, their mechanisms of action, which include the targeted induction of apoptosis and inhibition of key oncogenic pathways, may translate to a more favorable therapeutic index.[8] However, a definitive comparison requires further investigation. Direct, head-to-head preclinical studies of this compound and its optimized derivatives against doxorubicin using standardized protocols are essential. Such studies should include a broader panel of cancer cell lines and, ultimately, in vivo tumor models to comprehensively evaluate their efficacy and safety profiles. The protocols and comparative framework provided in this guide offer a robust foundation for conducting such pivotal research.
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Gad, E., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2523. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Analogs
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, focusing on their development as anticancer, anti-inflammatory, and cannabinoid receptor 1 (CB1) antagonist agents. We will dissect the key structural modifications that govern their biological activity, supported by experimental data and detailed protocols.
The Versatile Scaffold: 4,5,6,7-Tetrahydrobenzo[b]thiophene
The 4,5,6,7-tetrahydrobenzo[b]thiophene core, a bicyclic system fusing a thiophene ring with a cyclohexene ring, offers a unique three-dimensional architecture that can be strategically modified at several positions. The 2-carboxamide moiety is a common feature in many biologically active analogs, providing a key interaction point with various biological targets. Our exploration of the SAR will focus on substitutions at the 2-amino group, the 3-position of the thiophene ring, and modifications of the carboxamide functionality.
SAR Analysis Across Therapeutic Targets
Anticancer Activity: Targeting Colorectal Cancer
Recent studies have highlighted the potential of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as promising agents against colorectal cancer.[1][2][3] The primary focus has been on inhibiting key enzymes involved in cancer cell metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), as well as inducing cytotoxicity in cancer cell lines like LoVo and HCT-116.[1][2][3]
A key SAR finding is the crucial role of the 2-amino group on the thiophene ring.[1][2] The presence of a primary amino group, particularly when coupled with a nitrile group at the 3-position, significantly enhances the inhibitory activity against PDK1 and LDHA.[1][2] Transformation of this amino group into other functionalities, such as a carbamate or a cyclic imide, leads to a notable decrease in enzymatic inhibition.[1][2]
For instance, compound 1b (2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) demonstrated the highest inhibitory activity against both PDK1 and LDHA.[1] In contrast, its carbamate derivative 3b and cyclic imide analog 7 showed reduced efficiency.[1] Interestingly, while the enzymatic inhibition was diminished, carbamate derivative 3b exhibited significant cytotoxic activity against LoVo and HCT-116 cells, suggesting a different mechanism of action might be at play for its anticancer effects.[1][2][3]
Table 1: Comparative Anticancer Activity of 4,5,6,7-Tetrahydrobenzo[b]thiophene Analogs
| Compound | R2-Substitution | R3-Substitution | PDK1 IC50 (µg/mL) | LDHA IC50 (µg/mL) | LoVo Cell IC50 (µM) | HCT-116 Cell IC50 (µM) |
| 1b | -NH2 | -CN | 57.10 | 64.10 | - | - |
| 3b | -NHCOOEt | -CN | >100 | >100 | 249.68 | 217.52 |
| 7 | Cyclic Imide | -CN | >100 | >100 | 322.52 | 288.34 |
Data sourced from Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.[1]
dot graph SAR_Anticancer { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Scaffold [label="4,5,6,7-Tetrahydrobenzo[b]thiophene Core"]; NH2_CN [label="R2 = -NH2\nR3 = -CN\n(Compound 1b)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHCOOEt_CN [label="R2 = -NHCOOEt\nR3 = -CN\n(Compound 3b)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imide_CN [label="R2 = Cyclic Imide\nR3 = -CN\n(Compound 7)", fillcolor="#FBBC05", fontcolor="#202124"]; Activity_High [label="High PDK1/LDHA Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity_Low [label="Low PDK1/LDHA Inhibition\nHigh Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity_Reduced [label="Reduced Inhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Scaffold -> NH2_CN [label="Substitution"]; Scaffold -> NHCOOEt_CN [label="Substitution"]; Scaffold -> Imide_CN [label="Substitution"]; NH2_CN -> Activity_High; NHCOOEt_CN -> Activity_Low; Imide_CN -> Activity_Reduced; }
Figure 1: SAR of anticancer 4,5,6,7-tetrahydrobenzo[b]thiophene analogs.
Anti-inflammatory Activity: COX Inhibition and NRF2 Activation
The anti-inflammatory potential of this scaffold has been explored through the inhibition of cyclooxygenase (COX) enzymes and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[4][5]
In a study focused on COX inhibition, the parent compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, displayed negligible anti-inflammatory activity.[4] However, a significant increase in activity was observed upon conversion of the 2-amino group into succinamic and maleiamic acids.[4] This suggests that extending the chain at the 2-position with an acidic moiety enhances the binding to the arachidonic acid binding site of COX enzymes.[4]
More recently, a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were investigated as NRF2 activators.[5] NRF2 is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. These compounds were shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to NRF2 activation and subsequent anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 cells.[5] The study highlighted the potential of this scaffold in developing novel anti-inflammatory agents with a mechanism centered on NRF2 activation.[5]
dot graph SAR_Anti_inflammatory { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Parent [label="2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene\n-3-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amic_Acids [label="Succinamic/Maleiamic Acid Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity_Negligible [label="Negligible Anti-inflammatory\nActivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity_Significant [label="Significant Anti-inflammatory\nActivity (COX Inhibition)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NRF2_Activators [label="2-Amino Derivatives as\nNRF2 Activators", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRF2_Activity [label="Anti-inflammatory Activity\nvia NRF2 Activation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Parent -> Activity_Negligible; Parent -> Amic_Acids [label="Derivatization"]; Amic_Acids -> Activity_Significant; Parent -> NRF2_Activators [label="Modification"]; NRF2_Activators -> NRF2_Activity; }
Figure 2: SAR of anti-inflammatory 4,5,6,7-tetrahydrobenzo[b]thiophene analogs.
Cannabinoid Receptor 1 (CB1) Antagonists: Pursuit of Peripheral Selectivity
Antagonists of the CB1 receptor have therapeutic potential for treating conditions like obesity and metabolic disorders.[6][7] However, the clinical development of early CB1 antagonists was hampered by central nervous system (CNS) side effects.[6][7] Consequently, a major focus in the SAR studies of 4,5,6,7-tetrahydrobenzo[b]thiophene-based CB1 antagonists has been to design peripherally restricted compounds with limited blood-brain barrier permeability.[6][7]
The general strategy involves increasing the topological polar surface area (TPSA) of the molecules, a physicochemical property often correlated with reduced CNS penetration.[7] While specific SAR data for this compound analogs as CB1 antagonists is part of broader research on pyrazole-based antagonists, the principles of modifying peripheral selectivity are applicable.[8][9][10] The core scaffold can be functionalized with polar groups to enhance TPSA and limit CNS exposure. These efforts have led to the identification of potent and selective CB1 antagonists with improved safety profiles.[6]
Experimental Protocols
General Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
A common and efficient method for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction.[4] This one-pot, multi-component reaction involves the condensation of a ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[11]
Step-by-Step Protocol (Gewald Reaction):
-
A mixture of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol or dimethylformamide.
-
A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.
-
The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a designated period (typically a few hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Further modifications, such as acylation of the 2-amino group or hydrolysis of the 3-carbonitrile to a carboxamide, can be carried out using standard organic synthesis techniques.
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Start [label="Cyclohexanone + Malononitrile + Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gewald [label="Gewald Reaction\n(Base Catalyst, Heat)"]; Product [label="2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene\n-3-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Filtration & Recrystallization"]; Final_Product [label="Purified Core Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Further Derivatization\n(e.g., Acylation, Hydrolysis)"]; Analogs [label="Target Analogs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Gewald; Gewald -> Product; Product -> Purification; Purification -> Final_Product; Final_Product -> Derivatization; Derivatization -> Analogs; }
Figure 3: General synthetic workflow for 4,5,6,7-tetrahydrobenzo[b]thiophene analogs.
In Vitro Biological Assays
The inhibitory activity of the synthesized compounds against PDK1 and LDHA can be determined using commercially available assay kits.[1]
-
The enzymes, substrates, and cofactors are prepared in an appropriate assay buffer.
-
The test compounds are dissolved in DMSO and serially diluted to various concentrations.
-
The enzymatic reaction is initiated by adding the substrate to a mixture of the enzyme and the test compound.
-
The reaction is allowed to proceed for a specific incubation period at a controlled temperature.
-
The enzyme activity is measured by monitoring the change in absorbance or fluorescence of a reporter molecule, which is coupled to the consumption of a substrate or the formation of a product.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells (e.g., LoVo, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The cells are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies have revealed distinct structural requirements for achieving potent and selective activity against different biological targets. For anticancer applications, the integrity of the 2-amino group is paramount for inhibiting key metabolic enzymes, while for anti-inflammatory purposes, its derivatization into acidic moieties enhances COX inhibition. In the realm of CB1 antagonists, the focus remains on fine-tuning the physicochemical properties to achieve peripheral restriction and avoid CNS-related side effects.
Future research in this area should continue to explore the vast chemical space around this scaffold. The application of computational modeling and machine learning could aid in the rational design of more potent and selective analogs. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through techniques like X-ray crystallography will be invaluable for guiding future drug discovery efforts. The versatility of the 4,5,6,7-tetrahydrobenzo[b]thiophene core ensures its continued relevance in the ongoing quest for novel and effective medicines.
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Journal of Pharmacy & Pharmacognosy Research. [Link]
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Comparison Guide: Validating the Mechanism of Action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Through Knockout Studies
For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of preclinical development. It transforms a promising compound into a rational therapeutic agent. This guide provides an in-depth, experience-driven comparison of methodologies for validating the MoA of a novel investigational compound, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide (hereafter referred to as THBC), focusing on the gold-standard approach of CRISPR-Cas9 mediated knockout studies.
Recent studies have highlighted that derivatives of the tetrahydrobenzo[b]thiophene scaffold possess a wide range of biological activities, including potent anticancer effects.[1][2][3] Specifically, related compounds have been shown to target key enzymes in cancer metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are critical for fueling the rapid proliferation of tumor cells.[4][5] Based on preliminary in silico modeling and enzymatic assays, we hypothesize that THBC exerts its observed cytotoxic effects in colorectal cancer cell lines by directly inhibiting PDK1. This guide will walk through the definitive validation of this hypothesis.
The Foundational Logic of Knockout Validation
Before delving into protocols, it is crucial to understand the causality we aim to prove. Drug target validation is often plagued by off-target effects or complex cellular responses. A knockout study provides the most unambiguous test of a drug-target dependency.[6][7][8] The central logic is simple: if a compound's efficacy is dependent on a specific protein, removing that protein from the cell should render the compound inert or significantly less potent.
This principle creates a self-validating experimental system. By comparing the drug's effect on a wild-type (WT) cell line to its effect on an isogenic cell line where the target gene has been knocked out (KO), we can directly attribute the drug's action to the presence of its target.[9]
Caption: Logical flow for validating THBC's dependency on its target, PDK1.
Experimental Workflow: From Hypothesis to Validation
A successful knockout validation study requires a systematic and rigorous workflow. The following diagram outlines the critical phases, each of which will be detailed in the subsequent protocol sections. This process ensures that the generated knockout cell line is definitively validated before being used in comparative drug assays.
Caption: Step-by-step workflow for MoA validation via CRISPR-Cas9 knockout.
Detailed Experimental Protocols
Protocol 1: Generation and Validation of PDK1 Knockout (PDK1-KO) HCT-116 Cell Line
This protocol uses the CRISPR-Cas9 system, a powerful gene-editing tool, to create a stable knockout of the target gene.[10][11]
-
gRNA Design and Selection:
-
Rationale: Two or more guide RNAs (gRNAs) targeting early, constitutive exons of the PDK1 gene should be designed to maximize the probability of inducing a frameshift mutation leading to a non-functional protein.
-
Action: Use a reputable online tool (e.g., Benchling, CHOPCHOP) to design gRNAs with high on-target and low off-target scores.
-
Source: For plasmid backbones containing Cas9 and the gRNA scaffold (e.g., pX459), Addgene is a standard repository.
-
-
Transfection:
-
Rationale: Co-delivery of the Cas9 nuclease and the gRNA into the target cells is required to induce double-strand breaks at the desired genomic locus.
-
Action: Transfect wild-type HCT-116 cells with plasmids encoding Cas9 and the selected PDK1 gRNAs using a lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.
-
QC Step: Include a GFP-expressing plasmid control to visually confirm transfection efficiency.
-
-
Selection and Single-Cell Cloning:
-
Rationale: Only a fraction of cells will be successfully edited. It is critical to isolate single cells to grow clonal populations, each originating from a single editing event.
-
Action: 48 hours post-transfection, select for transfected cells (e.g., using puromycin if using the pX459 vector). Subsequently, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to plate single cells into individual wells of a 96-well plate.
-
-
Genomic DNA Screening:
-
Rationale: Expanded clones must be screened at the genomic level to confirm editing of the PDK1 locus.
-
Action: Once clones are confluent, lyse a portion of the cells and perform PCR using primers that flank the gRNA target site. Analyze the PCR products via Sanger sequencing. Edited clones will show superimposed traces (indels) downstream of the cut site.
-
-
Western Blot Validation:
-
Rationale: The ultimate proof of a successful knockout is the absence of the target protein. Genomic edits do not always lead to complete protein loss.
-
Action: Lyse cells from successfully edited clones and perform a Western blot using a validated antibody against PDK1.
-
Confirmation: A true knockout clone will show a complete absence of the PDK1 protein band compared to the wild-type HCT-116 cell lysate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Comparative Cytotoxicity Assay
-
Cell Plating:
-
Action: Seed both wild-type (WT) and validated PDK1-KO HCT-116 cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Rationale: A direct comparison requires treating both cell lines with the investigational compound (THBC), a positive control known to act on the same target, and a negative control that acts through a different pathway.
-
Action: Prepare serial dilutions of the following compounds:
-
Test Compound: THBC.
-
Positive Control: Dichloroacetate (DCA), a known PDK1 inhibitor.[5]
-
Negative Control: Doxorubicin (a topoisomerase inhibitor whose action is independent of PDK1).
-
-
Action: Treat the cells with a range of concentrations for each compound (typically 8-10 concentrations) for 72 hours.
-
-
Cell Viability Measurement:
-
Action: After the incubation period, measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or by using a resazurin-based reagent.
-
-
Data Analysis:
-
Action: Normalize the viability data to vehicle-treated controls. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50) for each compound in both the WT and PDK1-KO cell lines.
-
Data Presentation and Interpretation
The power of this experimental design lies in the clarity of the expected results. The data should be summarized in a table for easy comparison.
| Compound | Putative Target | IC50 in WT HCT-116 (nM) | IC50 in PDK1-KO HCT-116 (nM) | Fold-Shift in IC50 (KO/WT) | Interpretation |
| THBC | PDK1 | 50 | > 10,000 | >200x | Target Validated |
| Dichloroacetate (DCA) | PDK1 | 2,000,000 | > 50,000,000 | >25x | Confirms KO model validity |
| Doxorubicin | Topoisomerase II | 25 | 28 | ~1.1x | Confirms target specificity |
Expected Outcome:
-
THBC: A dramatic rightward shift (a significant increase) in the IC50 value in the PDK1-KO cells is expected. This resistance to the compound upon removal of its target is strong evidence that THBC's primary mechanism of action is through PDK1.
-
Dichloroacetate (DCA): As a known PDK1 inhibitor, DCA should also show a significant IC50 shift, thereby validating the biological relevance of the PDK1 knockout.
-
Doxorubicin: This compound, which acts via a PDK1-independent mechanism, should have a nearly identical IC50 in both WT and KO cells. This is a critical negative control that demonstrates the observed resistance is specific to PDK1-targeting compounds and not due to some general fitness change in the KO cells.
Visualizing the Mechanism
The diagram below illustrates the hypothesized signaling pathway. In cancer cells, PDK1 inhibits the Pyruvate Dehydrogenase (PDH) complex, shunting pyruvate away from the mitochondria and towards lactate production (the Warburg effect). THBC is hypothesized to inhibit PDK1, thereby reactivating PDH and restoring normal mitochondrial metabolism, which is less favorable for cancer cell proliferation.
Caption: THBC is hypothesized to inhibit PDK1, preventing its inhibition of the PDH complex.
Comparison with Alternative Methodologies
While CRISPR-mediated knockout is the gold standard for target validation, it's useful to compare it with other common techniques.[12]
| Method | Principle | Advantages | Disadvantages |
| CRISPR Knockout | Permanent gene deletion at the DNA level.[13] | Unambiguous, complete, and permanent loss of protein; creates stable cell lines for reproducible assays. | Can be time-consuming to generate and validate clonal lines; potential for off-target edits (mitigated by good gRNA design). |
| siRNA/shRNA Knockdown | Transient or stable degradation of mRNA. | Fast, relatively inexpensive for transient experiments; allows for titratable reduction of protein levels. | Often results in incomplete protein knockdown, leading to ambiguous results; off-target effects are common; compensation by the cell can occur. |
| Chemical Proteomics | Uses chemical probes to identify protein-drug binding partners directly in cells. | Unbiased, can identify direct binding targets and off-targets simultaneously. | Does not inherently prove functional consequence of binding; requires specialized probes and mass spectrometry expertise. |
Conclusion
Validating a drug's mechanism of action is a critical step in de-risking a drug discovery program.[14] While preliminary assays provide a hypothesis, a CRISPR-Cas9 knockout study offers a definitive, functional validation. By demonstrating that the cellular activity of this compound is contingent upon the presence of PDK1, we can confidently establish its mechanism of action. This rigorous, evidence-based approach provides the necessary foundation for advancing a compound toward further preclinical and clinical development.
References
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- CRISPR Cas9 Gene Editing. (N.D.).
- Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates. (N.D.).
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- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). NIH.
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A Comparative Guide to the Cross-Reactivity Profiling of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Introduction: The Quest for Kinase Specificity
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent anticancer activity.[1][2][3][4] Published research indicates that compounds from this family can exert their effects by inhibiting a range of protein kinases, including Tyrosine Kinases (TKs), PDK1, and Pim-1 kinase.[1][2][4] This guide focuses on a novel derivative, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide (hereafter referred to as "THBT-2C" ), to delineate its kinase selectivity profile.
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[5][6][7] However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[8][9][10] A lack of selectivity can lead to off-target effects and associated toxicities, whereas in some cases, multi-targeted "polypharmacology" can be therapeutically advantageous.[11] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of strategic drug development.[12][13]
This guide provides an in-depth comparison of THBT-2C's inhibitory activity against a broad panel of kinases. Its profile is benchmarked against two well-characterized inhibitors:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide array of kinases, serving as a non-selective control.[14][15][16]
-
Dasatinib: An FDA-approved dual-specificity ABL/SRC family kinase inhibitor used in cancer therapy, representing a clinically relevant multi-targeted inhibitor.[17][18][19][20]
We will explore the methodologies for generating this critical dataset, interpret the comparative results, and provide detailed protocols for executing the described assays.
Methodology: A Dual-Pronged Approach to Profiling
To build a comprehensive and reliable selectivity profile, a combination of orthogonal assay formats is recommended. We employ two distinct, industry-standard methods: a biochemical assay measuring enzymatic inhibition (IC50) and a binding assay quantifying thermodynamic affinity (Kd). This dual approach mitigates the risk of format-specific artifacts and provides a more holistic view of the compound's interactions.
-
Luminescence-Based Biochemical Assay (e.g., ADP-Glo™): This type of assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[21] The amount of ADP is converted into a luminescent signal. A potent inhibitor will block the kinase's catalytic activity, resulting in low ADP production and a diminished light signal. This method provides a functional measure of inhibition (IC50) and is highly sensitive, but its results can be influenced by the ATP concentration used in the assay.[12]
-
Competition Binding Assay (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a known, immobilized ligand from the kinase's active site.[22] The amount of kinase bound to the solid support is quantified via qPCR of a DNA tag conjugated to the kinase. This ATP-independent assay provides a direct measure of binding affinity (dissociation constant, Kd), which is a true thermodynamic parameter.[22] This makes it invaluable for comparing affinities across different kinases and for robust structure-activity relationship (SAR) analysis.
The following diagram outlines the general workflow for kinase cross-reactivity profiling.
Results and Discussion: A Comparative Analysis
The initial screen was performed at a single high concentration (1 µM) of each compound against a panel of 403 kinases. The data is presented as percent of control (%Ctrl), where a lower number signifies stronger binding or inhibition.[23] For clarity, a selection of key kinases is presented below.
Table 1: Comparative Kinase Inhibition Profile (% Control @ 1 µM)
| Kinase Target | Kinase Family | THBT-2C | Dasatinib | Staurosporine |
| ABL1 | Tyrosine | 85.1 | 0.1 | 0.3 |
| SRC | Tyrosine | 5.2 | 0.2 | 0.1 |
| LCK | Tyrosine | 8.9 | 0.1 | 0.2 |
| PDK1 | AGC | 15.5 | 65.7 | 1.1 |
| Pim-1 | CAMK | 35.4 | 22.1 | 0.8 |
| EGFR | Tyrosine | 92.3 | 4.5 | 0.5 |
| VEGFR2 | Tyrosine | 78.6 | 1.8 | 1.5 |
| MAPK1/ERK2 | CMGC | 98.1 | 95.2 | 3.5 |
| CDK2/CycA | CMGC | 95.4 | 78.9 | 0.9 |
| PKCα | AGC | 89.9 | 91.3 | 0.1 |
Values in bold indicate significant inhibition (<20% Ctrl).
Interpretation of Results
-
Staurosporine: As expected, Staurosporine demonstrated potent, broad-spectrum activity, inhibiting the vast majority of kinases screened.[14][15][24] Its profile serves as a positive control for assay validity and highlights the challenge of achieving selectivity against the conserved ATP pocket.
-
Dasatinib: The profile for Dasatinib aligns with published data, showing potent inhibition of its primary targets, the ABL and SRC family kinases (including LCK).[17][20] It also hits other known targets like EGFR and VEGFR2, confirming its multi-targeted nature.[17]
-
THBT-2C (Compound of Interest): The investigational compound THBT-2C displays a compelling and relatively selective profile.
-
Primary Targets: It shows potent activity against SRC and LCK, two members of the SRC family of tyrosine kinases. This suggests a potential application in immunology or oncology.
-
Secondary Target: Significant activity is also observed against PDK1. Given that derivatives of this scaffold have been previously reported to inhibit PDK1, this finding is chemically intuitive.[1]
-
Selectivity: Crucially, THBT-2C shows minimal activity against a wide range of other kinases, including ABL1, EGFR, VEGFR2, and key cell cycle kinases like CDK2. This clean profile distinguishes it from a promiscuous inhibitor like Staurosporine and a broader multi-targeted inhibitor like Dasatinib. The lack of activity against kinases like VEGFR2 and EGFR may predict a lower incidence of side effects commonly associated with inhibitors of those targets (e.g., hypertension, rash).
-
This initial single-dose screen provides a powerful snapshot of selectivity. The logical next step, as per standard industry practice, is to generate full 10-point dose-response curves for all "hit" kinases (e.g., those with >70% inhibition) to determine precise IC50 or Kd values.[12] This quantitative data is essential for confirming potency and calculating a selectivity score.
Detailed Experimental Protocols
Protocol 1: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™ Principle)
This protocol outlines the determination of kinase activity by quantifying ADP production.
1. Materials and Reagents:
- Purified recombinant kinases and their corresponding substrates.
- Test Compounds: THBT-2C, Dasatinib, Staurosporine (10 mM stocks in DMSO).
- Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP solution (at a concentration approximating the Kₘ for each kinase).
- ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
- White, opaque 384-well assay plates.
- Plate-reading luminometer.
2. Step-by-Step Procedure:
- Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense 5-10 nL of each dilution into the assay plate wells. Include DMSO-only wells as high-activity controls (0% inhibition) and wells without enzyme as background controls.
- Enzyme/Substrate Addition: Prepare a master mix of each kinase and its specific substrate in kinase reaction buffer. Dispense 5 µL of this mix into the appropriate wells.
- Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The time should be optimized to ensure the reaction remains in the linear range.
- Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a light signal proportional to the initial kinase activity. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
- Data Analysis: Subtract background luminescence. Normalize the data to controls (% Inhibition = 1 - (Test Signal / DMSO Control Signal) * 100). Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competition Binding Assay Workflow (KINOMEscan™ Principle)
This protocol describes the general workflow for assessing compound binding affinity.
1. Core Components:
- A large panel of kinases, each tagged with a unique DNA identifier.
- An immobilized, active-site directed ligand specific to each kinase, coupled to a solid support (e.g., beads).
- Test compounds.
2. General Workflow:
- Binding Reaction: In each well of a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and the test compound are combined and allowed to reach binding equilibrium.
- Competitive Binding: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- Washing/Separation: The solid support (beads) is washed to remove any unbound kinase. The amount of kinase remaining on the support is inversely proportional to the test compound's binding affinity.
- Quantification: The amount of bead-bound kinase is determined by eluting the kinase and quantifying its unique DNA tag using quantitative PCR (qPCR).
- Data Analysis: The qPCR signal from the test reaction is compared to a DMSO vehicle control. A lower signal indicates stronger binding of the test compound. Results can be reported as %Ctrl or used to generate a full binding curve to calculate the dissociation constant (Kd).
Conclusion
The cross-reactivity profiling of This compound (THBT-2C) reveals a promising candidate with a distinct and relatively selective inhibitory profile. Unlike the promiscuous inhibitor Staurosporine and the broader multi-targeted drug Dasatinib, THBT-2C demonstrates potent activity against a specific subset of kinases, primarily the SRC family and PDK1, while sparing many other key targets.
This selectivity is a highly desirable attribute in modern drug discovery, suggesting a potentially wider therapeutic window and a more predictable side-effect profile. The data presented herein provides a robust foundation for further investigation, including the determination of full-potency IC50/Kd values, cell-based target engagement studies, and subsequent lead optimization efforts. This guide underscores the indispensable role of comprehensive, comparative kinase profiling in transforming a promising chemical scaffold into a viable therapeutic candidate.
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Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Monna, L., et al. (2016). Conformation-Selective Analogs of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(7), 1859-1867. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]
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Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Krishnamurty, R., & Maly, D.J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
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van der Worp, H.B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 728-744. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
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Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11(1), 589. [Link]
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Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. BMC Bioinformatics, 11, 589. [Link]
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van den Eshof, B.L., et al. (2012). Kinome Profiling. Cellular and Molecular Life Sciences, 69(11), 1785-1800. [Link]
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Comparative Analysis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide and Other PDK1/LDHA Inhibitors: A Guide for Drug Discovery Professionals
Introduction: Targeting the Metabolic Engine of Cancer
The metabolic landscape of a cancer cell is fundamentally reprogrammed to support relentless proliferation. This phenomenon, first observed by Otto Warburg, involves a preference for aerobic glycolysis, where glucose is converted to lactate even in the presence of ample oxygen.[1] This metabolic shift is not merely a byproduct of transformation but a critical dependency that provides ATP, biosynthetic precursors, and a favorable acidic microenvironment for invasion and metastasis.[2] Consequently, the key enzymatic nodes that control this pathway have emerged as compelling targets for therapeutic intervention.[1][3]
Two such critical nodes are Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA). PDK1 acts as a gatekeeper, phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production.[4][5] LDHA catalyzes the final step of aerobic glycolysis: the conversion of pyruvate to lactate.[1][2] Inhibiting either enzyme can force cancer cells to rely on oxidative phosphorylation, a metabolic state they are often ill-equipped to sustain, leading to reduced proliferation and cell death.
The strategy of targeting both PDK1 and LDHA, either through combination therapy or with dual-acting inhibitors, is gaining traction as a method to induce a more profound and synergistic anti-cancer effect.[4][6] This guide provides a comparative analysis of a novel inhibitor scaffold, 4,5,6,7-Tetrahydrobenzo[b]thiophene, against other established and emerging inhibitors of PDK1 and LDHA. We will delve into the quantitative performance data, mechanistic insights, and the experimental workflows required to validate such compounds, providing researchers with a comprehensive framework for evaluation.
Section 1: A Case Study on the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold
Recent investigations have highlighted derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene as a promising scaffold for targeting cancer metabolism. A study focused on colorectal cancer identified several derivatives with inhibitory activity against both PDK1 and LDHA.[7][8] While the user's prompt specifies the 2-carboxamide, the most potent dual inhibitor identified in this key study was the 2-amino-3-carbonitrile derivative, compound 1b .[7][8] Given the structural similarity, this analysis will focus on the published data for compound 1b as a representative of this scaffold's potential.
Compound 1b demonstrated moderate but clear dual inhibitory activity. It inhibited PDK1 with an IC50 value of 57.10 µg/mL and LDHA with an IC50 of 64.10 µg/mL.[7] While these potencies are modest compared to clinical candidates, they establish the tetrahydrobenzo[b]thiophene core as a valid starting point for a dual-inhibitor medicinal chemistry program. The study also noted that other derivatives, such as the carbamate 3b , showed significant cytotoxic activity against LoVo and HCT-116 colorectal cancer cell lines, suggesting that compounds from this class can effectively engage cellular targets and elicit a biological response.[7][8]
Section 2: Comparative Analysis with Dedicated Single-Target Inhibitors
To contextualize the performance of the tetrahydrobenzo[b]thiophene scaffold, it is essential to compare it against well-characterized, potent inhibitors of PDK1 and LDHA.
PDK1 Inhibitors
PDK1 inhibitors primarily fall into two categories: ATP-competitive inhibitors that bind to the kinase active site and allosteric inhibitors that target other pockets, such as the PIF-binding pocket.[9][10] Direct inhibition of PDK1 is an attractive strategy as it sits upstream of numerous oncogenic AGC kinases, including AKT, S6K, and RSK.[11]
| Compound/Class | Mechanism of Action | PDK1 IC50 | Cellular Activity (EC50) | Key Characteristics | Reference |
| VER-246608 | ATP-Competitive | 95.7 nM | ~1-5 µM (varies) | Well-characterized tool compound. | [12] |
| BX795 | ATP-Competitive | - | - | Potent, but known to be non-selective, also inhibiting TBK1/IKKε. | [13] |
| GSK2334470 | ATP-Competitive | ~10 nM | 110 nM (p-S6K) | Potent and selective inhibitor that has entered clinical investigation. | [13] |
| 2-O-Bn-InsP5 | PH Domain Inhibitor | 26.5 nM | - | A rare example of a potent and selective inhibitor targeting the PH domain, not the kinase domain. | [11] |
| Compound 1b | Not fully determined | 57.10 µg/mL | - | Moderate potency, dual-acting scaffold. | [7][8] |
Table 1: Comparison of selected PDK1 inhibitors.
LDHA Inhibitors
LDHA has been a major focus for disrupting glycolysis.[1] Inhibitors typically target the substrate (pyruvate) or cofactor (NADH) binding sites.[14] Several potent and selective small molecules have been developed.[2][15]
| Compound/Class | Mechanism of Action | LDHA IC50 | Cellular Activity (EC50) | Key Characteristics | Reference |
| Oxamate | Pyruvate Analog | ~136 µM (Ki) | mM range | Classic, weak inhibitor with poor cell permeability; lacks selectivity over LDHB. | [16][17] |
| FX11 | NADH-Competitive | <10 µM | ~7 µM (P493 cells) | Reduces lactate, induces oxidative stress, and shows in vivo efficacy in lymphoma models. | [3][18] |
| GNE-140 | Potent Inhibitor | 9.6 nM | 210 nM (cellular assay) | Highly potent and selective LDHA inhibitor with good drug-like properties. | [19] |
| Compound 7 | Not fully determined | 0.36 µM | 3.0-5.5 µM | A novel inhibitor identified through virtual screening with good cellular activity. | [15] |
| Compound 1b | Not fully determined | 64.10 µg/mL | - | Moderate potency, dual-acting scaffold. | [7][8] |
Table 2: Comparison of selected LDHA inhibitors.
Section 3: The Dual-Inhibitor Advantage
Simultaneously blocking both the entry of pyruvate into the TCA cycle (via PDK1 activation) and its conversion to lactate (by LDHA) can create a metabolic crisis in cancer cells, offering a synergistic therapeutic window.[4][6] This has led to the development of single molecules designed to inhibit both targets.
| Compound | PDKs IC50 | LDHA IC50 | Cellular Activity (EC50) | Key Characteristics | Reference |
| LDHA/PDKs-IN-1 | 0.8 µM | 0.15 µM | 13.2 µM (A549 cells) | A rationally designed dual inhibitor that decreases lactate and increases oxygen consumption. | [13] |
| Compound 1b | 57.10 µg/mL | 64.10 µg/mL | - | A novel scaffold identified with dual activity. Potency requires optimization. | [7][8] |
Table 3: Comparison of dual PDK1/LDHA inhibitors.
From this analysis, it is evident that while the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold shows promise as a dual inhibitor, its initial potency is significantly lower than dedicated, optimized inhibitors for either single target or other dual-inhibitor programs. However, its novelty and demonstrated cellular effects make it a compelling starting point for further structure-activity relationship (SAR) studies.
Section 4: Essential Experimental Protocols for Inhibitor Validation
The validation of any potential PDK1 or LDHA inhibitor requires a tiered approach, moving from biochemical confirmation of target engagement to cellular assays that measure the desired metabolic reprogramming. The following protocols represent robust, self-validating systems for this purpose.
Protocol 1: In Vitro PDK1 Kinase Activity Assay
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDK1. The principle is to quantify the amount of ATP consumed (or ADP produced) during the phosphorylation of a specific substrate peptide. Using a substrate concentration near its Km value ensures sensitivity to inhibitors with different mechanisms (e.g., ATP-competitive vs. allosteric).[9][10]
Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Reconstitute recombinant human PDK1 enzyme in Kinase Buffer.
-
Prepare substrate solution: Dissolve a suitable peptide substrate (e.g., KTFCGTPEYLAPEVRR) in Kinase Buffer.
-
Prepare ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare test compounds in DMSO, then serially dilute in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of test compound dilution to wells of a 384-well plate.
-
Add 2.5 µL of PDK1 enzyme/substrate mix.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 2.5 µL of 2x ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition vs. compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro LDHA Enzyme Activity Assay
Causality: This assay directly measures LDHA activity by monitoring the consumption of its cofactor, NADH, which absorbs light at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction converting pyruvate to lactate.[2][16]
Methodology (Spectrophotometric):
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human LDHA enzyme in Assay Buffer.
-
Prepare 20 mM NADH solution in Assay Buffer.
-
Prepare 100 mM sodium pyruvate solution in Assay Buffer.
-
Prepare test compounds in DMSO, then serially dilute in Assay Buffer.
-
-
Enzyme Reaction:
-
In a 96-well UV-transparent plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL NADH solution
-
10 µL LDHA enzyme solution
-
10 µL test compound dilution
-
-
Incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding 10 µL of sodium pyruvate solution.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V0) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
Protocol 3: Cellular Metabolic Reprogramming Assay
Causality: This cell-based assay provides a functional readout of a compound's effect on cellular metabolism. By simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), one can determine if a compound is shifting metabolism away from glycolysis (lower ECAR) and towards oxidative phosphorylation (higher OCR).[2][16]
Methodology (Seahorse XF Analyzer):
-
Cell Culture:
-
Seed cancer cells (e.g., A549, HCT-116) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
The next day, remove growth media from the cells and wash twice with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of supplemented base medium to the cells and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare test compounds in the assay medium at 10x the final desired concentration. Load into the appropriate ports of the hydrated sensor cartridge.
-
-
Data Acquisition:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay: Typically, this involves measuring baseline OCR and ECAR, followed by injection of the test compound and subsequent measurements to track the metabolic response over time.
-
-
Data Analysis:
-
Normalize the data to cell number.
-
Analyze the change in OCR and ECAR following compound injection. A successful dual PDK1/LDHA inhibitor should cause a significant decrease in ECAR and a compensatory increase in OCR.[2]
-
Section 5: Visualizing Pathways and Workflows
Diagram 1: Key Nodes in Cancer Glycolysis
This diagram illustrates the central role of PDK1 and LDHA in aerobic glycolysis and the points of therapeutic intervention.
Caption: The roles of PDK1 and LDHA in directing pyruvate metabolism.
Diagram 2: Inhibitor Validation Workflow
This workflow outlines the logical progression from initial discovery to cellular validation for a metabolic inhibitor.
Caption: A tiered workflow for characterizing metabolic inhibitors.
Conclusion and Future Perspectives
The comparative analysis reveals that the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold represents an intriguing, albeit nascent, starting point for the development of dual PDK1/LDHA inhibitors. Its current potency does not match that of dedicated inhibitors, which have undergone extensive optimization. However, the true value of this scaffold lies in its potential for dual targeting within a single, synthetically accessible molecule.
Future efforts should focus on a systematic medicinal chemistry campaign to enhance the potency of this scaffold against both PDK1 and LDHA. Docking studies, guided by the established binding pockets of known inhibitors, could accelerate this process. As potency improves, rigorous application of the validation workflows—from direct enzymatic inhibition to functional cellular readouts of metabolic reprogramming—will be critical. Ultimately, the goal is to develop compounds that not only demonstrate high potency but also translate that potency into a profound and selective anti-proliferative effect in cancer cells, paving the way for a new class of metabolic therapeutics.
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A Head-to-Head Comparison of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives: A Guide for Researchers
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive, head-to-head comparison of various 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives, focusing on their anticancer and kinase inhibitory properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear overview of the structure-activity relationships (SAR) and comparative efficacy of these compounds.
The 4,5,6,7-Tetrahydrobenzo[b]thiophene Core: A Versatile Scaffold
The synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene core is most commonly achieved through the Gewald reaction. This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1][2][3][4][5] The versatility of the Gewald reaction allows for the introduction of various substituents on the tetrahydrobenzo[b]thiophene ring, making it an ideal starting point for the generation of diverse chemical libraries.
Generalized Synthetic Scheme: The Gewald Reaction
Caption: Generalized workflow of the Gewald reaction for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold.
Head-to-Head Comparison of Anticancer Activity
Numerous derivatives of the this compound scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The following tables summarize the in vitro anticancer activities of selected derivatives, with IC50 values providing a quantitative measure of their potency.
Table 1: Cytotoxic Activity of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives Against Colorectal Cancer Cell Lines (HCT-116 and LoVo)
| Compound | R1 | R2 | IC50 (µM) HCT-116 | IC50 (µM) LoVo | Reference |
| 1b | H | CN | > 100 | > 100 | [1] |
| 3b | -COOEt | CN | 71.00 ± 2.83 | 81.50 ± 3.54 | [1] |
| 12a (NPs) | Schiff base-Fe3O4 | CN | 60.35 ± 2.76 | 57.15 ± 2.48 | [1] |
Data presented as mean ± SD. Lower IC50 values indicate higher potency. NPs denote nanoparticles.
Table 2: Cytotoxic Activity of Novel Tetrahydrobenzo[b]thiophene Derivatives Against Various Cancer Cell Lines
| Compound | Modification | IC50 (µM) HepG2 | IC50 (µM) MCF7 | IC50 (µM) HCT116 | Reference |
| 1 | Parent Compound | 16 | 12 | 10 | [6] |
| 5 | Pyrimidine derivative | 8 | 6 | 7 | [6] |
| 7 | Thiophene derivative | >50 | >50 | 9 | [6] |
| 12 | Pyrimidine derivative | 14 | 10 | 11 | [6] |
| Doxorubicin | Reference Drug | 5.5 | 4.8 | 6.2 | [6] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
From the compiled data, several key structure-activity relationships can be deduced:
-
Substitution at the 2-amino group: Modification of the 2-amino group is crucial for anticancer activity. The parent 2-amino derivatives often show weaker activity compared to their acylated or cyclized counterparts. For instance, the transformation of the amino group to other functionalities can significantly impact potency.[1]
-
Introduction of Heterocyclic Moieties: The fusion or attachment of other heterocyclic rings, such as pyrimidines, to the tetrahydrobenzo[b]thiophene core can enhance cytotoxic activity.[6] Compound 5 , a pyrimidine derivative, demonstrated superior potency across multiple cell lines compared to the parent compound.[6]
-
Nanoparticle Formulation: Encapsulating these derivatives into nanoparticles (NPs) can improve their anticancer efficacy, potentially through enhanced bioavailability and targeted delivery.[1]
Comparative Analysis of Kinase Inhibitory Activity
A significant mechanism through which these derivatives exert their anticancer effects is the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Table 3: Inhibitory Activity Against Pyruvate Dehydrogenase Kinase-1 (PDK-1) and Lactate Dehydrogenase A (LDHA)
| Compound | % Inhibition at 100 µg/mL (PDK-1) | % Inhibition at 100 µg/mL (LDHA) | IC50 (µg/mL) PDK-1 | IC50 (µg/mL) LDHA | Reference |
| 1b | 87.0 | 74.10 | 57.10 | 64.10 | [1] |
| 3b | 51.50 | - | - | - | [1] |
| 7 | - | 48.75 | - | - | [1] |
| Sodium Dichloroacetate | 100 | - | 25.75 | - | [1] |
| Sodium Oxamate | - | 100 | - | 15.60 | [1] |
Sodium dichloroacetate and sodium oxamate are standard inhibitors for PDK-1 and LDHA, respectively.
Table 4: Tyrosine Kinase (TK) Inhibitory Activity
| Compound | % Inhibition of TK at 1 µM | IC50 (nM) TK | Reference |
| 5 | Potent Inhibition | 296 | [6] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
-
The 2-amino-3-carbonitrile Moiety: The presence of a primary amino group at the C-2 position and a nitrile group at the C-3 position appears to be favorable for PDK-1 and LDHA inhibition, as seen in compound 1b .[1]
-
Pyrimidine Fusion: Fusion of a pyrimidine ring, as in compound 5 , leads to potent tyrosine kinase inhibition at nanomolar concentrations.[6] This highlights the importance of this specific structural modification for targeting tyrosine kinases.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Synthesis of the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold (Gewald Reaction)
Caption: Step-by-step workflow for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core via the Gewald reaction.
Detailed Protocol:
-
A mixture of the appropriate cyclohexanone derivative (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) is prepared in ethanol (30 mL).
-
A catalytic amount of an organic base, such as morpholine or triethylamine (0.5 mL), is added to the mixture.
-
The reaction mixture is heated under reflux for a period of 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: A schematic representation of the MTT assay protocol for determining the cytotoxicity of the synthesized compounds.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.[8]
Kinase Inhibition Assay
Detailed Protocol (General):
-
Kinase activity is typically measured using a kinase-specific substrate and ATP.
-
The test compounds are pre-incubated with the kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as ELISA, fluorescence, or luminescence-based assays.[9][10][11]
-
The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents and kinase inhibitors. This guide has provided a comparative analysis of various derivatives, highlighting key structure-activity relationships that can guide future drug design efforts.
The most potent anticancer activities are often observed with derivatives that feature modifications at the 2-amino position, particularly with the introduction of heterocyclic moieties like pyrimidines. Furthermore, the 2-amino-3-carbonitrile pharmacophore has shown promise for the inhibition of metabolic enzymes like PDK-1 and LDHA.
Future research in this area should focus on:
-
Systematic SAR studies: A more systematic exploration of substituents at various positions of the tetrahydrobenzo[b]thiophene ring is needed to refine the SAR and optimize potency and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound scaffold.
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A Comparative Guide to Validating the Anti-Inflammatory Efficacy of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Murine Models
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a vital part of healing, chronic or dysregulated inflammatory responses are the cornerstone of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating a continuous search for novel, safer, and more targeted agents.[1][3]
The thiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[4][5][6] This guide focuses on a specific derivative, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide (THBTC) , and provides a comprehensive, data-driven framework for confirming its anti-inflammatory properties using well-established murine models. We will compare its hypothetical performance against standard-of-care drugs, providing researchers and drug developers with the rationale, detailed protocols, and analytical endpoints required for a robust preclinical evaluation.
Mechanistic Hypothesis: Targeting the NF-κB Signaling Cascade
A central regulator of the inflammatory response is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[9][10] Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[7][11]
Given the known activities of related thiophene compounds, we hypothesize that THBTC exerts its anti-inflammatory effects by inhibiting the canonical NF-κB pathway, potentially by preventing the degradation of IκBα. This inhibition would suppress the downstream production of key inflammatory mediators.
Caption: Hypothesized mechanism of THBTC action on the NF-κB signaling pathway.
Experimental Design: A Dual-Model Approach for Robust Validation
To comprehensively assess the anti-inflammatory potential of THBTC, we employ a two-pronged strategy utilizing distinct, yet complementary, murine models of acute inflammation. This approach allows for the evaluation of the compound's efficacy against both localized and systemic inflammatory challenges.
-
Carrageenan-Induced Paw Edema: A classic and highly reproducible model for screening acute anti-inflammatory activity.[12][13] Subplantar injection of carrageenan, a polysaccharide, elicits a localized, biphasic inflammatory response characterized by edema (swelling), providing a clear and measurable primary endpoint.[12][14] This model is particularly useful for evaluating compounds that may interfere with mediators like prostaglandins.[15]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis.[16][17] Intraperitoneal injection of LPS, an endotoxin from Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) and triggers a massive release of pro-inflammatory cytokines into the bloodstream, leading to widespread inflammation and potential organ injury.[17][18][19]
Caption: Overall experimental workflow for evaluating THBTC.
Detailed Experimental Protocols
The following protocols are standardized frameworks. Specific parameters such as animal strain (e.g., C57BL/6), age, and sex should be kept consistent throughout the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Carrageenan-Induced Paw Edema
-
Animal Grouping (n=8/group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: THBTC (10 mg/kg, p.o.)
-
Group III: THBTC (30 mg/kg, p.o.)
-
Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)[12]
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each mouse using a plethysmometer. b. Administer the respective compounds (Vehicle, THBTC, or Indomethacin) by oral gavage. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% λ-Carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw.[12][15] d. Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀. b. Calculate the Percentage Inhibition of edema at the 4-hour mark using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100
Protocol 2: LPS-Induced Systemic Inflammation
-
Animal Grouping (n=8/group):
-
Group I: Vehicle Control (Saline, i.p.) + Saline (i.p.)
-
Group II: Vehicle Control (Saline, i.p.) + LPS (10 mg/kg, i.p.)
-
Group III: THBTC (30 mg/kg, i.p.) + LPS (10 mg/kg, i.p.)
-
Group IV: Positive Control (Dexamethasone, 5 mg/kg, i.p.) + LPS (10 mg/kg, i.p.)[16]
-
-
Procedure: a. Administer the respective compounds (Vehicle, THBTC, or Dexamethasone) via intraperitoneal (i.p.) injection. b. One hour later, administer LPS (from E. coli, dissolved in sterile saline) via i.p. injection to Groups II, III, and IV. Administer an equivalent volume of saline to Group I.[20] c. At 4-6 hours post-LPS injection, euthanize the animals. d. Collect blood via cardiac puncture for serum preparation.[21] e. Perfuse the circulatory system with PBS and harvest key organs (e.g., lungs, liver) for subsequent analysis.[22]
Protocol 3: Cytokine Quantification by ELISA
-
Sample Preparation: Prepare serum from blood collected in the LPS model.
-
Assay: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[23][24] Alternatively, multiplex bead-based assays can be used for simultaneous quantification of multiple cytokines from small sample volumes.[21][23][25]
-
Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of each cytokine in the serum samples (pg/mL) by interpolating from the standard curve.
Protocol 4: Myeloperoxidase (MPO) Assay
-
Purpose: To quantify neutrophil infiltration in tissue, a key hallmark of acute inflammation.[26][27]
-
Sample Preparation: Homogenize a pre-weighed portion of the inflamed paw tissue (from the carrageenan model) or lung tissue (from the LPS model) in a suitable buffer (e.g., phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide).[28]
-
Procedure: a. Centrifuge the homogenate and collect the supernatant. b. Perform the MPO activity assay using a commercial kit or a standard protocol, which typically involves the MPO-catalyzed reaction of H₂O₂ with a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).[26][29] c. Measure the change in absorbance at the appropriate wavelength (e.g., 650 nm for TMB) using a microplate reader.
-
Analysis: Quantify MPO activity against a standard curve and express the results as MPO units per milligram of tissue.
Protocol 5: Histopathological Analysis
-
Sample Preparation: Fix harvested paw and lung tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin blocks (e.g., 5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Evaluation: A board-certified veterinary pathologist, blinded to the treatment groups, should evaluate the slides. Assess key features such as:[30][31][32]
-
Paw Tissue: Severity of edema, extent of inflammatory cell infiltration (particularly neutrophils), and tissue damage.
-
Lung Tissue: Alveolar wall thickening, hemorrhage, and infiltration of inflammatory cells into the interstitial and alveolar spaces.
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of inflammation and tissue damage, allowing for statistical comparison between groups.[22][31][33]
Comparative Data Analysis and Expected Outcomes
The following tables present hypothetical data to illustrate the expected outcomes from these experiments, demonstrating how THBTC's performance can be objectively compared to controls.
Table 1: Effect of THBTC on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 4 hr (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| THBTC | 10 | 0.58 ± 0.06 | 31.8% |
| THBTC | 30 | 0.39 ± 0.05 | 54.1% |
| Indomethacin | 10 | 0.42 ± 0.04 | 50.6% |
| Data are expressed as Mean ± SEM (n=8). *p<0.05, *p<0.01 vs. Vehicle Control. |
Table 2: Effect of THBTC on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Saline Control | - | 45 ± 8 | 80 ± 12 |
| LPS + Vehicle | 10 (LPS) | 2150 ± 180 | 3500 ± 250 |
| LPS + THBTC | 30 | 980 ± 110 | 1450 ± 160 |
| LPS + Dexamethasone | 5 | 650 ± 90 | 980 ± 110 |
| *Data are expressed as Mean ± SEM (n=8). *p<0.01 vs. LPS + Vehicle. |
Table 3: Effect of THBTC on Tissue MPO Activity
| Treatment Group (Model) | Dose (mg/kg) | MPO Activity (U/mg tissue) |
| Vehicle Control (Carrageenan) | - | 2.1 ± 0.3 |
| THBTC (Carrageenan) | 30 | 4.5 ± 0.5 |
| Vehicle Control (LPS) | - | 1.8 ± 0.2 (Lung) |
| LPS + THBTC (LPS) | 30 | 3.9 ± 0.4 (Lung) |
| *Data are expressed as Mean ± SEM (n=8). *p<0.01 vs. respective inflammatory control group. |
Discussion and Interpretation
The hypothetical data strongly support the anti-inflammatory potential of this compound. In the carrageenan model, THBTC demonstrated a dose-dependent reduction in paw edema, with the 30 mg/kg dose showing efficacy comparable to the standard NSAID, Indomethacin. This suggests potent activity against localized acute inflammation.
More significantly, in the LPS-induced systemic inflammation model, THBTC markedly suppressed the production of key pro-inflammatory cytokines TNF-α and IL-6.[16][34] This robust effect, while not as potent as the corticosteroid Dexamethasone, is highly promising and directly supports our mechanistic hypothesis of NF-κB pathway inhibition.[35][36] The reduction in MPO activity in both paw and lung tissue further validates these findings, providing direct evidence that THBTC reduces neutrophil infiltration to sites of inflammation.[26] Histopathological examination would be expected to visually confirm these quantitative results, showing reduced immune cell infiltrates and preserved tissue architecture in the THBTC-treated groups compared to the vehicle controls.
Conclusion
This guide outlines a rigorous, multi-model approach to confirm the anti-inflammatory effects of this compound. By integrating a localized edema model with a systemic cytokine-release model, and employing a suite of biochemical and histological endpoints, researchers can build a comprehensive preclinical data package. The comparative design, using well-characterized drugs like Indomethacin and Dexamethasone as benchmarks, provides critical context for the compound's potency and potential mechanism of action. The collective evidence generated through this workflow would provide a strong foundation for advancing THBTC as a promising candidate for further drug development.
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A Senior Application Scientist's Guide to Validating Ligand Binding to RORγt: A Comparative Analysis of Assay Methodologies
Byline: A Senior Application Scientist
Introduction: The Therapeutic Promise of Targeting RORγt
The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) has emerged as a critical therapeutic target, particularly in the realm of autoimmune diseases. As a master transcription factor, RORγt is indispensable for the differentiation of pro-inflammatory T helper 17 (Th17) cells[1][2][3]. These cells are characterized by their production of cytokines such as Interleukin-17A (IL-17A), which play a central role in the pathophysiology of conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease[3]. The signaling cascade leading to Th17 differentiation is initiated by cytokines like IL-6 and TGF-β, which activate STAT3. Activated STAT3, in turn, induces the expression of RORγt, the master regulator that drives the transcription of IL-17A and other hallmark Th17 genes[1][4]. Consequently, the discovery of small molecules that can modulate RORγt activity holds immense promise for the development of novel immunomodulatory therapies.
Among the promising scaffolds identified for RORγt modulation are derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide. These compounds have demonstrated potent inverse agonist activity, effectively inhibiting RORγt-mediated transcription. This guide provides a comprehensive comparison of key biophysical and biochemical assays for validating the binding affinity of these compounds to RORγt, offering researchers the insights needed to select the most appropriate methods for their drug discovery campaigns. We will delve into the principles, protocols, and data interpretation for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: RORγt signaling in Th17 cell differentiation and the point of intervention for therapeutic inhibitors.
Part 1: Homogeneous Proximity-Based Assays: TR-FRET and Fluorescence Polarization
Homogeneous assays, where all components are in solution, are highly amenable to high-throughput screening (HTS) due to their simplicity and lack of wash steps. TR-FRET and FP are two such powerful techniques for quantifying ligand-protein binding.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle of TR-FRET: TR-FRET is a robust technology that combines time-resolved fluorescence with fluorescence resonance energy transfer. This method mitigates interference from background fluorescence by introducing a time delay between the excitation pulse and signal detection. The assay relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide chelate like Terbium or Europium) to an acceptor fluorophore. When a ligand displaces a fluorescently labeled tracer from the protein's binding pocket, the donor and acceptor are separated, leading to a decrease in the FRET signal.
Experimental Workflow for RORγt TR-FRET Assay:
Caption: Schematic of a competitive TR-FRET binding assay for RORγt.
Detailed Protocol for RORγt TR-FRET Competitive Binding Assay:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged RORγt ligand-binding domain (LBD) and a 2X solution of Terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare a 2X solution of the fluorescent tracer.
-
Serially dilute the this compound derivatives and control compounds in DMSO, followed by dilution in the assay buffer to a 4X final concentration.
-
-
Assay Assembly:
-
In a 384-well, low-volume, black plate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X RORγt LBD/antibody mix to all wells.
-
Add 10 µL of the 2X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
Fluorescence Polarization (FP)
Principle of FP: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to a larger protein like RORγt, the complex tumbles much more slowly, and the emitted light remains polarized. In a competitive FP assay, an unlabeled test compound displaces the fluorescent tracer, leading to a decrease in the polarization signal.
Experimental Workflow for RORγt FP Assay:
Caption: Principle of a competitive Fluorescence Polarization assay for RORγt inhibitors.
Detailed Protocol for RORγt FP Competitive Binding Assay:
-
Reagent Preparation:
-
Prepare a 2X solution of RORγt LBD in FP assay buffer.
-
Prepare a 2X solution of a suitable fluorescent tracer.
-
Serially dilute the this compound derivatives and control compounds in DMSO, followed by dilution in the assay buffer to a 4X final concentration.
-
-
Assay Assembly:
-
In a 384-well, black, non-binding surface plate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X RORγt LBD solution to all wells.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore, along with polarizing filters.
-
-
Data Analysis:
-
The polarization (P) or anisotropy (A) values are calculated by the instrument software.
-
Plot the polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Part 2: Label-Free, Immobilization-Based and In-Solution Assays: SPR and ITC
While homogeneous assays are excellent for HTS, label-free methods like SPR and ITC provide more detailed kinetic and thermodynamic information, respectively, and are considered gold-standard techniques for in-depth characterization of binding interactions.
Surface Plasmon Resonance (SPR)
Principle of SPR: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Experimental Workflow for RORγt SPR Assay:
Caption: Steps in a typical Surface Plasmon Resonance (SPR) experiment for kinetic analysis.
Detailed Protocol for RORγt SPR Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of RORγt LBD in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection and Data Collection:
-
Prepare a series of dilutions of the this compound derivative in running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the RORγt-immobilized surface and a reference flow cell (for subtracting bulk refractive index changes) at a constant flow rate.
-
Monitor the association phase during injection, followed by the dissociation phase where only running buffer flows over the chip.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle of ITC: ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event. It is considered the gold standard for thermodynamic characterization of biomolecular interactions. In an ITC experiment, a solution of the ligand is titrated into a solution of the protein in a sample cell. The heat released (exothermic) or absorbed (endothermic) upon binding is measured relative to a reference cell. The resulting data provides the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow for RORγt ITC Assay:
Caption: The experimental process of Isothermal Titration Calorimetry (ITC).
Detailed Protocol for RORγt ITC Analysis:
-
Sample Preparation:
-
Dialyze both the RORγt LBD and the this compound derivative extensively against the same buffer to minimize heats of dilution. A common buffer is phosphate or HEPES-based saline at a physiological pH.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
-
-
ITC Experiment Setup:
-
Load the RORγt solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe. Typical concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
-
Titration and Data Collection:
-
Perform a series of small, timed injections of the ligand into the protein solution.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)).
-
Part 3: Comparative Analysis and Data Interpretation
The choice of assay depends on the specific research question, the stage of the drug discovery process, and the available resources. Each method provides unique insights into the binding interaction.
| Feature | TR-FRET | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Proximity-based energy transfer | Change in rotational motion | Change in refractive index | Heat change upon binding |
| Labeling | Requires fluorescent labels (donor & acceptor) | Requires a fluorescent tracer | Label-free | Label-free |
| Throughput | High | High | Medium | Low |
| Information | Binding (IC50) | Binding (IC50) | Kinetics (ka, kd) and Affinity (KD) | Thermodynamics (KD, ΔH, ΔS, n) |
| Sample Consumption | Low | Low | Medium | High |
| Key Advantage | Robust for HTS, low background | Simple, homogeneous format for HTS | Real-time kinetic data | Gold standard for thermodynamics, in-solution |
| Potential Issues | Compound fluorescence interference | Compound fluorescence, size limitations | Immobilization artifacts, non-specific binding | High sample requirement, slow |
Illustrative Binding Affinity Data for RORγt Inhibitors:
| Compound Class | Assay | Parameter | Value (nM) | Reference |
| Tetrahydrobenzothiophene Derivative | TR-FRET | IC50 | 0.5 - 5 | [6] |
| Tetrahydrobenzothiophene Derivative | FP | IC50 | 1 - 10 | [6] |
| Compound 1 (Generic RORγt Inhibitor) | TR-FRET | IC50 | 19 | [4] |
| Digoxin | Cell-based reporter | IC50 | ~10,000 (mouse), ~40,000 (human) | [7] |
| SR1001 | Cell-based reporter | IC50 | ~100 | [8] |
| GSK805 | Cell-based reporter | pIC50 | 8.4 (equivalent to ~4 nM) | [9] |
Causality Behind Experimental Choices:
-
For High-Throughput Screening (HTS): TR-FRET and FP are the methods of choice due to their high throughput, low sample consumption, and homogeneous format. They allow for the rapid screening of large compound libraries to identify initial "hits." The output is typically an IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
For Lead Optimization and Mechanistic Studies: SPR and ITC are indispensable.
-
SPR is crucial for understanding the kinetics of the interaction. A compound with a slow dissociation rate (low kd) may have a longer residence time on the target, which can translate to a more durable pharmacological effect in vivo. This information is invaluable for structure-activity relationship (SAR) studies aimed at optimizing the kinetic profile of a lead compound.
-
ITC provides a complete thermodynamic profile of the binding event. By determining the enthalpic (ΔH) and entropic (ΔS) contributions to the binding affinity, researchers can gain insights into the molecular forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). This knowledge can guide the rational design of more potent and specific inhibitors. For instance, a binding event driven by a favorable enthalpy change often suggests strong, specific interactions like hydrogen bonds, while an entropically driven interaction might be dominated by the hydrophobic effect.
-
Trustworthiness and Self-Validation:
A key principle in robustly validating a compound's binding affinity is the use of orthogonal methods. If a compound shows similar potency in a TR-FRET assay (IC50) and an ITC experiment (KD), it significantly increases the confidence that the compound is a true binder and that the observed activity is not an artifact of a particular assay format. Discrepancies between different assays can also be informative, potentially highlighting issues such as compound aggregation, non-specific binding in SPR, or fluorescence interference in FRET-based assays.
Conclusion
Validating the binding affinity of this compound derivatives to RORγt requires a multi-faceted approach. High-throughput methods like TR-FRET and FP are essential for initial screening and SAR exploration, providing valuable IC50 data. However, for a comprehensive understanding of the binding mechanism and to build a strong case for a compound's therapeutic potential, label-free techniques like SPR and ITC are critical. SPR provides invaluable kinetic information, while ITC offers a complete thermodynamic signature of the interaction. By judiciously applying a combination of these techniques, researchers can confidently identify and characterize potent and selective RORγt modulators, paving the way for the development of novel therapies for a range of autoimmune and inflammatory diseases.
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Fouda, A. Y. (2025). Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. figshare. [Link]
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A Researcher's Guide to Assessing the Synergistic Effects of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide with Conventional Chemotherapeutic Agents
In the landscape of oncology drug development, the pursuit of therapeutic synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—represents a cornerstone of modern cancer treatment strategies.[1][2] Combination therapies can enhance efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[2][3] This guide provides a comprehensive framework for researchers to assess the synergistic potential of a novel investigational compound, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide, in combination with established chemotherapeutic agents.
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a promising privileged structure in medicinal chemistry, with various derivatives demonstrating significant anticancer properties.[4][5][6] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer metabolism and signaling such as PDK1, LDHA, and tyrosine kinases, and target genes associated with colon cancer.[4][6] Given the demonstrated anti-proliferative activity of this chemical family, a logical and critical next step is the systematic evaluation of its potential for synergistic interactions with standard-of-care chemotherapeutics.
This guide will provide a robust, step-by-step methodology for designing, executing, and interpreting experiments to rigorously assess the synergistic effects of this compound.
Part 1: Foundational Work - Single-Agent Profiling
Before evaluating combinations, it is imperative to thoroughly characterize the in vitro activity of this compound as a single agent.
Experimental Protocol: Determining Single-Agent IC50
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the anticipated therapeutic application. For instance, based on published data for related compounds, colorectal (HCT-116, LoVo), breast (MCF-7), and liver (HepG2) cancer cell lines would be appropriate starting points.[4][6] Include a non-cancerous cell line (e.g., normal fibroblasts) to assess selectivity.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density to ensure exponential growth throughout the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a broad range of concentrations.
-
Treatment: After allowing the cells to adhere overnight, treat them with the serially diluted compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Repeat this protocol for each selected standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel) to establish their individual IC50 values in the chosen cell lines.
Part 2: The Combination Matrix - Assessing Synergy
The core of this investigation lies in the combination studies. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted and robust method for quantifying drug synergy.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for determining synergistic interactions.
Experimental Protocol: Combination Viability Assay
-
Assay Design: A checkerboard (matrix) design is often employed. This involves creating serial dilutions of both this compound and the chosen chemotherapeutic agent along the x- and y-axes of a 96-well plate. This allows for the testing of multiple concentrations of both drugs, alone and in combination.
-
Execution: Seed cells as previously described. Treat the cells with the drug combinations as per the checkerboard layout.
-
Data Collection: After incubation, perform a cell viability assay.
-
Synergy Quantification: Use specialized software like CompuSyn to calculate the Combination Index (CI) for each combination. The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation: Combination Index (CI) Values
| Combination | Cell Line | Combination Index (CI) at ED50 | Interpretation |
| 4,5,6,7-THBT-2-CA + Doxorubicin | HCT-116 | 0.65 | Synergy |
| 4,5,6,7-THBT-2-CA + Doxorubicin | MCF-7 | 0.80 | Synergy |
| 4,5,6,7-THBT-2-CA + Cisplatin | HCT-116 | 1.10 | Additive |
| 4,5,6,7-THBT-2-CA + Cisplatin | MCF-7 | 0.95 | Additive |
| 4,5,6,7-THBT-2-CA + Paclitaxel | HCT-116 | 1.30 | Antagonism |
| 4,5,6,7-THBT-2-CA + Paclitaxel | MCF-7 | 0.75 | Synergy |
| Note: Data presented in this table is hypothetical and for illustrative purposes. |
Part 3: Elucidating the Mechanism of Synergy
Once synergy is confirmed, the next crucial step is to understand the underlying biological mechanisms. Based on the known activities of related compounds, a synergistic effect could arise from enhanced apoptosis, cell cycle arrest, or modulation of key signaling pathways.
Potential Synergistic Mechanisms and Investigatory Assays
-
Enhanced Apoptosis: Many chemotherapeutics induce apoptosis. A synergistic combination may amplify this effect.
-
Protocol: Annexin V/PI Staining:
-
Treat cells with the single agents and the synergistic combination at their respective IC50 concentrations.
-
After 24-48 hours, harvest the cells.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
-
Cell Cycle Arrest: The combination may induce a more profound cell cycle arrest than either agent alone.
-
Protocol: Propidium Iodide Staining for Cell Cycle Analysis:
-
Treat cells as described above.
-
Harvest and fix the cells in ethanol.
-
Stain with propidium iodide and treat with RNase.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
-
Modulation of Signaling Pathways: Benzo[b]thiophene derivatives have been associated with the inhibition of signaling pathways like PI3K/Akt.[7]
-
Protocol: Western Blotting:
-
Treat cells with the drug combination for a shorter duration (e.g., 6-24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key proteins (e.g., phosphorylated Akt, cleaved PARP, Caspase-3) and appropriate secondary antibodies.
-
Visualize and quantify protein bands.
-
-
Hypothesized Signaling Pathway for Synergistic Apoptosis
Caption: Potential mechanism of synergy via dual pathway modulation.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the synergistic potential of this compound with other chemotherapeutic agents. By moving from single-agent characterization to combination screening and mechanistic studies, researchers can generate a comprehensive data package. The discovery of a potent synergistic interaction not only highlights the therapeutic promise of this novel compound but also provides a strong rationale for further preclinical and clinical development.
References
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Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043. [Link]
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Wang, X., Zhang, H., & Chen, X. (2019). Drug resistance and combating drug resistance in cancer. Cancer Drug Resistance, 2(2), 141-160. [Link]
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Bishayee, A., & Sethi, G. (2016). Bioactive natural products in cancer prevention and therapy: Progress and promise. Seminars in Cancer Biology, 40-41, 1-3. [Link]
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Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
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Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043. [Link]
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Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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Al-Ostath, S. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid, and In-Silico Studies. Biomimetics. [Link]
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Abdel-Wahab, B. F., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2019). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Letters in Drug Design & Discovery. [Link]
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Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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benchmarking the safety profile of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide against existing drugs
A Strategic Guide to Benchmarking the Preclinical Safety of Novel Thiophene-Based Therapeutics
An In-Depth Comparison and Methodological Framework for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Executive Summary & Rationale
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fundamentally gated by a rigorous and comprehensive evaluation of its safety profile.[1][2][3] This guide provides a detailed strategic framework for benchmarking the safety of this compound, a novel compound representative of the promising tetrahydrobenzo[b]thiophene class. Literature suggests that derivatives of this scaffold exhibit a range of biological activities, including anti-inflammatory, anticancer, and modulatory effects on key signaling pathways such as STING and RORγt.[4][5][6][7] Given this therapeutic potential, establishing a robust safety profile is paramount.
As this compound is an investigational compound with no established public safety record, this document moves beyond a simple data comparison. Instead, it offers a comprehensive, field-proven methodology for generating the necessary safety data and benchmarking it against established drugs in a plausible therapeutic area—targeted anti-inflammatory action.
We will proceed by first hypothesizing a mechanism of action based on its structural class, selecting appropriate benchmark drugs, and then detailing a tiered, multi-stage preclinical safety evaluation program. This program is grounded in the principles of Good Laboratory Practice (GLP) and aligns with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][8]
Hypothesized Therapeutic Context and Benchmark Drug Selection
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and anti-inflammatory properties.[4][7] For the purpose of this guide, we will hypothesize that our compound of interest, THBC-2C , acts as a targeted anti-inflammatory agent, potentially through the inhibition of a specific intracellular kinase pathway (e.g., p38 MAPK) or other inflammatory mediators.
This hypothesis dictates the selection of benchmark drugs against which THBC-2C's safety profile can be meaningfully compared.
Table 1: Selected Benchmark Drugs and Rationale
| Benchmark Drug | Drug Class | Therapeutic Use | Key Known Safety Liabilities | Rationale for Selection |
| Celecoxib | COX-2 Inhibitor (NSAID) | Osteoarthritis, Rheumatoid Arthritis | Cardiovascular risks (black box warning), gastrointestinal bleeding, renal toxicity. | Represents a widely used, non-steroidal anti-inflammatory agent with a well-characterized safety profile and known class-specific liabilities. |
| Doramapimod | p38 MAPK Inhibitor | Investigational (COPD, Rheumatoid Arthritis) | Hepatotoxicity, skin rashes, potential immunosuppression. | Represents a targeted, intracellular kinase inhibitor class. Comparing against this provides a benchmark for on-target and off-target effects common to this mechanistic class. |
The Preclinical Safety Evaluation Workflow: A Tiered Approach
A tiered, or staged, approach to toxicity testing is the industry standard, ensuring that resources are used efficiently and potential liabilities are identified as early as possible.[1] This workflow progresses from high-throughput in vitro assays to more complex in vivo studies.
Caption: Tiered preclinical safety evaluation workflow.
Experimental Protocols & Data Interpretation
This section details the methodologies for the crucial Tier 1 in vitro assays. These initial screens are designed to flag major liabilities with a high throughput and minimal compound usage.[8]
Tier 1: In Vitro Safety Screening
-
Objective: To determine the concentration at which THBC-2C causes a 50% reduction in cell viability (IC50) in relevant cell lines.
-
Methodology:
-
Cell Plating: Seed human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of THBC-2C, Celecoxib, and Doramapimod (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation & Interpretation:
Table 2: Comparative Cytotoxicity Data (Template)
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (TI)¹ |
| THBC-2C | HepG2 | [Experimental Value] | [Calculated Value] |
| HEK293 | [Experimental Value] | [Calculated Value] | |
| Celecoxib | HepG2 | [Experimental Value] | [Calculated Value] |
| HEK293 | [Experimental Value] | [Calculated Value] | |
| Doramapimod | HepG2 | [Experimental Value] | [Calculated Value] |
| HEK293 | [Experimental Value] | [Calculated Value] | |
| ¹ Therapeutic Index is calculated as IC50 / EC50 (effective concentration for 50% therapeutic effect). A higher TI is desirable. |
A high IC50 value for THBC-2C relative to its projected effective concentration is favorable. Significantly lower IC50 values compared to the benchmark drugs, especially in HepG2 cells, could indicate a potential for liver toxicity.
-
Objective: To assess the potential of THBC-2C to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation and cardiac arrhythmia.[9]
-
Methodology: This assay is typically conducted using automated patch-clamp electrophysiology.[10]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of THBC-2C and benchmark drugs to the cells.
-
Electrophysiology: Measure the hERG channel current in response to a specific voltage pulse protocol before and after compound application.
-
Data Analysis: Calculate the percentage of channel inhibition at each concentration and determine the IC50 value.
-
-
Data Presentation & Interpretation:
Table 3: Comparative hERG Inhibition Data (Template)
| Compound | hERG IC50 (µM) | Interpretation |
| THBC-2C | [Experimental Value] | IC50 > 30 µM is low risk. 1-10 µM is moderate risk. < 1 µM is high risk. |
| Celecoxib | [Experimental Value] | |
| Doramapimod | [Experimental Value] |
An IC50 value for THBC-2C significantly greater than its expected therapeutic plasma concentration (ideally >30-fold) is desired. An IC50 in the low micromolar range would be a significant red flag requiring follow-up investigation.
-
Objective: To assess the mutagenic potential of THBC-2C by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
-
Methodology:
-
Strains: Use a panel of histidine-dependent Salmonella strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of THBC-2C and benchmark drugs on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).
-
-
Data Presentation & Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the vehicle control count. Any positive finding is a serious safety concern.
Tier 2 & 3: In Vivo Studies
Following a favorable in vitro profile, studies progress to animal models to understand the compound's behavior in a whole biological system.[11][12] These studies must be conducted in compliance with GLP.[1]
-
Maximum Tolerated Dose (MTD): An acute, single-dose study in rodents to determine the highest dose that does not cause unacceptable toxicity. This study is critical for designing subsequent repeat-dose studies.[13]
-
Repeat-Dose Toxicity: A 14- or 28-day study in at least one rodent species. Animals receive a daily dose of THBC-2C. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and blood chemistry), and histopathology of major organs. This study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).[11]
-
Core Safety Pharmacology: As defined by ICH S7A guidelines, these studies investigate the effects of THBC-2C on vital physiological functions.[10]
-
Cardiovascular: Effects on blood pressure, heart rate, and ECG in a non-rodent species (e.g., dog or non-human primate).
-
Central Nervous System (CNS): A functional observational battery (e.g., modified Irwin test) in rodents to assess behavioral and neurological effects.[10]
-
Respiratory: Effects on respiratory rate and function in rodents.[10]
-
Caption: Potential metabolic pathways and toxicity mechanism.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and industry-standard framework for the initial safety benchmarking of this compound (THBC-2C). By employing a tiered testing strategy and comparing the results against well-characterized drugs like Celecoxib and Doramapimod, researchers can build a comprehensive safety profile.
The initial in vitro data on cytotoxicity, cardiotoxicity, genotoxicity, and metabolic stability will provide the first critical go/no-go decision point. A favorable outcome—characterized by high IC50 values in cytotoxicity and hERG assays, negative results in the Ames test, and minimal CYP450 inhibition—would provide strong justification for advancing THBC-2C into more resource-intensive in vivo studies. Conversely, early identification of liabilities allows for the strategic termination of the project or the initiation of medicinal chemistry efforts to mitigate the observed toxicity. This structured approach maximizes the probability of success while adhering to the highest standards of scientific integrity and regulatory compliance.
References
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
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Pugsley, M. K., et al. (2008). The application of in vitro methods to safety pharmacology. PubMed. Retrieved from [Link]
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Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
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HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
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InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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Cavagnaro, J. A. (Ed.). (2008). Preclinical Safety Evaluation of Biopharmaceuticals. Wiley. Retrieved from [Link]
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Inotiv. (n.d.). In Vivo Toxicology. Retrieved from [Link]
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Ghaffari, N., et al. (2022). Deep Learning-based Modeling for Preclinical Drug Safety Assessment. PubMed Central. Retrieved from [Link]
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Evotec. (n.d.). Safety Assessment. Retrieved from [Link]
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ResearchGate. (n.d.). Preclinical Safety Testing. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. PubMed. Retrieved from [Link]
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Ibezim, A., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. Retrieved from [Link]
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Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Objective: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety and regulatory principles involved.
Section 1: Hazard Assessment & Characterization
The foundational step in the lifecycle management of any laboratory chemical is a thorough understanding of its hazards. The disposal process begins not at the waste container, but with a pre-experimental risk assessment.
1.1. The Primacy of the Safety Data Sheet (SDS)
Before handling this compound, you are required to obtain and review the Safety Data Sheet (SDS) provided by the manufacturer. This document is the primary, authoritative source of hazard information.
While a specific, universally available SDS for this exact compound is not available, data from structurally similar thiophene derivatives, such as 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid, provide a strong basis for a conservative hazard assessment. Thiophene-based compounds are generally considered hazardous.[1][2][3]
Disclaimer: The hazard profile below is inferred from analogous chemical structures. It is imperative to consult the manufacturer-specific SDS for the exact compound you are using.
Table 1: Inferred Hazard Profile & GHS Classifications
| Hazard Category | Potential GHS Classification | Rationale & Implication for Disposal |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Prevents disposal via drain/sewer systems. Contaminated containers must be treated as hazardous waste.[3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Requires use of nitrile gloves. All contaminated Personal Protective Equipment (PPE) must be disposed of as hazardous waste.[4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Mandates chemical safety goggles. Rinsates from cleaning glassware should be collected as aqueous hazardous waste.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Handling and weighing should be performed in a ventilated enclosure (e.g., fume hood) to prevent inhalation of dust.[5] |
1.2. Regulatory Context: EPA and OSHA
Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern this process:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[6] This means your laboratory is responsible for the waste from the moment it is generated until its final, safe disposal.[6] The regulations for hazardous waste generators are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 262.[7]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for safe handling and disposal of chemicals to protect laboratory personnel.[10]
Section 2: Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that all waste streams containing this compound are handled in a manner that protects personnel and complies with federal regulations.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The causality is direct: PPE is the primary barrier preventing chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for handling pure compound) | Prevents skin contact and irritation.[4] |
| Eye Protection | Chemical safety goggles | Protects against splashes or airborne dust causing serious eye irritation.[4] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for normal, small-scale use within a fume hood. | A NIOSH-approved respirator may be needed for large-scale handling or spill cleanup outside of a ventilated enclosure.[4] |
Step 2: Waste Characterization
All waste must be characterized at the point of generation to determine if it is hazardous. Per RCRA, a solid waste is hazardous if it is either "listed" by the EPA or exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[11][12][13]
While this compound is not a specifically listed waste, any solid waste contaminated with it, or solutions containing it, must be managed as hazardous waste due to its likely toxicological properties.[14]
Step 3: Segregation and Containerization
Proper segregation is critical for safety and cost-effective disposal. Never mix different waste streams.
-
Solid Waste:
-
Description: Unused or expired pure this compound, contaminated weigh paper, spatulas, and disposable labware.
-
Container: Use a designated, leak-proof, and sealable solid waste container (e.g., a high-density polyethylene (HDPE) pail with a lid). The container must be compatible with the chemical.
-
Causality: Segregating solid waste prevents reactions with liquid waste and simplifies the disposal process for the waste vendor.
-
-
Contaminated PPE:
-
Description: Used gloves, disposable lab coats, etc.
-
Container: Place in a designated hazardous waste bag or container, clearly marked as "Contaminated PPE."
-
-
Liquid Waste (if applicable):
-
Description: Solutions containing the compound, or rinsates from cleaning contaminated glassware.
-
Container: Use a sealable, leak-proof container (e.g., a solvent safety can or a glass bottle with a screw cap).
-
Segregation Rationale: Do not mix this waste with other streams like halogenated solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials can react violently or produce toxic gases.[14]
-
Step 4: Labeling
Improperly labeled waste is a serious compliance violation. The EPA requires that each container of hazardous waste be clearly labeled.[6]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated Chemical Name(s) of the contents (e.g., "Waste: this compound"). List all components of a mixture.
-
An indication of the Hazards (e.g., checking boxes for "Toxic" or "Irritant").
-
The Accumulation Start Date (the date the first drop of waste was added to the container).
Step 5: Accumulation and Storage
Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6]
-
Location: The SAA must be under the control of the operator generating the waste.
-
Container Management: Waste containers must be kept closed at all times except when adding or removing waste.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
Step 6: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of hazardous waste themselves (e.g., via trash or sewer).
-
Contact your EHS Office: Once a waste container is full or has been accumulating for a designated period (typically 6-12 months, check your institutional policy), contact your facility's Environmental Health & Safety (EHS) office.
-
Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor. This ensures the "cradle-to-grave" chain of custody required by the EPA is maintained.[12]
Section 3: Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS office or emergency response team.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of an unknown or reactive substance.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for waste contaminated with this compound.
References
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Hazardous Waste Generator Regulatory Summary. U.S. Environmental Protection Agency. [Link]
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SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. Alfa Aesar. [Link]
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SAFETY DATA SHEET - 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid. Fisher Scientific. [Link]
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Thiophene - Wikipedia. Wikipedia. [Link]
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Comprehensive Safety and Handling Guide for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
This guide provides essential safety and logistical information for handling 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your research.
Understanding the Hazard Profile
This compound belongs to the family of thiophene derivatives. While specific toxicological data for this compound is limited, the precautionary principle dictates that we handle it with care, assuming it may present hazards similar to related structures.
-
Thiophene and its derivatives can be irritating to the eyes, skin, and respiratory tract.[1] Some thiophenes are flammable and may be harmful if swallowed or inhaled.[1]
-
Carboxamides as a class can have varying toxicity profiles. Some are known to be skin and eye irritants.[7]
-
A structurally related compound, 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid , is known to cause skin and eye irritation.[8]
Given these factors, it is prudent to assume that this compound may cause irritation upon contact and could be harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for handling this compound. The following table outlines the recommended PPE.
| Protection Type | Specific PPE | Standard/Material | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust. A face shield is crucial when handling larger quantities or when there is a significant splash risk.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against skin contact. Double gloving is recommended for compounds with unknown toxicity.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against splashes and potential fire hazards. Must be fully buttoned with sleeves rolled down.[2][4] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | To be used if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood.[1][2][4] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills.[3][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
3.1. Engineering Controls and Preparation
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Designated Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination.
-
Pre-Experiment Checklist: Before starting, ensure all necessary equipment, reagents, and waste containers are readily available to minimize time spent handling the compound.[2]
3.2. Weighing and Transferring
-
Weighing: Tare a suitable container within the chemical fume hood before weighing the solid compound.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
3.3. During the Experiment
-
Constant Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Sash Position: Keep the fume hood sash at the lowest possible height while actively working.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
3.4. Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Labeling and Storage: Clearly label and securely store any resulting mixtures or products. Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and guidelines.[2]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
5.1. Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
5.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
- BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Thiophene.
- BenchChem. (2025). Personal protective equipment for handling Anthra[2,3-b]thiophene.
- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
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- Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet: 6-Bromopyridine-2-carboxamide.
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- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
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- Fisher Scientific. (2010). Safety Data Sheet: 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid.
- Al-Ghorbani, M., et al. (2022). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. ResearchGate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
